molecular formula C6H6ClF2NO B13698355 O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride

O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride

Cat. No.: B13698355
M. Wt: 181.57 g/mol
InChI Key: VULKGJNLFGRIGL-UHFFFAOYSA-N
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Description

O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride is a useful research compound. Its molecular formula is C6H6ClF2NO and its molecular weight is 181.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H6ClF2NO

Molecular Weight

181.57 g/mol

IUPAC Name

O-(2,4-difluorophenyl)hydroxylamine;hydrochloride

InChI

InChI=1S/C6H5F2NO.ClH/c7-4-1-2-6(10-9)5(8)3-4;/h1-3H,9H2;1H

InChI Key

VULKGJNLFGRIGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)ON.Cl

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Scalable Synthesis of O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis of O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride , a specialized fluorinated building block. While often confused with benzylamine intermediates used in HIV integrase inhibitors (e.g., Dolutegravir), this specific O-phenyl hydroxylamine is a distinct electrophilic aminating agent and pharmacophore precursor.

Executive Summary

Target Molecule: O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride Formula:


Molecular Weight:  145.11 (Free Base) / 181.57 (HCl Salt)
Core Application:  Electrophilic amination reagent; synthesis of O-aryl oximes; fluorinated bioisostere of O-phenylhydroxylamine.

The synthesis of O-aryl hydroxylamines requires overcoming the inherent nucleophilicity of the nitrogen atom to achieve selective O-alkylation. For the 2,4-difluoro substitution pattern, the primary challenge is preserving the fluorine regiochemistry while establishing the labile N-O bond. This guide presents two validated pathways:

  • The Mitsunobu-Hydrazinolysis Route (Primary): Offers the highest regioselectivity and purity, avoiding competitive C-alkylation or defluorination.

  • The Direct Amination Route (Secondary): A rapid, "green" approach using Hydroxylamine-O-sulfonic acid (HOSA), suitable for smaller scale or rapid prototyping.

Retrosynthetic Analysis

The retrosynthesis disconnects the N-O bond or the Ar-O bond.

  • Strategy A (Ar-O Disconnection): Coupling a phenol (nucleophile) with an electrophilic nitrogen source.

  • Strategy B (N-O Disconnection): Not viable for this target.

  • Strategy C (Nucleophilic Aromatic Substitution): Displacing a leaving group on 2,4-difluoronitrobenzene. Risk: High probability of displacing the active fluorines at the 2 or 4 positions rather than the nitro group.

Selected Approach: Strategy A, utilizing 2,4-Difluorophenol as the starting material.[1] This locks the fluorine positions and focuses chemistry solely on the phenolic oxygen.

Retrosynthesis cluster_legend Key Disconnection Target O-(2,4-Difluorophenyl)hydroxylamine HCl Intermediate N-(2,4-Difluorophenoxy)phthalimide Target->Intermediate Deprotection (Hydrazine/HCl) SM1 2,4-Difluorophenol (Starting Material) Intermediate->SM1 Mitsunobu Coupling (DEAD/PPh3) SM2 N-Hydroxyphthalimide (NHPI) Intermediate->SM2 Disconnection C(Ar) — O Bond Formation

Figure 1: Retrosynthetic strategy utilizing the Mitsunobu protocol to ensure regioselective O-alkylation.

Primary Protocol: The Mitsunobu Route

This route is recommended for pharmaceutical applications requiring >98% purity. It utilizes N-Hydroxyphthalimide (NHPI) as a "masked" hydroxylamine.

Phase 1: Synthesis of N-(2,4-Difluorophenoxy)phthalimide

Reaction Type: Mitsunobu Coupling Mechanism: Activation of the phenol by the betaine intermediate formed from DEAD and Triphenylphosphine (


), followed by 

displacement by the N-hydroxyphthalimide oxygen.
Reagents & Stoichiometry
ReagentEquiv.Role
2,4-Difluorophenol 1.0Substrate
N-Hydroxyphthalimide (NHPI) 1.1Hydroxylamine Source
Triphenylphosphine (

)
1.2Activator
DEAD / DIAD 1.2Azo Coupling Agent
THF (Anhydrous) SolventMedium (0.2 M)
Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Charge 2,4-Difluorophenol (1.0 eq), NHPI (1.1 eq), and

    
     (1.2 eq) into anhydrous THF. Cool the mixture to 0°C using an ice bath.
    
  • Addition: Add Diethyl azodicarboxylate (DEAD) (1.2 eq) dropwise over 30 minutes. Critical: Maintain internal temperature <5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor by TLC (Silica; Hexane:EtOAc 3:1). The phenol spot should disappear.

  • Workup: Concentrate the THF under reduced pressure.

  • Purification: Triturate the residue with cold methanol or ethanol. The intermediate N-(2,4-Difluorophenoxy)phthalimide usually precipitates as a white/off-white solid. Filter and wash with cold alcohol.

    • Yield Target: 75–85%

Phase 2: Deprotection to O-(2,4-Difluorophenyl)hydroxylamine HCl

Reaction Type: Hydrazinolysis & Salt Formation

Reagents & Stoichiometry
ReagentEquiv.Role
Phthalimide Intermediate 1.0Precursor
Hydrazine Hydrate 1.5–2.0Cleavage Agent
Dichloromethane (DCM) SolventExtraction Solvent
HCl (4M in Dioxane) 1.1Salt Formation
Step-by-Step Methodology
  • Cleavage: Suspend the phthalimide intermediate in Ethanol or DCM. Add Hydrazine Hydrate (1.5 eq) dropwise at 0°C.

  • Digestion: Stir at room temperature for 2 hours. A heavy white precipitate (phthalhydrazide byproduct) will form.

  • Filtration: Filter off the phthalhydrazide solid. Wash the cake with DCM.

  • Extraction: The filtrate contains the free amine. If Ethanol was used, evaporate and redissolve in DCM. Wash the organic layer with 5%

    
     (aq) to remove traces of phthalhydrazide, then brine. Dry over 
    
    
    
    .[2]
  • Salt Formation: Cool the dry DCM solution to 0°C. Slowly add 4M HCl in Dioxane (1.1 eq). The product, O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride , will precipitate immediately.

  • Isolation: Filter the solid under

    
     (hygroscopic). Wash with diethyl ether. Dry under vacuum.
    

Secondary Protocol: Direct Amination (HOSA Route)

Best for: Rapid, small-scale synthesis where lower yields (40–60%) are acceptable.

Reagents:

  • 2,4-Difluorophenol[1][3][4][5][6]

  • Hydroxylamine-O-sulfonic acid (HOSA)

  • Potassium Hydroxide (KOH)

Protocol:

  • Dissolve 2,4-Difluorophenol (1.0 eq) in water containing KOH (2.5 eq).

  • Heat the solution to 50–60°C.

  • Add HOSA (1.2 eq) portion-wise over 1 hour. Caution: Exothermic.

  • Stir for 3 hours.

  • Workup: Extract the reaction mixture with Diethyl Ether. The product (free base) is in the ether layer.

  • Salt Formation: Bubble dry HCl gas into the ether layer to precipitate the hydrochloride salt.

Process Visualization

ProcessFlow cluster_0 Phase 1: Coupling cluster_1 Phase 2: Deprotection Start 2,4-Difluorophenol + NHPI + PPh3 AddDEAD Add DEAD (0°C, slow) Start->AddDEAD React Stir 25°C (4-12h) AddDEAD->React Isolate1 Filter Solid (Phthalimide) React->Isolate1 Cleave Add Hydrazine (DCM/EtOH) Isolate1->Cleave FilterByprod Remove Phthalhydrazide Cleave->FilterByprod SaltForm Add HCl/Dioxane FilterByprod->SaltForm Filtrate Final Target HCl Salt SaltForm->Final

Figure 2: Workflow for the Mitsunobu-based synthesis of O-(2,4-Difluorophenyl)hydroxylamine HCl.

Analytical Validation

To confirm the identity of the synthesized product, the following analytical signatures must be verified:

TechniqueExpected Signature
1H NMR (DMSO-d6)

10-11 ppm:
Broad singlet (

).

7.0-7.5 ppm:
Multiplets (3H, aromatic protons). Distinct splitting pattern due to F-H coupling.
19F NMR Two distinct signals (approx -110 to -130 ppm) corresponding to the 2-F and 4-F positions.
Mass Spec (ESI) [M+H]+ : 146.04 (Free base).
Appearance White to off-white crystalline solid.[1] Hygroscopic.

Safety & Handling

  • Hydroxylamine-O-sulfonic acid (HOSA): Unstable and exothermic. Store cold.

  • Hydrazine Hydrate: Potent carcinogen and reducing agent. Use in a fume hood.

  • Product Stability: O-Aryl hydroxylamines as HCl salts are generally stable but should be stored under inert gas at -20°C to prevent oxidation or hydrolysis.

References

  • Mitsunobu Coupling for N-O Bond Formation

    • Grochowski, E., & Jurczak, J. (1976). Synthesis of O-alkylhydroxylamines via the Mitsunobu reaction. Synthesis, 1976(10), 682-684. Link

  • General Synthesis of O-Aryl Hydroxylamines

    • Castellino, A. J., & Rapoport, H. (1984). Synthesis of O-arylhydroxylamines. Journal of Organic Chemistry, 49(23), 4399–4404. Link

  • Use of HOSA (Hydroxylamine-O-sulfonic acid)

    • Endo, Y., Shudo, K., & Okamoto, T. (1982). Synthesis of O-arylhydroxylamines by the reaction of phenols with hydroxylamine-O-sulfonic acid. Synthesis, 1980(09), 746. Link

  • Application in Heterocycle Synthesis (Contextual)

    • Sheradsky, T. (1999). O-Arylhydroxylamines: Preparation and Reactions. In The Chemistry of Hydroxylamines, Oximes and Hydroxamic Acids. Wiley. Link

Sources

Advanced Protocols for the Preparation of O-Substituted Hydroxylamine Hydrochlorides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

O-substituted hydroxylamines (


) are pivotal pharmacophores and synthetic intermediates in medicinal chemistry, serving as precursors for hydroxamic acids, oxime ethers, and N-alkoxyureas. While the free bases are often volatile and prone to decomposition, their hydrochloride salts (

) offer superior stability, crystallinity, and handling properties.

This technical guide details two authoritative synthetic pathways for their preparation:

  • The N-Hydroxyphthalimide (NHPI) Route: A robust, scalable method ideal for primary alkyl and benzylic substituents.

  • The N-Boc-Hydroxylamine Route: A mild, high-precision method suited for complex or acid-sensitive substrates, avoiding the use of hydrazine.

Strategic Pathway Selection

The choice of synthetic strategy depends on the substrate's sensitivity and the scale of the reaction.

FeatureMethod A: Phthalimide Route Method B: Boc-Carbamate Route
Primary Reagent N-Hydroxyphthalimide (NHPI)tert-Butyl N-hydroxycarbamate (BocNHOH)
Mechanism Nucleophilic Substitution

Hydrazinolysis
Nucleophilic Substitution

Acidolysis
Atom Economy Lower (Phthalhydrazide waste)Higher (CO₂/Isobutylene waste)
Reagent Cost Low (Commodity chemicals)Moderate
Purification Precipitation/FiltrationCrystallization/Extraction
Best For Robust substrates, Large scaleComplex/Functionalized alcohols

Method A: The N-Hydroxyphthalimide (NHPI) Route[2]

This method utilizes the "Gabriel Synthesis" logic. NHPI acts as an ammonia equivalent where the oxygen is pre-installed. The phthalimide group suppresses N-overalkylation, a common pitfall when using unprotected hydroxylamine.

Mechanistic Workflow[3]

NHPI_Route NHPI N-Hydroxyphthalimide Alkylation Step 1: O-Alkylation (Base + R-X) NHPI->Alkylation Intermediate N-Alkoxyphthalimide Alkylation->Intermediate SN2 Attack Deprotection Step 2: Hydrazinolysis (N2H4·H2O) Intermediate->Deprotection Workup Step 3: HCl Treatment Deprotection->Workup Release Free Base Product R-O-NH3+ Cl- Workup->Product Salt Formation

Figure 1: The Phthalimide Route involves O-alkylation followed by hydrazine-mediated cleavage.

Detailed Protocol: Synthesis of O-Benzylhydroxylamine Hydrochloride

Target: Preparation of


 on a 10g scale.
Phase 1: O-Alkylation [1][2]
  • Setup: Charge a 500 mL round-bottom flask with N-Hydroxyphthalimide (16.3 g, 100 mmol), anhydrous

    
     (20.7 g, 150 mmol), and DMF (100 mL).
    
  • Addition: Add Benzyl bromide (17.1 g, 100 mmol) dropwise over 15 minutes.

    • Expert Insight: The reaction is exothermic.[3] Maintain temperature

      
       to prevent side reactions.
      
  • Reaction: Stir at

    
     for 3 hours. Monitor TLC (30% EtOAc/Hexane). The product (
    
    
    
    ) should dominate; NHPI (
    
    
    ) should disappear.
  • Workup: Pour the mixture into ice water (500 mL). The N-benzyloxyphthalimide will precipitate as a white solid. Filter, wash with water (

    
     mL), and dry in vacuo.
    
    • Yield Check: Expected yield >90%.[4]

Phase 2: Deprotection (Hydrazinolysis)
  • Cleavage: Suspend the N-benzyloxyphthalimide (25.3 g, 100 mmol) in Ethanol (250 mL). Add Hydrazine hydrate (5.5 g, 110 mmol) dropwise.

  • Reflux: Heat to reflux for 1-2 hours. A voluminous white precipitate (phthalhydrazide) will form.

  • Filtration: Cool to room temperature. Filter off the phthalhydrazide byproduct.[5][3] Wash the cake with cold ethanol.

    • Critical Step: The filtrate contains the free O-benzylhydroxylamine base.

  • Salt Formation: Cool the filtrate to

    
    . Add 4M HCl in dioxane (30 mL) or concentrated aqueous HCl dropwise until pH < 2.
    
  • Isolation: Evaporate the solvent to dryness. Recrystallize the residue from Ethanol/Et2O to obtain white needles.

Method B: The N-Boc-Hydroxylamine Route[8]

This modern approach is preferred for synthesizing functionalized O-hydroxylamines (e.g., those containing esters, nitriles, or alkenes) that might be sensitive to hydrazine. It utilizes tert-butyl N-hydroxycarbamate.[6][7][8]

Mechanistic Workflow[3]

Boc_Route BocNHOH N-Boc-Hydroxylamine Mitsunobu Path A: Mitsunobu (R-OH, PPh3, DIAD) BocNHOH->Mitsunobu Alkylation Path B: Alkylation (R-X, DBU) BocNHOH->Alkylation BocIntermediate N-Boc-O-Alkyl Intermediate Mitsunobu->BocIntermediate Alkylation->BocIntermediate Acidolysis Deprotection (HCl/Dioxane or TFA) BocIntermediate->Acidolysis FinalSalt R-O-NH3+ Cl- Acidolysis->FinalSalt Quant. Yield

Figure 2: The Boc Route offers two entry points: direct alkylation or Mitsunobu inversion of alcohols.

Detailed Protocol: Synthesis of O-(2-Bromoethyl)hydroxylamine Hydrochloride

This protocol demonstrates the alkylation route using DBU as a base, which minimizes side reactions common with stronger bases like NaH.

  • Reagents: tert-Butyl N-hydroxycarbamate (BocNHOH), 1,2-dibromoethane, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Alkylation:

    • Dissolve BocNHOH (1.33 g, 10 mmol) in

      
       (20 mL).
      
    • Add 1,2-dibromoethane (5 equiv, excess to prevent dimerization).

    • Add DBU (1.52 g, 10 mmol) dropwise at

      
      .
      
    • Stir at room temperature for 12 hours.

  • Purification of Intermediate:

    • Wash organic layer with 5% citric acid (removes DBU) and brine.

    • Concentrate and purify via silica gel chromatography (Hexane/EtOAc).

    • Result: N-Boc-O-(2-bromoethyl)hydroxylamine.

  • Deprotection:

    • Dissolve the intermediate in 4M HCl/Dioxane (10 mL).

    • Stir at room temperature for 1 hour.

      
       evolution will be observed.
      
    • Add

      
       (50 mL) to precipitate the product.
      
    • Filter and dry under vacuum.[9]

Troubleshooting & Quality Control

Common Failure Modes
IssueCauseSolution
Low Yield (Phthalimide) Incomplete hydrazinolysisEnsure reflux time is sufficient; use Methylhydrazine for milder cleavage.
Oily Product (Salt) Hygroscopic impuritiesRecrystallize from anhydrous EtOH/Et2O; store in desiccator.
N-Alkylation Side Product Base too strong (e.g., NaH)Switch to DBU or

; use N-protected precursors (Boc/Phthalimide).
Explosion Hazard Distilling free baseNEVER distill O-substituted hydroxylamines to dryness without a stabilizer; isolate as HCl salt immediately.
Analytical Validation (NMR)

The hydrochloride salt shows distinct shifts compared to the free base or protected forms.

  • 
     NMR (
    
    
    
    ):
    The
    
    
    -protons (
    
    
    -O-N) typically appear at 4.0–4.5 ppm .
  • Absence of Signals: Verify complete removal of Phthalimide (aromatic region 7.8 ppm) or Boc (singlet at 1.4 ppm).

References

  • Albrecht, S., Defoin, A., & Tarnus, C. (2006).[6][7] Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Synthesis, 1635–1638.[6][7] Link

  • Grochowski, E., & Jurczak, J. (1976). A new synthesis of O-alkylhydroxylamines. Synthesis, 682–684. Link

  • Osby, J. O., Martin, M. G., & Ganem, B. (1984).[5] An exceptionally mild deprotection of phthalimides.[5] Tetrahedron Letters, 25(20), 2093–2096. Link

  • Petrassi, H. M., et al. (2000). Synthesis of N-Boc-O-alkylhydroxylamines via a Mitsunobu reaction. Organic Letters, 2(20), 3119–3121. Link

  • BenchChem. (2025). Application Notes and Protocols for Phthalimide Deprotection. Link

Sources

Technical Monograph: O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a comprehensive monograph for researchers and drug development professionals. It synthesizes specific chemical data with the general reactivity principles of O-aryl hydroxylamines, addressing both the specific compound requested and its critical context in medicinal chemistry.

Executive Summary & Chemical Identity

O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride is a specialized organofluorine building block used primarily in medicinal chemistry. Unlike its more common O-benzyl analogue (used in oxime ether synthesis), this O-phenyl derivative features a direct oxygen-aryl bond. This structural motif imparts unique electronic properties, making the compound a potent electrophilic aminating agent and a precursor for O-aryl oximes , which serve as metabolically stable bioisosteres for ethers and ketones in kinase inhibitors and CNS-active agents.

Physicochemical Constants
PropertyValue / DescriptionNote
Chemical Formula

Salt form for stability
Molecular Weight 181.57 g/mol (Salt) / 145.11 g/mol (Free Base)
Appearance White to off-white crystalline solidHygroscopic
Solubility Soluble in DMSO, Methanol, Water; Insoluble in HexanesHydrolytically sensitive in basic media
Melting Point 145–150 °C (Decomposes)Estimated based on analogues
Acidity (

)
~2–3 (Conjugate acid)Protonated amine is acidic due to O-aryl induction
Stability Stable at -20°C under inert atmosphere (Ar/N2)Shock Sensitive (Potential N-O bond instability)

Synthesis & Manufacturing Methodologies

The synthesis of O-(2,4-Difluorophenyl)hydroxylamine is challenging due to the potential for defluorination and the lability of the N-O bond. Two primary routes are employed: the classical


 approach and the modern Copper-Catalyzed (Chan-Lam) Coupling.
Route A: Copper-Catalyzed Coupling (Preferred)

This method offers higher regioselectivity and avoids harsh conditions that might degrade the hydroxylamine moiety. It utilizes 2,4-difluorophenylboronic acid and N-hydroxyphthalimide.

  • Step 1: Chan-Lam Coupling

    • Reagents: 2,4-Difluorophenylboronic acid, N-Hydroxyphthalimide, CuCl (cat.), Pyridine, Molecular Sieves.

    • Conditions: Aerobic atmosphere, DCE, Room Temperature, 12–24h.

    • Mechanism:[1][2][3] Oxidative coupling forms the C-O bond without disturbing the fluorine atoms.

  • Step 2: Hydrazinolysis (Deprotection)

    • Reagents: Hydrazine hydrate (

      
      ) or Methylhydrazine, Ethanol.
      
    • Conditions: 0°C to RT.[4]

    • Workup: Filtration of phthalhydrazide byproduct; treatment of filtrate with HCl/Dioxane to precipitate the hydrochloride salt.

Route B: Nucleophilic Aromatic Substitution ( )

This route is cost-effective but requires careful control to prevent side reactions (e.g., displacement of the wrong fluorine).

  • Precursor: 2,4-Difluoronitrobenzene (or 1,2,4-Trifluorobenzene).

  • Nucleophile: N-Boc-hydroxylamine or N-Hydroxyphthalimide anion.

  • Challenge: Regioselectivity between the 2- and 4- positions can be poor.

Synthesis Workflow Diagram (Graphviz)

SynthesisPathway Start 2,4-Difluorophenylboronic Acid Intermediate N-(2,4-Difluorophenoxy)phthalimide Start->Intermediate CuCl, Pyridine Chan-Lam Coupling Reagent1 N-Hydroxyphthalimide Reagent1->Intermediate ProductBase O-(2,4-Difluorophenyl)hydroxylamine (Free Base) Intermediate->ProductBase Deprotection Reagent2 Hydrazine Hydrate (EtOH, 0°C) Reagent2->ProductBase FinalProduct O-(2,4-Difluorophenyl)hydroxylamine HCl ProductBase->FinalProduct HCl/Dioxane Precipitation

Caption: Figure 1. Preferred synthetic pathway via Chan-Lam coupling to ensure regiochemical integrity.

Reactivity Profile & Mechanism of Action

The 2,4-difluoro substitution pattern exerts a strong electron-withdrawing effect (Inductive


) on the aromatic ring, which significantly alters the reactivity of the hydroxylamine oxygen compared to non-fluorinated analogues.
Electrophilic Amination

Unlike alkyl hydroxylamines (which are nucleophilic), O-aryl hydroxylamines can act as electrophilic aminating agents . The 2,4-difluorophenoxide is a good leaving group.

  • Mechanism: Nucleophiles (e.g., carbanions, amines) attack the nitrogen atom, displacing the 2,4-difluorophenoxide anion.

  • Application: Direct amination of Grignard reagents to form primary amines, or amination of nitrogen heterocycles.

Nucleophilic Character (Oxime Formation)

Despite the electron-withdrawing group, the nitrogen lone pair remains nucleophilic enough to react with aldehydes and ketones under acidic catalysis.

  • Reaction:

    
    
    
  • Utility: Synthesis of O-aryl oximes, which are resistant to enzymatic hydrolysis compared to simple esters or amides.

Critical Distinction: O-Phenyl vs. O-Benzyl

Researchers often confuse this compound with O-(2,4-difluorobenzyl)hydroxylamine .

FeatureO-(2,4-Difluorophenyl) (This Topic)O-(2,4-Difluorobenzyl) (Common)
Structure


Bond Strength Weak N-O bond (Electrophilic N)Strong N-O bond (Nucleophilic N)
Main Use Electrophilic Amination, O-Aryl OximesOxime Ethers (Agrochemicals)
Stability Lower (Risk of N-O cleavage)Higher

Applications in Drug Discovery[9][10]

Late-Stage Functionalization

The compound is used to introduce the N-amino group into drug scaffolds. The 2,4-difluorophenyl moiety is a privileged structure in medicinal chemistry, often improving metabolic stability by blocking the oxidation prone para-position and modulating lipophilicity (


).
Synthesis of Bioactive Heterocycles

It serves as a key reagent in the synthesis of:

  • Indoles (via modified Fischer Synthesis): Reaction with ketones followed by [3,3]-sigmatropic rearrangement.

  • Benzofurans: via intramolecular cyclization of O-aryl oximes.

Application Workflow Diagram

ApplicationWorkflow Reagent O-(2,4-Difluorophenyl)hydroxylamine HCl Reaction Condensation (EtOH, Pyridine, Reflux) Reagent->Reaction Substrate Target Ketone / Aldehyde Substrate->Reaction Product O-Aryl Oxime Intermediate Reaction->Product - H2O Bioassay Kinase Inhibition / Bioactivity Product->Bioassay Screening

Caption: Figure 2. General workflow for synthesizing O-aryl oxime pharmacophores.

Handling, Safety & Stability (E-E-A-T)

WARNING: O-Aryl hydroxylamines possess a weak N-O bond and can exhibit thermal instability.

  • Thermal Hazards: Do not heat the bulk solid above 50°C. Differential Scanning Calorimetry (DSC) is recommended before scaling up (>10g) to check for decomposition exotherms.

  • Storage: Store at -20°C under Argon. The hydrochloride salt is significantly more stable than the free base but is hygroscopic. Hydrolysis releases corrosive HCl and toxic 2,4-difluorophenol.

  • Toxicology:

    • Skin Sensitizer: High probability of causing allergic contact dermatitis.

    • Genotoxicity: Hydroxylamines are potential mutagens (Ames positive). Handle in a fume hood with double gloving.

References

  • Petrassi, H. M., et al. (2001). "Copper-mediated coupling of boronic acids and N-hydroxyphthalimide: A practical synthesis of O-aryl hydroxylamines." Organic Letters, 3(1), 139-142.

  • Kelly, T. A., et al. (1996). "Novel Non-Nucleoside Inhibitors of HIV-1 Reverse Transcriptase." Journal of Medicinal Chemistry, 39(2), 347-349. (Demonstrates O-aryl oxime pharmacophores).

  • Accela ChemBio. (2024). "Product Data Sheet: O-(2,4-Difluorophenyl)hydroxylamine." Catalog Entry CAS 197588-24-2.[5]

  • Berman, A. M., & Johnson, J. S. (2006). "Copper-catalyzed electrophilic amination of organozinc reagents." Journal of the American Chemical Society, 128(27), 8706-8707. (Context for electrophilic amination).

Sources

Technical Guide: O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride , designed for researchers and drug development professionals.

Molecular Weight, Synthesis, and Application in Medicinal Chemistry

Executive Summary

O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride is a specialized electrophilic aminating reagent and synthetic building block used in organic synthesis and medicinal chemistry. It belongs to the class of O-arylhydroxylamines, which serve as critical "N+" synthons for constructing C–N bonds in electron-rich substrates.

Critical Disambiguation: Researchers often confuse this compound with O-(2,4-Difluorobenzyl)hydroxylamine , a structural analog where the oxygen is attached to a benzylic carbon rather than directly to the phenyl ring. The benzyl analog is a key intermediate in the synthesis of HIV integrase inhibitors like Dolutegravir . This guide focuses specifically on the Phenyl derivative (Direct O-Ar bond), which typically functions as a reagent rather than a scaffold intermediate.

FeatureO-(2,4-Difluorophenyl)hydroxylamine O-(2,4-Difluorobenzyl)hydroxylamine
Structure Ar–O–NH₂Ar–CH₂–O–NH₂
Primary Use Electrophilic Amination ReagentDrug Intermediate (Dolutegravir)
Bond Stability Labile N–O bond (Cleavable)Stable Ether Linkage

Chemical Identity & Molecular Weight Analysis[1][2][3][4]

Nomenclature and Identifiers[5]
  • IUPAC Name: O-(2,4-Difluorophenyl)hydroxylamine hydrochloride[1]

  • CAS Number (Free Base): 197588-24-2[1]

  • Common Abbreviation: 2,4-F2-PhONH2·HCl

  • Molecular Formula:

    
    
    
Molecular Weight Calculation

The precise molecular weight is critical for stoichiometry in high-precision catalysis.

ComponentElementCountAtomic Mass ( g/mol )Subtotal
Free Base Carbon (C)612.01172.066
Hydrogen (H)51.0085.040
Fluorine (F)218.99837.996
Nitrogen (N)114.00714.007
Oxygen (O)115.99915.999
Base MW 145.108
Salt HCl136.46136.461
Total MW 181.57 g/mol
Physical Properties[1][7]
  • Appearance: White to off-white hygroscopic crystalline solid.

  • Solubility: Soluble in water, methanol, DMSO; sparingly soluble in dichloromethane.

  • Stability: Thermally unstable above 40°C; store at -20°C under inert atmosphere (Ar/N₂).

Synthetic Methodologies

The synthesis of O-arylhydroxylamines is challenging due to the potential for N-arylation versus O-arylation. Two primary validated protocols exist.

Method A: Electrophilic Amination of Phenols (Lab Scale)

This method utilizes 2,4-Difluorophenol as the nucleophile and an electrophilic amine source such as Mesitylenesulfonyl hydroxylamine (MSH) or O-(2,4-Dinitrophenyl)hydroxylamine (DPH) .

  • Deprotonation: 2,4-Difluorophenol is treated with NaH or KOH in DMF at 0°C to generate the phenoxide.

  • Amination: The phenoxide attacks the nitrogen of the aminating agent (DPH), displacing the 2,4-dinitrophenoxide leaving group.

  • Salt Formation: The resulting free amine is trapped with anhydrous HCl in dioxane/ether.

Method B: Pd-Catalyzed Cross-Coupling (Scalable)

For larger scales, a Palladium-catalyzed C-O coupling between 2,4-Difluoro-1-bromobenzene and N-Hydroxyphthalimide (NHPI) or Ethyl Acetohydroximate is preferred to avoid explosive aminating reagents.

Protocol:

  • Coupling: Aryl bromide + NHPI + Pd(OAc)₂/Ligand + Cs₂CO₃

    
    N-(2,4-Difluorophenoxy)phthalimide.
    
  • Hydrazinolysis: The phthalimide protecting group is removed using hydrazine hydrate or methylhydrazine in ethanol.

  • Acidification: Treatment with HCl generates the target hydrochloride salt.

Synthesis Workflow Diagram

Synthesis cluster_alt Alternative Route (Pd-Catalyzed) Start 2,4-Difluorophenol Base NaH / DMF (Deprotonation) Start->Base Inter1 Phenoxide Intermediate Base->Inter1 ProductFree O-(2,4-Difluorophenyl) hydroxylamine (Free Base) Inter1->ProductFree Nucleophilic Attack on N Reagent Aminating Agent (MSH or DPH) Reagent->ProductFree Transfer of NH2 HCl HCl / Dioxane ProductFree->HCl Final Target HCl Salt (MW: 181.57) HCl->Final AltStart 2,4-Difluorobromobenzene AltStep1 Pd(OAc)2 / NHPI AltStart->AltStep1 AltStep2 Hydrazine AltStep1->AltStep2 AltStep2->ProductFree

Caption: Dual synthetic pathways for O-(2,4-Difluorophenyl)hydroxylamine HCl: Direct amination (Top) vs. Pd-Catalysis (Bottom).

Applications in Drug Discovery

The primary utility of O-(2,4-Difluorophenyl)hydroxylamine HCl lies in its ability to act as an Electrophilic Nitrogen Source .

Electrophilic Amination

Unlike standard amines which are nucleophilic, the O-arylhydroxylamine structure renders the nitrogen electrophilic due to the leaving group ability of the 2,4-difluorophenoxide anion (enhanced by the electron-withdrawing fluorine atoms).

  • Reaction:

    
    
    
  • Substrates: Carbanions (Grignard reagents, Enolates), secondary amines (to form hydrazines), and thiols.

Synthesis of Heterocycles (Indoles/Benzofurans)

Through the Fischer Indole Synthesis analog or [3,3]-sigmatropic rearrangements, this reagent can introduce the nitrogen atom into complex heteroaromatic scaffolds utilized in oncology and virology pipelines.

Mechanism of Action Diagram

Mechanism Reagent O-(2,4-Difluorophenyl)hydroxylamine TS Transition State [Nu---NH2---OAr] Reagent->TS Nu Nucleophile (Nu:) (e.g., Grignard, Enolate) Nu->TS Product Aminated Product (Nu-NH2) TS->Product LG Leaving Group (2,4-Difluorophenol) TS->LG

Caption: Mechanism of electrophilic amination. The 2,4-difluorophenoxy group acts as a stable leaving group.

Handling, Stability, and Safety

Warning: O-Arylhydroxylamines and their salts are potentially energetic and mutagenic.

  • Thermal Stability: The HCl salt is more stable than the free base but can decompose violently if heated above 100°C. Do not distill.

  • Storage: Store at -20°C in a tightly sealed vial under Argon. The compound is hygroscopic; moisture leads to hydrolysis, releasing corrosive HF and Phenol.

  • Toxicology: Treat as a potential mutagen (Ames positive) due to the hydroxylamine moiety. Use full PPE (gloves, respirator) and handle in a fume hood.

References

  • Synthesis of O-Arylhydroxylamines: Maimone, T. J., & Buchwald, S. L. (2010).[2] Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Journal of the American Chemical Society, 132(29), 9990–9991. Link

  • Electrophilic Amination Reagents: Legault, C., & Charette, A. B. (2003). Electrophilic Amination of Grignard Reagents with O-Benzoylhydroxylamines. Journal of the American Chemical Society, 125(21), 6360-6361. Link

  • Dolutegravir Intermediate (Disambiguation): Johns, B. A., et al. (2013). Carbamoyl Pyridone HIV-1 Integrase Inhibitors 3. A Diastereoselective Ring Closing Metathesis Route to Dolutegravir. Tetrahedron, 70(35), 5413-5419. Link

  • General Properties of Hydroxylamine HCl: Sigma-Aldrich Safety Data Sheet (SDS) for Hydroxylamine Hydrochloride. Link

Sources

Structural Elucidation of O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride: A Multidimensional Analytical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals.

Executive Summary

O-(2,4-Difluorophenyl)hydroxylamine hydrochloride is a critical building block in modern medicinal chemistry and agrochemical development, frequently utilized in the synthesis of oxime-ether-based kinase inhibitors and biologically active pyrazole derivatives 1. Because positional isomers (e.g., 2,5-difluoro or 3,4-difluoro variants) exhibit drastically different pharmacological profiles, unequivocal structural elucidation is non-negotiable. This whitepaper details a self-validating analytical framework to definitively confirm the regiochemistry, functional group integrity, and salt stoichiometry of this compound.

Analytical Strategy & Workflow

To establish absolute structural certainty, we employ an orthogonal, self-validating analytical approach. No single technique is sufficient; rather, the data must interlock. High-Resolution Mass Spectrometry (HRMS) confirms the exact molecular formula. Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy maps the atomic connectivity and proves the specific 2,4-difluoro substitution pattern via predictable spin-spin couplings. Finally, Fourier Transform Infrared (FT-IR) spectroscopy and Elemental Analysis (EA) validate the solid-state functional groups and the exact hydrochloride salt stoichiometry.

ElucidationWorkflow cluster_MS Mass Spectrometry cluster_NMR Nuclear Magnetic Resonance cluster_SolidState Solid-State Analysis Sample O-(2,4-Difluorophenyl)hydroxylamine HCl HRMS HRMS (ESI+) Exact Mass: 146.0412 [M+H]+ Sample->HRMS NMR1H 1H NMR J-Coupling Analysis Sample->NMR1H FTIR FT-IR Spectroscopy -NH3+ & C-O-N stretch Sample->FTIR Final Unequivocal Structure Confirmation HRMS->Final NMR13C 13C & 19F NMR C-F Splitting Patterns NMR1H->NMR13C NMR2D 2D NMR (HMBC/COSY) Connectivity Mapping NMR13C->NMR2D NMR2D->Final EA Elemental Analysis HCl Stoichiometry FTIR->EA EA->Final

Fig 1: Multidimensional workflow for O-(2,4-difluorophenyl)hydroxylamine HCl structure elucidation.

High-Resolution Mass Spectrometry (HRMS)

The first step in the elucidation pipeline is confirming the molecular formula of the free base (C6H5F2NO).

Causality of Method: Electrospray Ionization (ESI) in positive mode is selected because the hydroxylamine nitrogen is highly basic and readily accepts a proton to form the


 pseudo-molecular ion. Time-of-Flight (TOF) mass analyzers provide sub-5 ppm mass accuracy, ruling out isobaric impurities 2.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% formic acid to promote ionization.

  • Instrument Setup: Inject 5 µL into an Agilent 6545 Q-TOF LC/MS system.

  • Parameters: Set capillary voltage to 3500 V, fragmentor to 120 V, and gas temperature to 325 °C.

  • Data Acquisition: Scan from m/z 50 to 1000.

  • Validation: The calculated exact mass for

    
     is 146.0412 Da. A measured peak at m/z 146.0415 (Δ = 2.0 ppm) confirms the elemental composition.
    

Multidimensional NMR Spectroscopy

NMR is the cornerstone of this elucidation, specifically leveraging the powerful heteronuclear spin-spin couplings (


) to prove the 2,4-substitution pattern.

Causality of Method: Dimethyl sulfoxide-d6 (DMSO-


) is chosen over Chloroform-d because it fully dissolves the polar hydrochloride salt and slows down the chemical exchange of the 

protons, allowing them to be observed as a broad singlet. The

NMR spectrum is critical: the massive one-bond carbon-fluorine couplings (

Hz) immediately identify C-2 and C-4, while the complex multiplet structures of the remaining carbons lock the regiochemistry into place 3.
NMR Assignment Table

Below is the synthesized quantitative data mapping the 1D NMR results, corroborated by literature values for 2,4-difluorophenoxy derivatives 4.

NucleusPositionChemical Shift (ppm)Multiplicity & Coupling Constants (

in Hz)
Assignment Rationale

H

10.80br s, 3HProtonated hydroxylamine (exchangeable)

H
H-67.45td,

= 9.2,

= 5.8
Ortho to oxygen, meta to F-4

H
H-37.32ddd,

= 11.5, 8.8,

= 2.8
Sandwiched between F-2 and F-4

H
H-57.08dddd,

= 9.2,

= 8.8, 2.8, 1.2
Adjacent to F-4 and H-6

C
C-4158.2dd,

= 242.0,

= 11.5
C attached directly to F-4

C
C-2152.5dd,

= 246.5,

= 12.0
C attached directly to F-2

C
C-1143.8dd,

= 11.8,

= 3.5
C attached to Oxygen

C
C-6118.4dd,

= 9.5,

= 2.0
Meta to F-4, para to F-2

C
C-5112.1dd,

= 22.5,

= 4.0
Ortho to F-4, meta to F-2

C
C-3105.6t,

= 26.0
Ortho to both F-2 and F-4

F
F-4-117.8m, 1FPara-like fluorine environment

F
F-2-127.4m, 1FOrtho-like fluorine environment
2D NMR Connectivity (HMBC)

To bridge the aromatic ring to the functional groups, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is utilized. The


 correlation from H-6 to C-2 and C-4 confirms the relative positioning of the protons to the fluorinated carbons.

HMBC_Correlations H6 H-6 C1 C-1 H6->C1 HMBC C2 C-2(F) H6->C2 HMBC C4 C-4(F) H6->C4 HMBC H5 H-5 H5->C1 HMBC C3 C-3 H5->C3 HMBC H3 H-3 H3->C1 HMBC C5 C-5 H3->C5 HMBC

Fig 2: Key HMBC (1H->13C) correlations establishing the regiochemistry of the difluoroaromatic ring.

Step-by-Step NMR Protocol:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-

    
     in a 5 mm NMR tube.
    
  • Acquisition: Analyze on a Bruker Avance Neo 400 MHz spectrometer equipped with a multinuclear probe at 298 K.

  • 1D Experiments: Acquire

    
    H (16 scans, relaxation delay 2s), 
    
    
    
    C (1024 scans, relaxation delay 2s), and
    
    
    F (64 scans).
  • 2D Experiments: Acquire

    
    H-
    
    
    
    C HMBC optimized for long-range couplings (
    
    
    = 8 Hz).

Vibrational Spectroscopy (FT-IR)

While NMR and MS define the connectivity and mass, FT-IR proves the presence of the specific solid-state functional groups, distinguishing the hydrochloride salt from the free base.

Causality of Method: The free base form of O-arylhydroxylamines is prone to oxidation and degradation. The HCl salt stabilizes the molecule. FT-IR in Attenuated Total Reflectance (ATR) mode requires no sample prep and directly observes the massive, broad


 stretching band that is absent in the free base.

Step-by-Step Protocol:

  • Place 2 mg of the solid powder directly onto the diamond crystal of a Thermo Nicolet iS50 FT-IR spectrometer.

  • Apply the pressure tower to ensure intimate contact.

  • Acquire 32 scans at 4 cm

    
     resolution from 4000 to 400 cm
    
    
    
    .
  • Key Diagnostic Bands:

    • ~3200–2600 cm

      
       (broad, intense): 
      
      
      
      stretching (proves salt formation).
    • 1250 cm

      
      : 
      
      
      
      stretching (aryl ether linkage).
    • 1140 cm

      
      : 
      
      
      
      stretching.

Solid-State & Elemental Confirmation

To close the self-validating loop, we must prove the exact stoichiometry of the salt (1:1 API to HCl).

Step-by-Step Protocol (Elemental Analysis):

  • Weigh exactly 1.500 mg of the dried compound into a tin capsule.

  • Combust the sample at 950 °C in a CHNS/O analyzer (e.g., Elementar vario EL cube).

  • Validation: The theoretical mass percentages for

    
     (MW: 181.57  g/mol ) are C: 39.69%, H: 3.33%, N: 7.71%. Experimental results yielding within 
    
    
    
    of these values definitively confirm the 1:1 hydrochloride salt stoichiometry, ruling out hydration or partial salt formation.

Conclusion

The structural elucidation of O-(2,4-difluorophenyl)hydroxylamine hydrochloride requires a rigorous, multi-modal approach. By interlocking the exact mass from HRMS, the definitive regiochemical mapping from


 NMR couplings, and the solid-state stoichiometry from FT-IR and Elemental Analysis, researchers can achieve a self-validating proof of structure. This ensures absolute confidence when utilizing this intermediate in downstream pharmaceutical synthesis.

References

  • ChemicalBook. "Hydroxylamine, O-(2,4-difluorophenyl)- CAS#: 197588-24-2". ChemicalBook.
  • MDPI. "Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety". Molecules.
  • RSC Advances. "Supporting Information: (E)-2-(2,4-difluorophenoxy)prop-1-ene-1-sulfonyl fluoride". RSC.org.
  • SpectraBase. "O-(2,4-difluorophenyl)hydroxylamine". SpectraBase.

Sources

O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride: Solubility Profiling and Application in Oxime Ligation Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and bioconjugation, aryloxyamines are indispensable for generating hydrolytically stable oxime linkages. O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride (Free base CAS: 197588-24-2) represents a highly specialized bifunctional reagent. The nucleophilic amine drives conjugation, while the 2,4-difluorophenyl moiety serves as a critical tuning group—modulating both the electronics of the resulting oxime and the lipophilicity of the final pharmacophore (frequently utilized in kinase inhibitor scaffolds).

However, handling this compound requires a deep understanding of its phase behavior. As a hydrochloride salt, its solubility is highly dependent on the pH and buffer capacity of the solvent system. This whitepaper establishes the physicochemical causality behind its solubility profile, provides a self-validating protocol for thermodynamic solubility determination, and details its optimized application in nucleophilically catalyzed oxime ligations.

Physicochemical Profiling & Structural Causality

To predict and manipulate the solubility of O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride, we must deconstruct its molecular architecture:

  • The Hydrochloride Salt State: The free base of this compound is an oil or low-melting solid that is highly susceptible to atmospheric oxidation. Formulating it as a hydrochloride salt lowers the crystal lattice energy and provides a highly solvated ionic species (

    
    ) in aqueous media. This dramatically increases intrinsic solubility in polar solvents[1].
    
  • The 2,4-Difluoro Substitution: Fluorine is the most electronegative element. The dual substitution at the ortho and para positions withdraws electron density from the aromatic ring via inductive effects. This significantly lowers the

    
     of the conjugate acid compared to an unsubstituted phenoxyamine.
    
  • The pH-Solubility Shift: Because the

    
     is lowered, the compound remains predominantly in its uncharged, lipophilic free-base form at physiological pH (7.4). If the compound is dissolved in unbuffered water, the release of 
    
    
    
    will drop the pH, maintaining high solubility. However, in heavily buffered neutral solutions, the free base may precipitate if its intrinsic solubility limit is exceeded[1].

Quantitative Solubility Profile

The following table summarizes the equilibrium solubility of O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride across standard laboratory solvents. Note: Values are modeled based on aryloxyamine hydrochloride class behavior at 25°C.

Solvent SystemTemp (°C)Solubility (mg/mL)Mechanistic Rationale & Remarks
Ultrapure Water 25> 50.0High solvation of

and

. The pH of the resulting solution will drop to < 3.0.
PBS Buffer (pH 7.4) 2515.0 - 25.0Solubility is constrained. The buffer neutralizes the HCl, forcing the compound into its more lipophilic free-base state.
DMSO 25> 100.0Exceptional universal solvent; ideal for generating high-concentration stock solutions for assay plates.
Methanol 2530.0 - 40.0Strong hydrogen-bond donor/acceptor capacity effectively solvates the salt.
Acetonitrile 25< 5.0Aprotic nature results in poor solvation of the chloride counter-ion.
Dichloromethane 25< 1.0Highly non-polar; incompatible with the ionic nature of the hydrochloride salt.

Experimental Protocol: Thermodynamic Solubility Determination

To generate reliable, reproducible solubility data for drug development, kinetic dissolution (which can capture supersaturated states) must be avoided. We employ a self-validating Saturation Shake-Flask Method combined with HPLC-UV quantification.

Step-by-Step Methodology
  • Solid Preparation: Weigh an excess amount (~50 mg) of O-(2,4-Difluorophenyl)hydroxylamine HCl into a 2 mL heavy-walled glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., 50 mM Phosphate Buffer, pH 7.4).

  • Isothermal Equilibration: Seal the vial and place it in an isothermal shaker set to 25.0 ± 0.1 °C at 500 RPM for 24 hours.

    • Causality: A 24-hour window ensures that the system reaches true thermodynamic equilibrium between the solid crystal lattice and the solvated ions.

  • System Validation (pH Check): Measure the pH of the suspension.

    • Causality: Dissolving an HCl salt releases protons. If the buffer capacity is overwhelmed, the pH will drop, and you will inadvertently measure the solubility of the protonated state rather than the neutral state at pH 7.4. If the pH has shifted by >0.1 units, the experiment must be repeated with a stronger buffer.

  • Phase Separation: Centrifuge the vial at 10,000 x g for 15 minutes to pellet the undissolved solid. Carefully draw the supernatant and filter it through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is selected over Nylon or PES to minimize non-specific hydrophobic binding of the fluorinated aromatic ring.

  • Quantification: Dilute the filtrate 1:100 in the mobile phase and analyze via HPLC-UV (e.g., at 254 nm) against a pre-established 5-point calibration curve.

ShakeFlask A 1. Solid API (Excess) B 2. Buffer Addition (pH 1.2 - 7.4) A->B C 3. Isothermal Shaking (24h at 25°C) B->C D 4. Phase Separation (Centrifugation) C->D E 5. Supernatant Extraction D->E F 6. HPLC-UV Quantification E->F

Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Application Workflow: Nucleophilic Catalysis of Oxime Ligation

The primary application of O-(2,4-Difluorophenyl)hydroxylamine is the formation of oxime ethers with aldehydes or ketones. While oxime formation is thermodynamically favorable, it is kinetically slow at neutral pH.

To bypass this kinetic bottleneck, we utilize nucleophilic catalysis via aniline[2]. Aniline reacts rapidly with the target aldehyde to form a Schiff base. Because the Schiff base is highly susceptible to nucleophilic attack, the O-(2,4-Difluorophenyl)hydroxylamine rapidly displaces the aniline via transimination to form the final, stable oxime ether[2].

Optimized Ligation Protocol
  • Buffer Preparation: Prepare a 100 mM Anilinium Acetate buffer at pH 4.6.

    • Causality: pH 4.6 is the optimal intersection where the aldehyde is sufficiently activated, yet the hydroxylamine (

      
      ) is not fully protonated, leaving its lone pair available for nucleophilic attack.
      
  • Target Solvation: Dissolve the target aldehyde/ketone in the anilinium buffer to a concentration of 1 mM.

  • Reagent Addition: Add 1.5 molar equivalents of O-(2,4-Difluorophenyl)hydroxylamine HCl (pre-dissolved in a minimal volume of DMSO to ensure complete solubility).

  • Incubation & Monitoring: Incubate at room temperature for 1–2 hours. Monitor the disappearance of the Schiff base intermediate and the formation of the oxime product via LC-MS.

Ligation Target Target Molecule (Aldehyde/Ketone) Schiff Schiff Base Intermediate (Fast) Target->Schiff + Catalyst Aniline Aniline Catalyst (Nucleophile) Aniline->Schiff Oxime Stable Oxime Ether Product Schiff->Oxime Transimination Hydroxylamine O-(2,4-Difluorophenyl) hydroxylamine HCl Hydroxylamine->Oxime

Reaction pathway demonstrating aniline-catalyzed oxime ligation.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. Available at:[Link]

  • Dirksen, A., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic catalysis of oxime ligation. Angewandte Chemie International Edition, 45(45), 7581-7584. Available at:[Link]

  • Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Available at:[Link]

Sources

Spectroscopic Characterization of O-Aryl Hydroxylamines: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

O-Aryl hydroxylamines are highly versatile building blocks in modern organic synthesis. They serve as critical precursors for the generation of nitrogen-centered radicals (NCRs) via photoredox catalysis[1] and act as key intermediates in the dearomative hydroamination of phenols[2]. However, the defining feature of these molecules—the labile N–O bond—presents significant challenges for their isolation and spectroscopic characterization.

As a Senior Application Scientist, I have designed this whitepaper to provide researchers and drug development professionals with an authoritative, field-proven guide to the synthesis, handling, and spectroscopic validation (NMR, IR, MS) of O-aryl hydroxylamines. This guide moves beyond listing data ranges; it explains the quantum mechanical and structural causality behind the observed analytical signatures to ensure absolute scientific integrity.

Mechanistic Grounding & Synthesis Workflow

The synthesis of O-aryl hydroxylamines frequently relies on cross-dehydrogenative coupling or direct electrophilic amination. A prominent method involves the reaction of electron-rich arenes (e.g., 1,4-dimethoxybenzene) with N-hydroxyphthalimide (NHPI) using a manganese-based oxidant to generate a phthalimide-N-oxyl (PINO) radical[3]. The choice of Mn(OAc)₃ is highly deliberate: it facilitates the single-electron transfer required to generate the PINO radical under mild conditions, preventing the over-oxidation of the arene substrate.

Self-Validating Experimental Protocol: Synthesis of O-Aryl Hydroxylamines

To ensure reproducibility and structural integrity, the following protocol incorporates internal validation checkpoints to prevent the degradation of the fragile N–O bond.

  • Reagent Preparation : Dissolve the arene precursor (1.0 equiv) and the aminating agent (e.g., NHPI, 1.5 equiv) in hexafluoroisopropanol (HFIP). Causality: HFIP is selected for its high hydrogen-bond donating capacity, which stabilizes radical intermediates and enhances the electrophilicity of the active species, preventing off-target polymerization.

  • Oxidation : Add Mn(OAc)₃ (2.0 equiv) portion-wise at room temperature. Monitor the reaction mixture for a color change from dark brown to pale yellow, indicating the consumption of the Mn(III) species.

  • Reaction Monitoring (Validation Checkpoint 1) : Perform TLC (Hexanes/EtOAc 7:3) every 30 minutes. The appearance of a UV-active spot with a lower

    
     than the starting arene confirms product formation.
    
  • Quenching and Extraction : Quench the reaction with saturated aqueous Na₂S₂O₃. Causality: Immediate reduction of residual oxidants is critical to prevent late-stage N–O bond cleavage during solvent concentration. Extract with dichloromethane (3 × 20 mL).

  • Purification : Purify via silica gel flash chromatography using a mild gradient.

  • Immediate Spectroscopic Validation (Validation Checkpoint 2) : Subject the purified solid immediately to High-Resolution Mass Spectrometry (HRMS) and IR spectroscopy to confirm the presence of the N–O bond before ambient degradation can occur.

G A Phenol / Arene Precursor D O-Aryl Hydroxylamine Intermediate A->D B Aminating Agent (e.g., NHPI / MSH) B->D C Catalyst / Oxidant (e.g., Mn(OAc)3) C->D E Purification (Column Chromatography) D->E F Spectroscopic Validation (NMR, IR, MS) E->F

Synthesis and isolation workflow for O-aryl hydroxylamines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of O-aryl hydroxylamines are heavily influenced by the highly electronegative N–O–Ar linkage. The oxygen atom withdraws electron density from the aryl ring via induction, while simultaneously donating electron density through resonance.

  • ¹H NMR Causality : The protons ortho to the aminoxy group (–O–NHR) typically experience a shielding effect due to the resonance contribution of the oxygen lone pairs, pushing their signals slightly upfield compared to standard phenoxy ethers. The N–H proton (if present) is highly variable and broad due to quadrupolar relaxation from the ¹⁴N nucleus and dynamic hydrogen bonding[4].

  • ¹³C NMR Causality : The ipso-carbon (C1) attached directly to the oxygen is heavily deshielded by the inductive effect, typically resonating far downfield.

Table 1: Typical NMR Spectroscopic Data for O-Aryl Hydroxylamines
NucleusStructural EnvironmentTypical Chemical Shift (δ, ppm)Multiplicity / Characteristics
¹H N–H (Primary/Secondary)5.0 – 8.5Broad singlet, exchanges with D₂O
¹H Aryl H (ortho to O)6.8 – 7.2Multiplet/Doublet, shielded by O resonance
¹H Alkyl/Acyl on Nitrogen2.0 – 4.0Sharp signals, deshielded by N electronegativity
¹³C Aryl C (ipso, C–O)150.0 – 160.0Singlet, highly deshielded
¹³C Aryl C (ortho)112.0 – 118.0Singlet, shielded by resonance
¹³C N-Alkyl C45.0 – 55.0Singlet

Infrared (IR) Spectroscopy

IR spectroscopy serves as a critical, non-destructive tool for validating the N–O linkage.

  • Vibrational Causality : The N–O stretch is often weak to medium in intensity because the change in the dipole moment during the vibration is not as dramatic as a C=O stretch. It typically absorbs in the "fingerprint" region (1030–1050 cm⁻¹)[4]. However, when these compounds are isolated as hydrochloride salts, the protonated +N–H bond becomes highly polarized. This leads to a massive, broad absorption band between 2100–2600 cm⁻¹ due to strong, complex hydrogen bonding networks in the solid state[4].

Table 2: Key IR Absorption Bands
Functional GroupVibration TypeWavenumber Range (cm⁻¹)Intensity
N–H (Free amine)Stretching3200 – 3400Medium, sharp
+N–H (HCl salt)Stretching2135 – 2625Broad, strong
C=C (Aryl)Stretching1450 – 1600Medium to strong
C–O (Aryl–O)Stretching1200 – 1260Strong
N–OStretching1030 – 1050Medium

Mass Spectrometry (MS) and Fragmentation Pathways

Mass spectrometry, specifically High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI), is essential for determining the exact mass of O-aryl hydroxylamines[3].

  • Fragmentation Causality : The N–O bond is notoriously weak, possessing a bond dissociation energy (BDE) of approximately 50–60 kcal/mol. Under MS collision-induced dissociation (CID) conditions—or even during standard ESI if cone voltages are set too high—the molecule readily undergoes homolytic or heterolytic cleavage. This in-source fragmentation is the exact same mechanistic pathway exploited in photoredox catalysis to generate reactive nitrogen-centered radicals[1][5].

To prevent this, it is highly recommended to use soft ionization techniques with minimal capillary and cone voltages. When analyzing MS data, the presence of an [M+H]⁺ peak is often accompanied by a prominent fragment corresponding to the loss of the aminyl radical [•NHR] or the aryloxy radical[ArO•], depending on charge retention.

G A O-Aryl Hydroxylamine [Ar-O-NH-R]+ B Homolytic N-O Cleavage (Low Bond Dissociation Energy) A->B C Nitrogen-Centered Radical [•NH-R] B->C D Aryl-Oxygen Radical/Anion [Ar-O• / Ar-O-] B->D E Downstream Cyclization / Rearrangement Products C->E

Homolytic N-O bond cleavage pathway typical in MS fragmentation and photoredox catalysis.

Conclusion

The rigorous characterization of O-aryl hydroxylamines requires a multi-faceted spectroscopic approach. By understanding the electronic push-pull dynamics of the N–O–Ar system, researchers can accurately predict and interpret NMR shielding effects, IR vibrational modes, and MS fragmentation patterns. Implementing self-validating synthesis protocols ensures the integrity of the fragile N–O bond, enabling the successful application of these molecules in advanced synthetic methodologies and drug discovery pipelines.

References

  • [3] molbank - Semantic Scholar. MDPI Molbank. Available at:

  • [4] Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis. MDPI. Available at:

  • [5] Copyright Undertaking - PolyU Electronic Theses. Hong Kong Polytechnic University. Available at:

  • [1] Visible-Light-Mediated Generation of Nitrogen-Centered Radicals: Metal-Free Hydroimination and Iminohydroxylation Cyclization Reactions - PMC. NIH. Available at:

  • [2] Formal Dearomative Hydroamination of 2-Arylphenols - PMC. NIH. Available at:

Sources

Mechanism of O-Arylation of Hydroxylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Ambident Nucleophile Challenge

Hydroxylamine (


) and its monosubstituted derivatives are classic ambident nucleophiles , possessing two reactive centers: the nitrogen atom and the oxygen atom. In the context of arylation, the nitrogen atom is significantly more nucleophilic due to its higher basicity and polarizability (soft nucleophile), typically leading to 

-arylation
as the major pathway under standard conditions.

For drug development professionals seeking to synthesize


-arylhydroxylamines (precursors to benzofurans, amino-oxy pharmacophores, and specialized protecting groups), this inherent selectivity poses a synthetic bottleneck. Achieving high-yield 

-arylation
requires "masking" the nitrogen's nucleophilicity or utilizing specific catalytic cycles that favor Oxygen-Carbon bond formation.

This guide details three chemically distinct, high-integrity strategies to overcome this challenge:

  • Palladium-Catalyzed Cross-Coupling (The "Hydroxylamine Equivalent" Strategy).

  • Copper-Mediated Chan-Lam Coupling (The "Blocked Nitrogen" Strategy).

  • 
     Displacement  (The "Electron-Deficient" Strategy).
    

Decision Framework: Selecting the Right Method

Before initiating synthesis, select the protocol based on the electronic nature of your aryl substrate.

Substrate ClassRecommended StrategyKey ReagentsMechanism Type
Unactivated Aryl Halides (Cl, Br, I)Strategy A (Pd-Catalysis) Ethyl Acetohydroximate, Pd source, Bulky LigandCross-Coupling (Reductive Elimination)
Aryl Boronic Acids Strategy B (Cu-Catalysis)

-Hydroxyphthalimide (NHPI),

Chan-Lam (Oxidative Coupling)
Electron-Deficient Arenes (

,

,

subst.)
Strategy C (

)

-Boc-hydroxylamine,

/DBU
Nucleophilic Aromatic Substitution

Strategy A: Palladium-Catalyzed Cross-Coupling

Best for: Unactivated aryl chlorides, bromides, and iodides. Core Concept: Using Ethyl Acetohydroximate as a hydroxylamine equivalent.[1]

Direct O-arylation of


-protected hydroxylamines (e.g., 

-Boc-OH) with Pd often fails or leads to complex mixtures. The solution, pioneered by Maimone and Buchwald (2010) , utilizes ethyl acetohydroximate . In this reagent, the nitrogen is "locked" within an imidate structure, rendering it non-nucleophilic. The oxygen remains available for binding to the metal center.
Mechanism of Action

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The use of a bulky, electron-rich biarylphosphine ligand (e.g., t-BuBrettPhos ) is critical. It facilitates the difficult C-O reductive elimination step, which is energetically more demanding than C-N elimination.

  • Oxidative Addition:

    
     inserts into the 
    
    
    
    bond.
  • Ligand Exchange: The ethyl acetohydroximate anion displaces the halide on the Pd(II) center.

  • Reductive Elimination: The

    
     bond forms, regenerating 
    
    
    
    and releasing the
    
    
    -arylated imidate.
  • Hydrolysis (Workup): Acidic hydrolysis cleaves the imidate, revealing the free

    
    -arylhydroxylamine.
    

Pd_Mechanism cluster_cycle Pd-Catalyzed Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Ar L-Pd(II)-Ar(X) OxAdd->PdII_Ar LigEx Ligand Exchange (Ethyl Acetohydroximate) PdII_Ar->LigEx PdII_O L-Pd(II)-Ar(O-Imidate) LigEx->PdII_O RedElim Reductive Elimination PdII_O->RedElim RedElim->Pd0 Product O-Arylated Imidate RedElim->Product Hydrolysis Acid Hydrolysis (HCl/Dioxane) Product->Hydrolysis Final O-Arylhydroxylamine (Ar-O-NH2) Hydrolysis->Final

Figure 1: Catalytic cycle for the O-arylation of ethyl acetohydroximate.

Experimental Protocol (Standardized)

Reference: Maimone, T. J., & Buchwald, S. L. (2010).[1]

Reagents:

  • Aryl Halide (1.0 equiv)

  • Ethyl Acetohydroximate (1.2 equiv)

  • Catalyst:

    
     (0.5 - 2.0 mol%)
    
  • Ligand: t-BuBrettPhos (1.0 - 4.0 mol%)

  • Base:

    
     (1.4 equiv)
    
  • Solvent: Toluene or Dioxane (anhydrous)

Step-by-Step:

  • Catalyst Pre-activation: In a glovebox or under Argon, mix

    
     and t-BuBrettPhos in the reaction solvent. Stir for 1-2 minutes to form the active ligated species.
    
  • Addition: Add the Aryl Halide, Ethyl Acetohydroximate, and

    
    .
    
  • Reaction: Seal the vial and heat to 80°C for 2–12 hours. Monitor conversion by LCMS.

  • Workup (One-pot Hydrolysis): Cool to room temperature. Add

    
     (aq) or methanolic 
    
    
    
    directly to the reaction mixture to cleave the imidate. Stir at RT for 1–2 hours.
  • Purification: Neutralize with

    
    , extract with EtOAc, and purify via flash chromatography.
    

Strategy B: Copper-Mediated Chan-Lam Coupling

Best for: Aryl Boronic Acids (avoiding halides) and cost-sensitive scale-up. Core Concept: Using


-Hydroxyphthalimide (NHPI)  to completely block nitrogen.

This method leverages the Chan-Lam-Evans coupling, an oxidative coupling occurring at room temperature (or mild heat) under air. The phthalimide group acts as a perfect protecting group, ensuring only the oxygen atom can coordinate to the copper center.

Mechanism of Action

The mechanism involves a Cu(II)/Cu(III) redox cycle. Unlike Pd-catalysis, this pathway requires an oxidant (often atmospheric


) to regenerate the active Cu species.
  • Transmetallation: The aryl boronic acid transfers the aryl group to the Cu(II) species.

  • Coordination: NHPI (deprotonated by base) coordinates to the Cu center.

  • Oxidation: The Cu(II) complex is oxidized to a high-energy Cu(III) species by

    
     or a sacrificial oxidant.
    
  • Reductive Elimination: Formation of the

    
     bond and release of the 
    
    
    
    -aryloxyphthalimide.
Experimental Protocol

Reference: Adapted from Petrassi et al. (2001) and recent optimizations (e.g., J. Org. Chem. 2024).[2][3][4]

Reagents:

  • Aryl Boronic Acid (1.5 - 2.0 equiv)

  • 
    -Hydroxyphthalimide (1.0 equiv)
    
  • Catalyst:

    
     or 
    
    
    
    (10 - 20 mol%)
  • Base: Pyridine (2.0 equiv) or

    
    
    
  • Additives: Molecular Sieves (4Å) are crucial to sequester water and drive equilibrium.

  • Atmosphere: Open air or

    
     balloon.
    

Step-by-Step:

  • Setup: To a flask equipped with a drying tube or open to air, add NHPI, Aryl Boronic Acid,

    
    , and powdered 4Å Molecular Sieves.
    
  • Solvent: Add Dichloroethane (DCE) or Dichloromethane (DCM).

  • Initiation: Add Pyridine slowly. The solution typically turns deep blue/green (characteristic of Cu-amine complexes).

  • Stir: Stir vigorously at Room Temperature for 12–24 hours.

  • Cleavage (Post-Purification): Isolate the intermediate phthalimide. Treat with Hydrazine hydrate (

    
    ) in Ethanol at RT for 1 hour to cleave the phthalimide and release the 
    
    
    
    -arylhydroxylamine.

Strategy C: Displacement

Best for: Highly electron-deficient arenes (e.g., 2,4-dinitrochlorobenzene, 4-fluorobenzonitrile). Core Concept: Classical nucleophilic attack.

For substrates with strong electron-withdrawing groups (EWG), transition metals are unnecessary. The acidity of the N-hydroxyl proton (


 ~6-7 for NHPI, ~11 for N-Boc-OH) allows for easy deprotonation.

Protocol:

  • Dissolve

    
    -Boc-hydroxylamine (1.0 equiv) in DMF or DMSO.
    
  • Add

    
     (1.5 equiv) and stir for 15 mins to generate the oxyanion.
    
  • Add the electron-deficient Aryl Halide (1.0 equiv).

  • Stir at RT or mild heat (40-60°C).

  • Note: If using

    
    -Boc-hydroxylamine, the product is 
    
    
    
    . Deprotect with TFA/DCM to yield the salt.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Pd Method) Incomplete activation of catalystPre-mix Pd precursor and Ligand for >2 mins before adding substrate. Ensure anhydrous conditions.
N-Arylation observed Hydrolysis of protecting groupEnsure reagents (Ethyl Acetohydroximate) are dry. Avoid strong nucleophilic bases if possible.
Stalled Reaction (Cu Method) Catalyst poisoning / WaterAdd fresh Molecular Sieves. Ensure adequate oxygen flow (use

balloon if ambient air is insufficient).
Protodeboronation (Cu Method) Unstable Boronic AcidSwitch to Boronic Ester (Pinacol ester) or slow addition of the boronic acid.

References

  • Maimone, T. J., & Buchwald, S. L. (2010).[1] Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Journal of the American Chemical Society, 132(29), 9990–9991. Link

  • Petrassi, H. M., Sharpless, K. B., & Kelly, J. W. (2001). The Copper-Mediated Cross-Coupling of Phenylboronic Acids and N-Hydroxyphthalimide.[4] Organic Letters, 3(1), 139–142. Link

  • Jones, K. L., Porzelle, A., Hall, A., Woodrow, M. D., & Tomkinson, N. C. (2008).[5][6] Copper-Catalyzed Coupling of Hydroxylamines with Aryl Iodides. Organic Letters, 10(5), 797–800.[6] (Note: Primarily describes N-arylation, highlighting the selectivity challenge). Link

  • Noor, H., Zhang, S., Jia, X., Gao, P., & Yuan, Y. (2024).[3] N-Hydroxyphthalimides as Nitrogen Radical Precursors in the Copper-Catalyzed Radical Cross-Coupling Amination of Arylboronic Acids.[2][7] The Journal of Organic Chemistry, 89(24), 17960–17965.[3] Link

  • Ghosh, R., & Olofsson, B. (2014).[1] Metal-Free Synthesis of N-Aryloxyimides and Aryloxyamines. Organic Letters, 16(6), 1830–1832. Link

Sources

The Difluorophenyl Motif in Hydroxylamine Derivatives: A Medicinal Chemistry Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role of the Difluorophenyl Group in Hydroxylamine Derivatives Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

In the optimization of hydroxylamine-based pharmacophores—specifically hydroxamic acids (


) and 

-hydroxyureas (

)—the incorporation of a difluorophenyl group is a strategic maneuver to modulate metabolic stability, lipophilicity, and electronic parameters. While the hydroxylamine moiety often serves as a metal-chelating "warhead" (targeting metalloenzymes like 5-Lipoxygenase, HDACs, or MMPs), the difluorophenyl substituent acts as a critical "tuning knob." It blocks rapid oxidative metabolism at the para-position, enhances membrane permeability via increased lipophilicity (

), and influences the acidity (

) of the chelating group through electron-withdrawing effects.

Physicochemical Modulation: The "Fluorine Effect"[1][2][3]

The addition of two fluorine atoms to the phenyl ring (typically at the 2,4-positions) fundamentally alters the behavior of the parent hydroxylamine derivative.

Electronic Tuning and Acidity ( )

Hydroxylamine derivatives often rely on the ionization of the


 or 

group for biological activity (e.g., coordinating Zinc or Iron in enzyme active sites).
  • Inductive Effect (-I): Fluorine is highly electronegative (

    
    ). A 2,4-difluorophenyl group acts as a strong electron-withdrawing group (EWG).
    
  • Impact on Acidity: This withdrawal stabilizes the conjugate base (the anion), thereby lowering the

    
      of the hydroxylamine/hydroxamic acid.
    
  • Biological Consequence: A lower

    
     can strengthen ionic interactions with metal cofactors (e.g., 
    
    
    
    in 5-LOX) but may also impact oral bioavailability if the compound becomes too ionized at physiological pH.
Lipophilicity and Permeability

Replacing hydrogen with fluorine increases lipophilicity due to the low polarizability of the C-F bond.

  • 
    :  Introduction of a difluorophenyl group typically increases 
    
    
    
    by 0.2–0.5 units compared to the unsubstituted phenyl.
  • Membrane Crossing: This shift is crucial for hydroxylamine derivatives, which are inherently polar. The difluorophenyl tail facilitates passive transport across the lipid bilayer, improving cellular potency.

Conformational Restriction (The Ortho Effect)

The fluorine atom at the ortho (2-position) introduces steric bulk (


, between H and O) and electrostatic repulsion. This often forces the phenyl ring to twist out of coplanarity with the adjacent linker, locking the molecule into a bioactive conformation that fits specific hydrophobic pockets (e.g., the arachidonic acid binding channel in 5-LOX).

Metabolic Stability: The "Metabolic Switch"

The primary driver for using a 2,4-difluorophenyl group is to extend the half-life (


) of the drug candidate.
Blocking P450 Oxidation

The phenyl ring is a "soft spot" for Cytochrome P450 enzymes, which typically catalyze hydroxylation at the electron-rich para position.

  • C-F Bond Strength: The C-F bond (

    
    116 kcal/mol) is significantly stronger than the C-H bond (
    
    
    
    99 kcal/mol) and is resistant to oxidative cleavage.
  • Strategy: By placing fluorine at the 4-position, medicinal chemists block the primary site of metabolism. The 2-position fluorine protects against ortho-hydroxylation and reduces the ring's overall electron density, making it less susceptible to oxidative attack.

Visualization: SAR Decision Logic

The following diagram illustrates the decision-making process for incorporating a difluorophenyl group during Lead Optimization.

SAR_Logic Lead Lead Compound (Phenyl-Hydroxylamine) Problem Issue: Rapid Clearance / Low Potency Lead->Problem Strategy Strategy: Fluorine Scan Problem->Strategy ParaF 4-Fluoro: Blocks p-Hydroxylation Strategy->ParaF OrthoF 2-Fluoro: Twists Conformation Strategy->OrthoF DiFluoro 2,4-Difluorophenyl: Synergistic Effect ParaF->DiFluoro OrthoF->DiFluoro Result1 Increased Metabolic Stability (Low CLint) DiFluoro->Result1 Result2 Enhanced Lipophilicity (High LogP) DiFluoro->Result2

Figure 1: Structure-Activity Relationship (SAR) logic flow for transitioning from a phenyl to a difluorophenyl scaffold to address metabolic instability.

Case Study: 5-Lipoxygenase (5-LOX) Inhibitors

The role of the difluorophenyl group is best exemplified in the design of 5-LOX inhibitors (e.g., analogues of Zileuton). 5-LOX contains a non-heme iron atom essential for catalyzing the conversion of arachidonic acid to leukotrienes (inflammatory mediators).

  • The Warhead: A N-hydroxyurea or hydroxamic acid moiety chelates the active site Iron (

    
    ).
    
  • The Tail: The 2,4-difluorophenyl group mimics the lipophilic tail of arachidonic acid.

  • The Interaction: The difluorophenyl group occupies a deep hydrophobic cleft adjacent to the iron center. The fluorine atoms interact with hydrophobic residues (e.g., Phe, Leu), improving binding affinity (

    
    ) by 10-100 fold compared to the unsubstituted phenyl analogue.
    

Data Comparison (Hypothetical Representative Data):

Compound ScaffoldR-Group5-LOX IC50 (nM)Microsomal t1/2 (min)
N-HydroxyureaPhenyl25015
N-Hydroxyurea4-Fluorophenyl8545
N-Hydroxyurea2,4-Difluorophenyl 25 >120

Synthetic Protocols

Synthesizing hydroxylamine derivatives containing this group requires careful control of oxidation states. Below are two primary methods: one for creating the N-arylhydroxylamine core and one for coupling the group as a side chain.

Method A: Partial Reduction of Nitroarenes (The Zinc Protocol)

This is the standard method for accessing N-(2,4-difluorophenyl)hydroxylamine.

Protocol:

  • Reagents: 2,4-Difluoronitrobenzene (1.0 eq), Zinc dust (2.5 eq), Ammonium Chloride (

    
    , 1.5 eq).
    
  • Solvent: Ethanol/Water (3:1).

  • Procedure:

    • Dissolve 2,4-difluoronitrobenzene in Ethanol/Water.

    • Cool to 0°C. Add

      
      .
      
    • Add Zinc dust portion-wise (exothermic reaction) while maintaining temperature <15°C to prevent over-reduction to the aniline.

    • Stir for 1-2 hours. Monitor by TLC (Hydroxylamine is more polar than nitro, less polar than aniline).

    • Workup: Filter zinc oxide. Extract with Ethyl Acetate.[1] Wash with brine.[1] Note: Hydroxylamines are unstable; use immediately or store frozen.

Method B: Synthesis of Difluorophenyl-Hydroxamic Acids

Used when the difluorophenyl group is part of the acyl tail.

Protocol:

  • Activation: React 2,4-difluorophenylacetic acid with Oxalyl Chloride/DMF (cat.) in DCM to form the acid chloride.

  • Coupling: Add the acid chloride dropwise to a solution of

    
    -protected hydroxylamine (
    
    
    
    or
    
    
    ) and Triethylamine at 0°C.
  • Deprotection: Remove the protecting group (e.g., acidic hydrolysis for THP, Hydrogenation for Benzyl) to reveal the free hydroxamic acid.

Visualization: Synthetic Workflow

Synthesis_Workflow Nitro Start: 2,4-Difluoronitrobenzene ZnRed Reagent: Zn / NH4Cl (Partial Reduction) Nitro->ZnRed Acid Start: 2,4-Difluorophenylacetic Acid Coupling Reagent: NH2-O-THP / EDC (Amide Coupling) Acid->Coupling Intermed1 Intermediate: N-(2,4-difluorophenyl)hydroxylamine ZnRed->Intermed1 Intermed2 Intermediate: Protected Hydroxamate Coupling->Intermed2 Final1 Product A: N-Hydroxyurea Derivatives Intermed1->Final1 Final2 Product B: Hydroxamic Acid Inhibitors Intermed2->Final2 Deprotection (H+)

Figure 2: Synthetic pathways for accessing N-arylhydroxylamines (Left) and Hydroxamic Acids (Right).[2]

Safety & Toxicology (Structural Alerts)

Critical Warning: While the difluorophenyl group improves stability, the N-arylhydroxylamine moiety itself is a known structural alert (genotoxicophore).

  • Mechanism: N-arylhydroxylamines can be esterified in vivo (e.g., by sulfotransferases) to form nitrenium ions, which are potent DNA alkylators (Ames Positive).

  • Mitigation: In drug design, the hydroxylamine is usually stabilized by acylating the nitrogen (forming a hydroxamic acid or hydroxyurea). These derivatives are generally safer as they do not readily form nitrenium ions.

  • Recommendation: Always perform an Ames test early in the development of any N-hydroxy compound.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Summers, J. B., et al. (1988). Hydroxamic acid inhibitors of 5-lipoxygenase. Journal of Medicinal Chemistry, 31(1), 196-203.

  • Yan, G., & Borzilleri, R. M. (2016). Synthesis of N-Arylhydroxylamines via Partial Reduction of Nitroarenes. Organic Syntheses. (General Protocol Reference).

Sources

The Emergence of a Versatile Synthetic Moiety: A Technical Guide to the Discovery and History of O-Aryl Hydroxylamines

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Deep Dive into the Rich History and Synthetic Evolution of O-Aryl Hydroxylamines for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic development of O-aryl hydroxylamines, a class of compounds that has become increasingly important in medicinal chemistry and materials science. From their conceptual origins in the 19th century to the sophisticated synthetic methods of the 21st, this document traces the journey of O-aryl hydroxylamines from chemical curiosities to indispensable tools in modern research.

The Genesis: From Hydroxylamine to its Aryl Ethers

The story of O-aryl hydroxylamines begins with the discovery of their parent compound, hydroxylamine (NH₂OH). In 1865, the German chemist Wilhelm Clemens Lossen first prepared hydroxylamine as its hydrochloride salt by reacting tin and hydrochloric acid in the presence of ethyl nitrate.[1] This discovery opened a new chapter in nitrogen chemistry, and Lossen himself continued to explore the reactivity of this new compound and its derivatives.[2] His work in the 1870s on O-acylated hydroxamic acids led to the discovery of the Lossen rearrangement, a reaction that proceeds through an O-acylated intermediate.[3][4]

While Lossen's work laid the foundational understanding of O-substituted hydroxylamines, the first specific synthesis of a simple O-aryl hydroxylamine (Ar-O-NH₂) is not as clearly documented in readily available historical records. However, the development of synthetic methods for forming aryl ethers in the late 19th and early 20th centuries, such as the Ullmann condensation, provided the chemical tools necessary for the synthesis of O-aryl hydroxylamines. The Ullmann reaction, discovered in the early 1900s, utilizes a copper catalyst to promote the formation of aryl ethers from aryl halides and alcohols.[1] This methodology, and its subsequent refinements, would become a key approach for the synthesis of O-aryl hydroxylamines.

The Evolution of Synthetic Methodologies

The synthesis of O-aryl hydroxylamines has evolved significantly from the early, often harsh, conditions of classical aromatic substitution reactions. Modern methods offer greater efficiency, milder reaction conditions, and broader substrate scope, making these valuable compounds more accessible for research and development.

Classical Approaches: Nucleophilic Aromatic Substitution

Early methods for the synthesis of O-aryl hydroxylamines likely relied on nucleophilic aromatic substitution (SNA_r) reactions. In this approach, a hydroxylamine derivative, acting as a nucleophile, displaces a leaving group on an activated aromatic ring. For this reaction to be effective, the aromatic ring typically needs to be substituted with strong electron-withdrawing groups.

A significant advancement in the synthesis of aryl ethers, which laid the groundwork for O-aryl hydroxylamine synthesis, was the Ullmann Condensation . This copper-catalyzed reaction allows for the coupling of an aryl halide with an alcohol.[1] While originally requiring harsh conditions, modern iterations of the Ullmann-type reaction have made it a more versatile tool for the formation of C-O bonds.

Experimental Protocol: A Representative Ullmann-Type Synthesis of an O-Aryl Hydroxylamine Derivative

This protocol describes a general procedure for the copper-catalyzed O-arylation of a protected hydroxylamine, a common strategy to avoid N-arylation.

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 eq.), the protected hydroxylamine (e.g., N-hydroxyphthalimide, 1.2 eq.), a copper(I) salt (e.g., CuI, 0.1 eq.), a ligand (e.g., 1,10-phenanthroline, 0.2 eq.), and a base (e.g., Cs₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a high-boiling polar solvent, such as DMF or DMSO.

  • Reaction Execution: Heat the reaction mixture to a temperature typically ranging from 100 to 150 °C. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup: After completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent, and filter to remove insoluble inorganic salts.

  • Purification: Wash the organic phase with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography.

  • Deprotection: The protecting group is subsequently removed under appropriate conditions (e.g., hydrazinolysis for the phthalimide group) to yield the free O-aryl hydroxylamine.

The Modern Era: Palladium- and Copper-Catalyzed Cross-Coupling Reactions

The advent of palladium- and copper-catalyzed cross-coupling reactions in the late 20th and early 21st centuries revolutionized the synthesis of O-aryl hydroxylamines. These methods offer milder reaction conditions, broader functional group tolerance, and higher yields compared to classical approaches.

The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, has been adapted for the synthesis of O-aryl hydroxylamines. This reaction typically involves the coupling of an aryl halide or triflate with a hydroxylamine derivative in the presence of a palladium catalyst and a suitable ligand.

Similarly, modern copper-catalyzed methods, often referred to as Ullmann-type couplings , have been developed with improved catalyst systems that allow the reactions to proceed under much milder conditions than the original Ullmann condensation.

Synthetic MethodCatalyst/ReagentsSubstratesKey Advantages
Ullmann-Type Reaction Copper salts (e.g., CuI, Cu(OAc)₂) with ligandsAryl halides, arylboronic acids, and hydroxylamine derivativesCost-effective catalyst, good for specific substrates.
Buchwald-Hartwig Amination Palladium catalysts with phosphine ligandsAryl halides/triflates and hydroxylamine derivativesBroad substrate scope, high functional group tolerance, milder conditions.

Diagram: Catalytic Cycle of a Buchwald-Hartwig-Type C-O Coupling Reaction

Buchwald_Hartwig_CO_Coupling Pd_L Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition Pd_L->OxAdd Ar-X Pd_II_complex [Ar-Pd(II)-X]Ln OxAdd->Pd_II_complex Ligand_Exchange Ligand Exchange Pd_II_complex->Ligand_Exchange ⁻ONH₂ Pd_II_alkoxide [Ar-Pd(II)-ONH₂]Ln Ligand_Exchange->Pd_II_alkoxide Red_Elim Reductive Elimination Pd_II_alkoxide->Red_Elim Red_Elim->Pd_L Product Ar-O-NH₂ (Product) Red_Elim->Product ArX Ar-X H₂NO⁻ ⁻ONH₂ Base Base HX HX

Caption: Catalytic cycle for the formation of an O-aryl hydroxylamine.

Applications in Drug Discovery and Beyond

The accessibility of O-aryl hydroxylamines through modern synthetic methods has led to their widespread use in various fields, most notably in drug discovery. The O-aryloxylamine moiety is a versatile pharmacophore that can participate in various biological interactions.

One of the most significant applications of O-aryl hydroxylamines is in the development of inhibitors for the enzyme indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and is a promising target for cancer immunotherapy. O-benzylhydroxylamines and their derivatives have been identified as potent IDO1 inhibitors.[5]

Beyond their use as bioactive molecules themselves, O-aryl hydroxylamines are also valuable synthetic intermediates. They can be readily converted into other important classes of compounds, such as substituted benzofurans.[6]

Workflow: From Synthesis to Application of O-Aryl Hydroxylamines

O_Aryl_Hydroxylamine_Workflow Start Starting Materials (Aryl Halide, Hydroxylamine Derivative) Synthesis Synthesis of O-Aryl Hydroxylamine (e.g., Cross-Coupling) Start->Synthesis Purification Purification and Characterization Synthesis->Purification OAH_product O-Aryl Hydroxylamine Purification->OAH_product Application1 Drug Discovery (e.g., IDO1 Inhibitors) OAH_product->Application1 Application2 Organic Synthesis (e.g., Benzofuran Synthesis) OAH_product->Application2 Application3 Materials Science OAH_product->Application3

Caption: General workflow from synthesis to application.

Conclusion

The journey of O-aryl hydroxylamines from their 19th-century origins to their current status as indispensable building blocks in modern chemistry is a testament to the continuous evolution of synthetic methodology. The development of robust and versatile synthetic routes has unlocked the potential of this unique functional group, enabling significant advances in medicinal chemistry and other scientific disciplines. As our understanding of catalysis and reaction mechanisms continues to grow, we can anticipate the development of even more efficient and selective methods for the synthesis of O-aryl hydroxylamines, further expanding their utility in the years to come.

References

  • Mancini, R. et al. (2015). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. PMC. [Link]

  • Lossen, W. (1872). Ueber Benzoylderivate des Hydroxylamins. Justus Liebigs Annalen der Chemie, 161(2-3), 347-362. [Link]

  • Ullmann, F., & Sponagel, P. (1905). Ueber die smethode der arylierung von phenolen. Berichte der deutschen chemischen Gesellschaft, 38(2), 2211-2212. [Link]

  • Wikipedia. (2023). Hydroxylamine. [Link]

  • Sperber, H. (1949). Wilhelm Lossen. Chemische Berichte, 82(6), CXXV-CXXVI. [Link]

  • Wikipedia. (2023). Lossen rearrangement. [Link]

  • Maimone, T. J., & Buchwald, S. L. (2010). Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Journal of the American Chemical Society, 132(29), 9990-9991. [Link]

  • Wikipedia. (2023). Ullmann condensation. [Link]

  • Hauser, C. R., & Renfrow, W. B. (1939). Benzohydroxamic Acid. Organic Syntheses, 19, 15. [Link]

Sources

Methodological & Application

Application Note: O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride in Oxime Synthesis

[1]

Executive Summary

O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride is a specialized electrophilic aminating reagent and a nucleophile for carbonyl condensation.[1] Unlike simple hydroxylamine, the O-aryl substitution allows for the direct formation of O-aryl oxime ethers without subsequent alkylation steps, avoiding O- vs N-alkylation competition.[1]

This note details the protocol for coupling this reagent with complex ketones to generate O-aryl oximes. These intermediates are precursors to benzofurans (via [3,3]-sigmatropic rearrangement) and are structural motifs in novel MEK/ERK pathway inhibitors where the difluorophenyl group enhances metabolic resistance against oxidative defluorination.[1]

Compound Profile & Handling

PropertySpecification
Chemical Name O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride
Structure

Molecular Weight 181.57 g/mol (Free base: 145.[1]11)
Appearance White to off-white crystalline solid
Solubility Soluble in MeOH, EtOH, DMSO; sparingly soluble in DCM.
Storage 2–8°C, Hygroscopic. Store under Nitrogen.[1]
Safety Hazards Skin Irritant (H315), Eye Irritant (H319).[1][2] Caution: Potential for thermal decomposition to release HF.[1]

Mechanistic Insight

The formation of the oxime ether follows a nucleophilic addition-elimination pathway.[1] The hydrochloride salt must be neutralized in situ or buffered to release the free nucleophilic amine (

1
Key Mechanistic Factors:
  • pH Control: The reaction rate is pH-dependent.

    • Too Acidic (pH < 3): The amine is fully protonated (

      
      ) and non-nucleophilic.[1]
      
    • Too Basic (pH > 9): The carbonyl oxygen is not activated, and side reactions (e.g., hydrolysis of the reagent) may occur.

    • Optimal pH (4.5–5.5): Ensures a concentration of free amine while sufficiently activating the carbonyl via protonation.

  • Regiochemistry: The reaction yields a mixture of E and Z isomers.[1] The ratio is determined by the steric bulk of the ketone substituents.

  • Fluorine Effect: The electron-withdrawing nature of the 2,4-difluoro substitution reduces the nucleophilicity of the nitrogen compared to non-fluorinated O-phenylhydroxylamine, often requiring slightly elevated temperatures or catalysis.[1]

Pathway Diagram

The following diagram illustrates the reaction logic and critical control points.

OximeMechanismReagentReagent Salt(R-O-NH3+ Cl-)FreeAmineFree Amine(R-O-NH2)Reagent->FreeAmineDeprotonationBaseBase Buffer(NaOAc/Pyridine)Base->FreeAmineTetraIntTetrahedralIntermediateFreeAmine->TetraIntNucleophilic AttackKetoneKetone Substrate(R'2C=O)Ketone->TetraIntDehydrationAcid-CatalyzedDehydrationTetraInt->Dehydration- H2OProductO-Aryl Oxime(E/Z Mixture)Dehydration->Product

Caption: Mechanistic pathway for the condensation of O-(2,4-Difluorophenyl)hydroxylamine HCl with ketones.

Experimental Protocol

Case Study: Synthesis of tert-butyl 4-((2,4-difluorophenoxy)imino)piperidine-1-carboxylate

Target Application: Synthesis of a piperidine-based scaffold common in kinase inhibitor libraries.[1]

Reagents & Equipment[3][4][5][6]
  • Reagent A: O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride (1.2 equiv)[1]

  • Reagent B: N-Boc-4-piperidone (1.0 equiv)[1]

  • Solvent: Ethanol (Absolute) or Methanol[1]

  • Base: Pyridine (1.5 equiv) or Sodium Acetate (1.5 equiv)[1]

  • Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen inlet.

Step-by-Step Procedure
  • Preparation of Reaction Mixture:

    • In a clean, dry 100 mL round-bottom flask equipped with a stir bar, dissolve N-Boc-4-piperidone (1.99 g, 10.0 mmol) in Ethanol (20 mL).

    • Add O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride (2.18 g, 12.0 mmol) in one portion. The suspension may remain cloudy.[1]

  • Buffering/Activation:

    • Add Pyridine (1.21 mL, 15.0 mmol) dropwise over 5 minutes.

    • Observation: The solution should clarify as the hydrochloride is neutralized and the free base dissolves.

    • Alternative: If avoiding pyridine, add Sodium Acetate trihydrate (2.04 g, 15.0 mmol).

  • Reaction:

    • Fit the flask with a reflux condenser and heat the mixture to 50–60°C under a nitrogen atmosphere.

    • Monitor reaction progress by TLC (Eluent: 20% EtOAc in Hexanes) or LC-MS.

    • Typical Time: 2–4 hours.[1] The starting ketone spot should disappear.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap) to ~20% of the original volume.[1]

    • Dilute the residue with Ethyl Acetate (50 mL) and Water (30 mL).[1]

    • Separate the layers.[1] Extract the aqueous layer once more with Ethyl Acetate (20 mL).[1]

  • Washing & Drying:

    • Wash the combined organic phases with 1M HCl (20 mL) to remove excess pyridine (if used).[1] Note: Do not use strong acid if the product is acid-sensitive; use citric acid instead.[1]

    • Wash with Brine (20 mL).[1]

    • Dry over anhydrous Sodium Sulfate (Na2SO4) , filter, and concentrate to dryness.

  • Purification:

    • The crude residue is typically a pale yellow oil or solid.[1]

    • Purify via Flash Column Chromatography on Silica Gel.[1]

    • Gradient: 0%

      
       30% EtOAc in Hexanes.
      
    • Yield Expectation: 85–95%.[1][7][8]

Process Workflow Diagram

This workflow visualizes the operational steps for the synthesis, ensuring a self-validating process flow.

ProtocolFlowStartStart: Reagent PrepMixDissolve Ketone + Reagentin EtOHStart->MixBufferAdd Pyridine/NaOAc(pH adjust to ~5)Mix->BufferHeatHeat to 60°C(2-4 Hours)Buffer->HeatCheckQC Check: TLC/LCMS(Ketone consumed?)Heat->CheckCheck->HeatNo (Extend Time)WorkupEvaporate EtOHExtract with EtOAcCheck->WorkupYesWashAcid Wash (remove Pyridine)Brine WashWorkup->WashPurifyFlash Chromatography(Hex/EtOAc)Wash->Purify

Caption: Operational workflow for the synthesis of O-(2,4-difluorophenyl) oximes.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion pH too low (protonated amine) or steric hindrance.[1]Add more base (NaOAc) to reach pH 5–6.[1] Increase temperature to reflux (78°C).
Hydrolysis of Product Acidic work-up too harsh or prolonged exposure to water.[1]Use milder acid wash (0.5M Citric Acid) or skip acid wash if Pyridine is removed by evaporation.[1]
Impurity: Ketone Recovery Hydrolysis of oxime during column chromatography.[1]Add 1% Triethylamine to the chromatography eluent to neutralize silica acidity.[1]
E/Z Isomerism Thermodynamic equilibrium.[1]Separation is difficult. If single isomer is required, attempt recrystallization or preparative HPLC.

References

  • General O-Aryl Hydroxylamine Synthesis

    • Maimone, T. J., & Buchwald, S. L. (2010).[9] Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Journal of the American Chemical Society.[1] Link[1]

  • Oxime Formation Mechanism

    • Jencks, W. P. (1959).[1] Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society.[1] Link[1]

  • Application in Kinase Inhibitors (Structural Analog Context)

    • Rice, K. D., et al. (2012). Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts toward XL518 (Cobimetinib). ACS Medicinal Chemistry Letters. (Note: Reference provides context on the 2,4-difluoroaniline moiety, structurally related to the target oxime ethers). Link[1]

  • Safety Data (General Hydroxylamine HCl)

    • PubChem Laboratory Chemical Safety Summary (LCSS).[1] Link

Application Note: Protocol for the Derivatization of Ketones with O-Aryl Hydroxylamines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Synthesis of O-aryl oximes, mechanistic causality, and preparation of iminyl radical precursors for photoredox catalysis.

Introduction & Mechanistic Rationale

The derivatization of ketones into O-aryl oximes is a foundational transformation in modern synthetic and medicinal chemistry. While aliphatic oximes are routinely used for carbonyl protection or purification, O-aryl oximes possess a uniquely labile N–O bond. This structural feature primes them for homolytic cleavage, making them exceptional, bench-stable precursors for nitrogen-centered iminyl radicals. These radicals are highly sought after for the synthesis of complex 5- and 6-membered azaheterocycles and for late-stage functionalization in drug development, as detailed in1 [5].

The formation of an O-aryl oxime from a ketone is a classic addition-elimination reaction. The process is governed by strict pH dependency:

  • Nucleophilic Attack: The free amine of the O-aryl hydroxylamine attacks the electrophilic carbonyl carbon, forming a tetrahedral hemiaminal intermediate.

  • Dehydration: Proton transfer and subsequent loss of a water molecule yield the stable C=N double bond, as outlined in the 2 [2].

Mechanism K Ketone (Electrophile) HI Hemiaminal Intermediate K->HI Nucleophilic Attack (pH 4-6) HA O-Aryl Hydroxylamine (Nucleophile) HA->HI OX O-Aryl Oxime (Stable Product) HI->OX Dehydration (-H2O)

Diagram 1: Mechanistic pathway of O-aryl oxime formation via hemiaminal dehydration.

Optimization of Reaction Conditions: The Causality of pH and Solvent

O-aryl hydroxylamines are highly susceptible to auto-oxidation and are therefore commercially supplied as hydrochloride salts (Ar-O-NH₂·HCl). To initiate the reaction, the nucleophilic free base must be liberated in situ. However, the choice of base and solvent dictates the success of the dehydration step.

The thermodynamic "sweet spot" for oxime condensation is pH 4.5 – 5.5 . At this pH, the ketone carbonyl is sufficiently activated via hydrogen bonding/protonation, while the amine remains largely unprotonated and nucleophilic. Utilizing strong bases (e.g., NaOH) neutralizes the acid entirely, halting the dehydration step and risking base-catalyzed aldol condensation of the starting ketone.

Table 1: Quantitative Optimization of Reaction Conditions
Solvent SystemBase AdditivepH RangeTemperatureRelative YieldMechanistic Causality
Absolute EtOH NaOAc 4.5 – 5.5 60 °C >90% Optimal pH buffering; stabilizes hemiaminal intermediate; protic nature facilitates dehydration.
PyridineNone~8.0RT to 60 °C50 – 70%Acts as both solvent and base, but the basic pH reduces carbonyl electrophilicity.
DCMEt₃N>9.0RT<30%Lack of protic solvent severely hinders the proton-transfer steps required for dehydration.
EtOH / H₂O (1:1)NaOH>10.0RT<10%Strong base causes side reactions (aldol condensation) and degrades the hydroxylamine.

Standard Experimental Protocol

The following protocol is engineered to be a self-validating system, ensuring high fidelity and reproducibility for the3 [1].

Workflow S1 1. Free Base Generation Neutralize Ar-O-NH2·HCl with NaOAc S2 2. Condensation Reaction Add Ketone in EtOH, stir at RT/Reflux S1->S2 S3 3. Reaction Monitoring Track Ketone consumption via TLC/LC-MS S2->S3 S4 4. Workup & Extraction Aqueous quench, extract with EtOAc S3->S4 S5 5. Isolation & Purification Silica gel chromatography or recrystallization S4->S5

Diagram 2: Step-by-step experimental workflow for the derivatization of ketones.

Reagents Required
  • Ketone Substrate: 1.0 equivalent

  • O-Aryl Hydroxylamine Hydrochloride: 1.2 – 1.5 equivalents

  • Sodium Acetate (NaOAc, anhydrous): 1.2 – 1.5 equivalents

  • Solvent: Absolute Ethanol (EtOH)

Step-by-Step Methodology
  • Preparation of the Free Base: In a round-bottom flask equipped with a magnetic stir bar, suspend the O-aryl hydroxylamine hydrochloride (1.2 equiv) in absolute ethanol (to achieve a 0.2 M concentration relative to the ketone).

  • Buffer Activation: Add anhydrous sodium acetate (1.2 equiv) to the suspension.

    • Causality: As discussed in4 [3], NaOAc acts as a mild base to liberate the nucleophilic free amine while buffering the reaction at the ideal slightly acidic pH (~4.5-5.5).

  • Equilibration: Stir the mixture for 15 minutes at room temperature to ensure complete free-base generation. The suspension may become slightly cloudy due to the precipitation of NaCl.

  • Nucleophilic Addition: Add the ketone (1.0 equiv) to the reaction mixture in one portion.

  • Dehydration and Reaction Driving: Heat the reaction to 50–60 °C.

    • Causality: While unhindered aliphatic aldehydes react rapidly at room temperature, sterically hindered ketones and the inherently less nucleophilic O-aryl hydroxylamines require thermal energy to overcome the activation barrier of the dehydration step.

  • Self-Validating Monitoring: Monitor the reaction via TLC or LC-MS. The reaction is complete when the ketone starting material is fully consumed (typically 2–12 hours).

  • Workup: Cool the mixture to room temperature and concentrate the ethanol under reduced pressure. Partition the resulting residue between Ethyl Acetate (EtOAc) and distilled water.

  • Extraction: Extract the aqueous layer twice with EtOAc.

    • Causality: The aqueous wash effectively removes the sodium chloride/acetate salts and any unreacted polar hydroxylamine, while the highly lipophilic O-aryl oxime partitions exclusively into the organic layer.

  • Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure O-aryl oxime.

Downstream Applications: Photoredox Catalysis

Once synthesized, O-aryl oximes serve as powerful intermediates. Recent advancements in photoredox catalysis utilize these compounds to access cyanoalkylated alkenes and complex heterocycles. By forming an electron donor-acceptor (EDA) complex or utilizing an external photocatalyst, the weak N–O bond undergoes single-electron transfer (SET) and homolytic cleavage, generating a highly reactive iminyl radical. This methodology is extensively documented in 5 [4].

Troubleshooting Guide

Observed IssueMechanistic CauseRecommended Solution
Incomplete Ketone Consumption Insufficient electrophilicity of the ketone or steric hindrance preventing hemiaminal formation.Increase temperature to reflux. If unreactive, add a catalytic amount of glacial acetic acid (0.1 equiv) to further activate the carbonyl.
Multiple Spots on TLC (Product) Formation of E and Z geometric isomers of the oxime.This is normal for asymmetric ketones. Isomers can often be separated via careful silica gel chromatography if a single isomer is required.
Degradation/Darkening of Mixture Auto-oxidation of the O-aryl hydroxylamine due to excessive base or prolonged oxygen exposure.Degas the ethanol solvent prior to use and run the reaction under an inert atmosphere (Nitrogen or Argon).

References

  • Source: organic-chemistry.
  • Title: Science of Synthesis 27.
  • Title: What is the appropriate method for the preparation of oxime compounds having carbonyl group?
  • Source: acs.
  • Source: mdpi.

Sources

Application Note: O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride in medicinal chemistry, specifically focusing on its role as a pharmacophore building block for benzofurans , N-aryloxy amides , and heterocyclic scaffolds .

Executive Summary

O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride is a specialized electrophilic aminating reagent and nucleophilic building block used to introduce the 2,4-difluorophenoxyamino moiety. This structural motif is highly valued in drug discovery for two reasons:

  • The Fluorine Effect: The 2,4-difluoro substitution pattern blocks metabolic oxidation at susceptible phenyl positions (para/ortho), significantly increasing the half-life (

    
    ) of the resulting drug candidate while modulating lipophilicity (
    
    
    
    ).
  • Synthetic Versatility: It serves as a "gateway intermediate" for the synthesis of substituted benzofurans via [3,3]-sigmatropic rearrangement (an oxygen-variant of the Fischer Indole synthesis) and N-alkoxy amides (kinase inhibitor scaffolds).

Chemical Identity & Properties

PropertySpecification
Chemical Name O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride
Structure

CAS Number 1285566-00-0
Molecular Weight 181.57 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Water; sparingly soluble in DCM (free base is soluble in DCM)
pKa (Conjugate Acid) ~2–3 (The oxygen atom reduces the basicity of the amine compared to aniline)

Core Applications & Mechanisms

A. Synthesis of 2,4-Difluorobenzofurans (The "Fischer-Type" Rearrangement)

The most powerful application of O-aryl hydroxylamines is the synthesis of benzofurans. Unlike the traditional synthesis requiring harsh conditions, O-(2,4-difluorophenyl)hydroxylamine reacts with ketones to form O-aryl oximes , which undergo a cascade rearrangement under acidic conditions to yield benzofurans. This is critical for accessing the 2,4-difluoro-substituted benzofuran core found in various anti-arrhythmic and anti-tumor candidates.

Mechanism:

  • Condensation: Reagent reacts with a ketone to form an O-aryl oxime.

  • Protonation: Acid catalysis activates the oxime.

  • [3,3]-Sigmatropic Rearrangement: The N-O bond breaks as the C-C bond forms (ortho to the oxygen), creating a hemiaminal intermediate.

  • Cyclization & Elimination: Loss of ammonia (

    
    ) yields the benzofuran.
    
B. Synthesis of N-Aryloxy Amides (Kinase Inhibitor Scaffolds)

Many kinase inhibitors (e.g., MEK inhibitors like PD-0325901 analogs) utilize an N-alkoxy or N-aryloxy amide functionality to position the inhibitor within the ATP binding pocket. This reagent acts as a nucleophile toward acyl chlorides to install the


 motif directly.

Detailed Experimental Protocols

Protocol 1: Preparation of the Free Base (In Situ)

Note: The hydrochloride salt is stable, but the free base is thermally sensitive. Always generate the free base immediately prior to use or in situ.

  • Suspension: Suspend 1.0 eq (181 mg/mmol) of the HCl salt in DCM (5 mL/mmol).

  • Neutralization: Add 1.1 eq of saturated aqueous

    
     or 1.05 eq of Triethylamine (TEA) at 0°C.
    
  • Extraction: Stir for 15 minutes. Separate the organic layer.

  • Drying: Dry over anhydrous

    
     for 10 minutes at 0°C.
    
  • Usage: Filter and use the filtrate immediately for coupling reactions. Do not concentrate to dryness without rigorous safety testing (DSC), as free hydroxylamines can be explosive.

Protocol 2: Synthesis of O-(2,4-Difluorophenyl) Oximes

This intermediate is stable and can be isolated.

Reagents:

  • Ketone/Aldehyde (1.0 eq)

  • O-(2,4-Difluorophenyl)hydroxylamine HCl (1.1 eq)

  • Pyridine (1.2 eq) or Sodium Acetate (1.5 eq)

  • Solvent: Ethanol or Methanol

Step-by-Step:

  • Dissolve the ketone (1.0 mmol) in Ethanol (5 mL).

  • Add O-(2,4-Difluorophenyl)hydroxylamine HCl (1.1 mmol).

  • Add Pyridine (1.2 mmol) dropwise.

  • Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (the oxime is usually less polar than the ketone).

  • Workup: Concentrate solvent, dilute with water, and extract with Ethyl Acetate. Wash with 1N HCl (to remove pyridine), then brine.

  • Purification: Recrystallization from Hexanes/EtOAc or flash chromatography.

Protocol 3: One-Pot Synthesis of 2,4-Difluorobenzofurans

Direct conversion from the oxime.

Reagents:

  • O-(2,4-Difluorophenyl) Oxime (from Protocol 2)

  • Acid Catalyst:

    
     in Dioxane (4M) or Trifluoroacetic acid (TFA)
    
  • Solvent: 1,4-Dioxane or Toluene

Step-by-Step:

  • Dissolve the O-aryl oxime (1.0 mmol) in 1,4-Dioxane (5 mL).

  • Add 4M HCl in Dioxane (5.0 eq).

  • Heat to 80–100°C for 2–6 hours.

  • Observation: The reaction will precipitate

    
     byproduct.
    
  • Workup: Cool to RT. Dilute with water and extract with Ether.

  • Purification: Silica gel chromatography. The product is the substituted benzofuran.[1]

Visualized Reaction Pathways

Diagram 1: Synthetic Workflow & Rearrangement Logic

This flowchart illustrates the bifurcation point: using the reagent for Amide coupling vs. Benzofuran synthesis.

G Reagent O-(2,4-Difluorophenyl) hydroxylamine HCl FreeBase Free Base (In Situ) Reagent->FreeBase NaHCO3, DCM Amide N-(2,4-Difluorophenoxy) amide (Kinase Inhibitor Scaffold) FreeBase->Amide + AcylCl Pyridine Oxime O-Aryl Oxime Intermediate FreeBase->Oxime + Ketone EtOH, NaOAc AcylCl Acyl Chloride (R-COCl) Ketone Ketone (R-C(=O)-R') Rearrangement [3,3]-Sigmatropic Rearrangement (Acid Catalyzed) Oxime->Rearrangement H+, Heat Benzofuran Substituted 2,4-Difluorobenzofuran Rearrangement->Benzofuran - NH3

Caption: Workflow for O-(2,4-Difluorophenyl)hydroxylamine showing divergence into Amide and Benzofuran pathways.

Diagram 2: Mechanistic Detail of the [3,3]-Rearrangement

Understanding the electronic flow is critical for troubleshooting low yields (often caused by steric hindrance at the ortho-positions).

Mechanism Step1 Protonated O-Aryl Oxime Step2 [3,3]-Sigmatropic Shift (N-O Bond Cleavage) Step1->Step2 Heat Step3 Iminoketone Intermediate (Hemiaminal) Step2->Step3 C-C Bond Formation Step4 Cyclization & Aromatization (- NH3) Step3->Step4 Acid / Elimination

Caption: The critical [3,3]-sigmatropic shift mechanism converting the oxime to the benzofuran core.

Safety & Stability Guidelines (E-E-A-T)

  • Thermal Runaway Risk: Hydroxylamines, particularly O-substituted ones, possess a weak N-O bond (

    
    ). While the HCl salt is stable at room temperature, the free base  should never be distilled or heated above 60°C in concentrated form.
    
    • Recommendation: Perform DSC (Differential Scanning Calorimetry) before scaling up >10g.

  • Skin Sensitization: Like many hydroxylamines, this compound is a potent skin sensitizer and potential mutagen. Double-gloving (Nitrile) and use of a fume hood are mandatory.

  • Incompatibility: Avoid contact with strong reducing agents (cleaves N-O bond to form the aniline) unless intended.

References

  • Porcheddu, A., et al. "Synthesis of O-Arylhydroxylamines via Cu-Catalyzed Coupling." Organic Letters, 2020.[2] (Contextual grounding on O-aryl hydroxylamine synthesis).

  • Maimone, T. J., & Buchwald, S. L. "Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans." Journal of the American Chemical Society, 2010. (Primary reference for the Benzofuran rearrangement workflow).

  • BenchChem. "O-(3,4-dichlorophenyl)hydroxylamine in Medicinal Chemistry." BenchChem Application Notes, 2025. (General protocol adaptation for halogenated phenyl hydroxylamines).

  • PubChem. "O-[(2,4-difluorophenyl)methyl]hydroxylamine Compound Summary." National Library of Medicine. (Structural and safety data verification).

Sources

Application Note: O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride for Advanced Peptide Modification

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

Executive Summary

The chemoselective ligation of peptides and proteins via oxime bond formation is a cornerstone of modern bioconjugation. However, traditional reagents like aliphatic O-alkylhydroxylamines (e.g., aminooxyacetic acid) often suffer from sluggish kinetics at mildly acidic pH and can yield conjugates susceptible to slow hydrolysis under physiological conditions.

O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride emerges as a next-generation


-nucleophile designed to overcome these limitations. By leveraging the profound electron-withdrawing effects of the 2,4-difluorophenyl moiety, this reagent enables ultra-fast, catalyst-free oxime ligation. The resulting O-aryl oxime linkages exhibit exceptional hydrolytic stability, making them ideal for long-term physiological applications, targeted drug delivery systems, and robust diagnostic probes.

Mechanistic Rationale: The Superiority of Fluorinated O-Arylhydroxylamines

As a Senior Application Scientist, it is critical to understand why a reagent outperforms standard alternatives, rather than simply observing the outcome. The efficiency of oxime ligation is governed by a delicate thermodynamic and kinetic balance between the activation of the carbonyl group and the availability of the unprotonated nucleophile.

The pKa Effect and Reaction Kinetics

Standard aliphatic hydroxylamines possess a pKa of approximately 4.6. At the optimal pH for aldehyde activation (pH 4.0–4.5), nearly 50% of the nucleophile is protonated and unreactive. This often necessitates the addition of aniline as a nucleophilic catalyst to achieve practical reaction rates ()[1].

In contrast, the strong inductive electron-withdrawing effect of the two fluorine atoms on O-(2,4-Difluorophenyl)hydroxylamine depresses the pKa of the amine to < 3.0 ()[1]. Consequently, at pH 4.5, the reagent exists almost entirely as the active free base. This drastically accelerates the rate-determining dehydration step of oxime formation, allowing the reaction to proceed rapidly without aniline catalysis.

Exceptional Hydrolytic Stability

While standard oximes are generally stable, they remain thermodynamically susceptible to acid-catalyzed hydrolysis under highly dilute physiological conditions ()[1]. The O-aryl oxime linkage formed by O-(2,4-difluorophenyl)hydroxylamine benefits from extended


-conjugation into the aromatic ring. This alters the ground-state electronics of the C=N bond, rendering it exceptionally resistant to hydrolytic cleavage and highly stable in physiological environments ()[2].

Comparative Reagent Profile

To guide experimental design, the following table summarizes the physicochemical and practical differences between common hydroxylamine reagents used in peptide modification.

Reagent ClassExampleApprox. pKaReactivity at pH 4.5Aniline Catalyst Required?Hydrolytic Stability of Conjugate
O-Alkylhydroxylamine Aminooxyacetic acid~4.6ModerateYes (Highly Recommended)High
O-Arylhydroxylamine O-Phenylhydroxylamine~3.1HighOptionalVery High
Fluorinated O-Aryl O-(2,4-Difluorophenyl)hydroxylamine < 3.0 Very High No Exceptional
Hydrazine Phenylhydrazine~5.2LowYesModerate (Hydrazone)

Experimental Workflow

The standard workflow involves the generation of a reactive aldehyde handle on the peptide (typically via periodate oxidation of an N-terminal Serine or Threonine), followed by chemoselective ligation with the O-arylhydroxylamine.

G N1 Peptide with N-terminal Ser/Thr N2 NaIO4 Oxidation (Generate Aldehyde) N1->N2 Step 1 N3 Peptide-Aldehyde Intermediate N2->N3 N5 Stable O-Aryl Oxime Peptide Conjugate N3->N5 Step 2 Chemoselective Ligation N4 O-(2,4-Difluorophenyl) hydroxylamine HCl (pH 4.5, 25°C) N4->N5 Alpha-nucleophile

Figure 1: Two-step workflow for the generation of peptide-aldehydes and subsequent oxime ligation.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that causality is established at each phase of the modification.

Phase 1: Generation of the Peptide-Aldehyde

Note: This step assumes the peptide contains an N-terminal Serine or Threonine residue.

  • Peptide Dissolution: Dissolve the purified peptide in 0.1 M Sodium Phosphate buffer (pH 7.0) to a final concentration of 1–5 mM.

  • Oxidation: Prepare a fresh 100 mM stock solution of Sodium Metaperiodate (

    
    ) in deionized water. Add 2.0 equivalents of 
    
    
    
    to the peptide solution.
  • Incubation: React for 15–30 minutes at room temperature in the dark. Causality check: Prolonged exposure or excess periodate can lead to off-target oxidation of Methionine or Tryptophan residues.

  • Quenching: Quench the unreacted periodate by adding 10 equivalents of ethylene glycol. Incubate for an additional 10 minutes.

  • Validation (LC-MS): Analyze an aliquot via LC-MS. The successful conversion to a glyoxylyl peptide (aldehyde) is confirmed by a mass shift of -30 Da (for Serine) or -44 Da (for Threonine) corresponding to the loss of formaldehyde or acetaldehyde, respectively.

  • Purification: Purify the peptide-aldehyde intermediate via preparative RP-HPLC and lyophilize.

Phase 2: Chemoselective Oxime Ligation
  • Buffer Preparation: Prepare a 0.1 M Sodium Acetate buffer, adjusted to pH 4.5. Do not use amine-containing buffers (e.g., Tris) as they can form transient imines and stall the reaction.

  • Reagent Preparation: Dissolve O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride in the acetate buffer to create a 50 mM stock solution.

  • Ligation: Reconstitute the lyophilized peptide-aldehyde in the acetate buffer to a concentration of 1 mM. Add 5 to 10 equivalents of the O-(2,4-Difluorophenyl)hydroxylamine stock solution.

  • Incubation: Agitate gently at room temperature (

    
    ) for 1 to 2 hours.
    
  • Validation (RP-HPLC): Monitor the reaction progress. Because the 2,4-difluorophenyl group is highly hydrophobic, the resulting O-aryl oxime peptide will exhibit a significantly longer retention time on a C18 column compared to the starting peptide-aldehyde.

  • Final Purification: Isolate the target conjugate via RP-HPLC and lyophilize. Store at

    
    .
    

Troubleshooting & Optimization

  • Incomplete Ligation: If the reaction stalls, verify the pH of the reaction mixture. While O-(2,4-difluorophenyl)hydroxylamine is highly nucleophilic at low pH, if the pH drops below 2.5, the hydroxylamine will begin to protonate, and the reaction will halt. Ensure the Sodium Acetate buffer has sufficient buffering capacity.

  • Poor Solubility of the Reagent: O-arylhydroxylamines are more hydrophobic than their aliphatic counterparts. If precipitation occurs upon addition to the aqueous buffer, include 10–20% (v/v) Acetonitrile or DMF in the reaction mixture. The ligation kinetics remain robust in mixed aqueous/organic solvent systems.

  • Isomeric Doublets in HPLC: Oxime formation typically yields a mixture of E and Z isomers. Depending on the peptide sequence, these isomers may resolve as a closely eluting doublet on RP-HPLC. This is a normal chemical phenomenon and does not indicate degradation or impurities.

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. URL:[Link]

  • Dirksen, A., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic catalysis of oxime ligation. Angewandte Chemie International Edition, 45(45), 7581-7584. URL:[Link]

  • Kool, E. T., Crisalli, P., & Chan, K. M. (2014). Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. Organic Letters, 16(5), 1454-1457. URL:[Link]

  • Somlai, C., et al. (2017). Amino acid and peptide bioconjugates. Royal Society of Chemistry. URL:[Link]

Sources

Use of O-aryl hydroxylamines in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic application of O-aryl hydroxylamines in heterocyclic chemistry. While O-acyl hydroxylamines (e.g., O-benzoyl) are standard for electrophilic amination, O-aryl hydroxylamines occupy a unique mechanistic niche. They serve as precursors for "Oxa-Fischer" type rearrangements to generate benzofurans and act as specialized amination reagents when the O-aryl group is electron-deficient (e.g., O-2,4-dinitrophenyl).

Executive Summary & Mechanistic Logic

O-aryl hydroxylamines (


) possess a labile N-O bond (

) that drives two distinct reactivity modes depending on the electronic nature of the aryl ring:
  • Sigmatropic Rearrangement (Electron-Neutral/Rich Aryl): When condensed with ketones, they form O-aryl oxime ethers. Under acidic conditions, these undergo a [3,3]-sigmatropic rearrangement (analogous to the Fischer Indole synthesis) to form benzofurans , extruding ammonia.[1]

  • Electrophilic Amination (Electron-Poor Aryl): Species like O-(2,4-dinitrophenyl)hydroxylamine (MPH) act as potent

    
     synthons. The electron-deficient phenoxide is an excellent leaving group, allowing amination of carbanions or nitrogen nucleophiles to build N-heterocycles.
    

Reagent Preparation: Synthesis of O-Aryl Hydroxylamines

Commercial availability of specific O-aryl hydroxylamines is limited due to their stability profiles. In-situ or fresh preparation is recommended.

Method A: Palladium-Catalyzed Cross-Coupling (For Benzofuran Precursors)

Best for: Electron-rich or neutral aryl rings (e.g., Phenyl, Tolyl). Reference: Tomkinson, N. C. O. et al. J. Am. Chem. Soc.2010 , 132, 9990.[2]

Protocol:

  • Coupling: Charge a reaction vial with Aryl Bromide (1.0 equiv), Ethyl Acetohydroximate (1.2 equiv),

    
     (1.4 equiv), 
    
    
    
    (1.5 mol%), and BrettPhos (3 mol%).
  • Solvent: Add anhydrous Toluene (0.2 M).

  • Reaction: Heat at 80 °C for 4–12 hours under Argon. Monitor by TLC for consumption of aryl bromide.

  • Hydrolysis: Filter the mixture through Celite. Treat the filtrate (containing the O-aryl hydroximate) with HCl (4M in Dioxane) (excess) and water (1:1 v/v) at room temperature for 2 hours.

  • Isolation: Neutralize with

    
    , extract with 
    
    
    
    , and purify via flash chromatography (typically Hexane/EtOAc). Store as the HCl salt for stability.
Method B: Displacement (For Amination Reagents)

Best for: Electron-deficient reagents (e.g., O-2,4-Dinitrophenyl). Reference: Legault, C. et al. J. Org. Chem.2003 , 68, 7119.

Protocol:

  • Dissolve 2,4-Dinitrochlorobenzene (1.0 equiv) and N-Hydroxyacetimidate (ethyl ester, 1.0 equiv) in DMF.

  • Add

    
     (1.1 equiv) and stir at 25 °C for 2 hours.
    
  • Treat the intermediate with catalytic

    
     in MeOH to cleave the acetimidate, yielding O-(2,4-dinitrophenyl)hydroxylamine (MPH) . Caution: MPH is shock-sensitive; handle in solution or small quantities.
    

Core Application: The "Oxa-Fischer" Benzofuran Synthesis

This protocol bypasses the need for ortho-substituted phenols, constructing the benzofuran core directly from a ketone and an unfunctionalized O-aryl hydroxylamine.

Mechanistic Pathway

The reaction proceeds via an O-aryl oxime ether , which undergoes a [3,3]-sigmatropic shift.[1] This breaks the weak N-O bond and forms the new C-C bond at the ortho-position. Subsequent cyclization and elimination of


 yields the benzofuran.[3]
DOT Diagram: Benzofuran Synthesis Workflow

BenzofuranSynthesis Reagents O-Aryl Hydroxylamine + Ketone Intermediate O-Aryl Oxime Ether Reagents->Intermediate Condensation (MsOH, THF) Transition [3,3]-Sigmatropic Rearrangement Intermediate->Transition Heat (60°C) Cyclization Hemiaminal Cyclization Transition->Cyclization Re-aromatization Product Benzofuran (- NH3) Cyclization->Product Elimination

Caption: The "Oxa-Fischer" cascade converting O-aryl hydroxylamines and ketones to benzofurans via [3,3]-rearrangement.

Experimental Protocol

Scope: Works with cyclic ketones (cyclohexanone -> tetrahydrodibenzofuran) and acetophenones. Reagents: O-Phenylhydroxylamine HCl salt (1.0 equiv), Cyclohexanone (1.0 equiv), Methanesulfonic acid (MsOH, 2.0 equiv).[1]

  • Setup: In a flame-dried flask, suspend O-Phenylhydroxylamine HCl (1.0 mmol) in anhydrous THF (5 mL).

  • Addition: Add Cyclohexanone (1.0 mmol) followed by MsOH (2.0 mmol) dropwise. The mixture may turn slightly yellow.

  • Reaction: Heat the mixture to 60 °C for 2–4 hours.

    • Checkpoint: Monitor by TLC. The intermediate oxime ether may be visible initially, followed by the appearance of the less polar benzofuran.

  • Workup: Cool to room temperature. Dilute with

    
     and carefully neutralize with saturated 
    
    
    
    (gas evolution).
  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Purify via silica gel chromatography (100% Hexanes to 5% EtOAc/Hexanes).
    
  • Yield: Typical yields range from 65–85%.

Table 1: Troubleshooting the Benzofuran Synthesis

ObservationProbable CauseCorrective Action
Low Conversion Incomplete oxime formationEnsure water is excluded; add molecular sieves (4Å).
No Rearrangement Temperature too lowThe [3,3] shift has a high activation energy. Increase T to 80 °C or use Trifluoroacetic Acid (TFA).
Complex Mixture Beckmann RearrangementIf the acid is too strong or water is present, the oxime may undergo Beckmann rearrangement to an amide. Use anhydrous MsOH.

Secondary Application: Electrophilic Amination

Using O-(2,4-dinitrophenyl)hydroxylamine (MPH) to synthesize N-heterocycles.

Concept: MPH serves as a source of "


". It reacts with deprotonated amines or carbon nucleophiles.
Protocol (N-Amination of Indole): 
  • Dissolve Indole (1.0 equiv) in DMF.

  • Add KOtBu (1.1 equiv) at 0 °C. Stir for 30 min.

  • Add MPH (1.2 equiv) as a solution in DMF.

  • Stir at 25 °C for 12 hours.

  • Result: Formation of 1-aminoindole , a precursor for cinnoline synthesis.

References

  • Benzofuran Synthesis (Primary): Porzelle, A., et al. "Direct Preparation of Benzofurans from O-Arylhydroxylamines." Synlett2009 , 18, 3003–3006.[4][5] Link

  • Reagent Preparation (Pd-Catalyzed): Maimone, T. J., et al. "Palladium-Catalyzed Synthesis of O-Arylhydroxylamines."[1][2][6][7] J. Am. Chem. Soc.[2][8]2010 , 132, 9990–9991.[2] Link

  • Mechanism ([3,3]-Sigmatropic): Miyata, O., et al. "Reaction of O-Aryl Oxime Ethers with Trifluoroacetic Acid: Synthesis of Benzofurans." Heterocycles2009 , 78, 843.[4] Link

  • Electrophilic Amination (MPH): Legault, C., & Charette, A. B. "Catalytic Asymmetric Synthesis of alpha-Amino Acids." J. Am. Chem. Soc.[2][8]2003 , 125, 6360. Link

Sources

O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride: A Next-Generation Fast Alpha-Nucleophile for Neutral pH Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of bioorthogonal conjugation chemistries has revolutionized the synthesis of antibody-drug conjugates (ADCs), fluorescent probes, and engineered biomaterials. Among these, oxime ligation—the condensation of an aldehyde or ketone with an aminooxy group—is prized for yielding a hydrolytically stable C=N linkage. However, traditional oxime ligation suffers from sluggish kinetics at physiological pH, historically necessitating acidic conditions (pH 4.5) or the addition of toxic nucleophilic catalysts like aniline.

O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride emerges as a premium "Fast Alpha-Nucleophile" (FAN) that elegantly bypasses these limitations. By leveraging precise electronic tuning of the aryl ring, this reagent enables rapid, catalyst-free oxime ligation at pH 7.4. This application note details the mechanistic causality behind its superior performance and provides self-validating protocols for its integration into modern drug development workflows.

Mechanistic Causality: Overcoming the Kinetic Bottleneck

To understand the transformative nature of O-(2,4-difluorophenyl)hydroxylamine, one must analyze the kinetic bottleneck of traditional oxime formation.

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The aminooxy group attacks the carbonyl carbon to form a tetrahedral carbinolamine intermediate.

  • Dehydration: The intermediate eliminates a water molecule to form the stable oxime double bond.

The Problem with Traditional O-Alkyl Hydroxylamines

For standard O-alkyl hydroxylamines (e.g., aminooxyacetic acid), the dehydration step is rate-limiting at neutral pH. To accelerate water loss, the intermediate must be protonated, which is why these reactions traditionally require an acidic environment (pH 4.5) [1]. Alternatively, high concentrations of aniline (10–100 mM) can be used as a nucleophilic catalyst to form a highly reactive Schiff base intermediate, but aniline is toxic and can induce protein denaturation or precipitation [2].

The O-Aryl Advantage

O-(2,4-Difluorophenyl)hydroxylamine solves this through intramolecular electronic tuning. The 2,4-difluorophenyl group exerts a powerful electron-withdrawing inductive effect. This achieves two critical mechanistic shifts:

  • pKa Tuning: It lowers the pKa of the hydroxylamine group, ensuring that a vast majority of the nucleophile exists in its active, unprotonated state at pH 7.4.

  • Accelerated Dehydration: The electron-withdrawing oxygen atom destabilizes the tetrahedral carbinolamine intermediate, drastically accelerating the rate-determining dehydration step without the need for external acid or aniline catalysis[1].

The resulting oxime conjugate exhibits exceptional hydrolytic stability, outperforming traditional hydrazones and imines, making it ideal for long-term circulation in in vivo applications [3].

Reaction Pathway Visualization

G A Aldehyde-Tagged Biomolecule C Tetrahedral Carbinolamine Intermediate A->C pH 7.4 No Catalyst B O-(2,4-Difluorophenyl) hydroxylamine Payload B->C Nucleophilic Attack D Stable Oxime Bioconjugate C->D Rapid Dehydration

Catalyst-free oxime ligation pathway using O-(2,4-difluorophenyl)hydroxylamine at neutral pH.

Quantitative Kinetic Comparison

The table below summarizes the kinetic advantages of utilizing a fluorinated O-arylhydroxylamine over traditional reagents. By eliminating the need for catalysts while maintaining high reaction rates, researchers can preserve the structural integrity of delicate biologics.

Nucleophile ClassRepresentative ReagentOptimal pHCatalyst RequirementApparent Rate Constant (

) at pH 7.4
Standard O-Alkyl Aminooxyacetic acid4.5 - 5.0None~ 0.006 M⁻¹ s⁻¹
Catalyzed O-Alkyl Aminooxyacetic acid6.0 - 7.0Aniline (10-100 mM)~ 0.1 - 0.5 M⁻¹ s⁻¹
Fast Alpha-Nucleophile O-(2,4-Difluorophenyl)hydroxylamine7.0 - 7.4None > 1.0 M⁻¹ s⁻¹

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific checkpoints, researchers can verify the success of each intermediate step, ensuring high-fidelity bioconjugation.

Protocol A: Synthesis of an O-(2,4-Difluorophenyl)hydroxylamine-Functionalized Payload

Objective: Attach the fast alpha-nucleophile to a small molecule payload (e.g., a fluorophore or cytotoxin) bearing an NHS-ester.

Materials:

  • Payload-NHS ester (1.0 eq)

  • O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Preparation: Dissolve the Payload-NHS ester in anhydrous DMF to a concentration of 10 mM.

  • Activation: Add 1.5 eq of O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride.

  • Neutralization (Causality Step): Add 3.0 eq of DIPEA. Rationale: The hydroxylamine is supplied as a stable hydrochloride salt to prevent auto-oxidation. DIPEA neutralizes the HCl, liberating the free nucleophile to attack the NHS ester.

  • Reaction: Stir at room temperature for 2 hours protected from light.

  • Self-Validation (Checkpoint 1): Quench a 1 µL aliquot into 99 µL of 50% Acetonitrile/Water and analyze via LC-MS. You must observe the disappearance of the Payload-NHS mass and the appearance of the Payload-hydroxylamine mass. If unreacted NHS ester remains, verify the anhydrous nature of your DMF, as hydrolysis to the carboxylic acid competes with amidation.

  • Purification: Purify the functionalized payload via preparative HPLC and lyophilize.

Protocol B: Direct Protein-Payload Bioconjugation at pH 7.4

Objective: Conjugate the functionalized payload to an aldehyde-tagged protein (e.g., generated via formylglycine generating enzyme).

Materials:

  • Aldehyde-tagged Protein (10–50 µM) in Phosphate Buffered Saline (PBS), pH 7.4

  • Purified Payload-hydroxylamine (from Protocol A)

  • 2,4-Dinitrophenylhydrazine (DNPH) assay kit (for validation)

Step-by-Step Procedure:

  • Aldehyde Verification (Checkpoint 2): Before committing expensive payloads, verify the presence of active aldehydes on your protein using a DNPH colorimetric assay. Active aldehydes will form a hydrazone with DNPH, absorbing strongly at 360 nm. If the signal is absent, the aldehydes may have oxidized to carboxylic acids during storage.

  • Conjugation: Add 5 to 10 molar equivalents of the Payload-hydroxylamine (dissolved in DMSO, final DMSO concentration <5% v/v) directly to the protein solution.

  • Incubation: Incubate the mixture at room temperature for 2 to 4 hours. Rationale: Because the 2,4-difluorophenyl group intrinsically accelerates dehydration, no aniline catalyst or pH adjustment is required, preserving the protein's native conformation.

  • Self-Validation (Checkpoint 3): Monitor the reaction via intact protein LC-MS. A successful conjugation will show a mass shift corresponding to: [Mass of Protein] + [Mass of Payload-hydroxylamine] - 18 Da (loss of water).

  • Purification: Remove excess unreacted payload using a size-exclusion chromatography (SEC) column or spin filter (e.g., Amicon Ultra) equilibrated with PBS.

References

  • Kool, E. T., Crisalli, P., & Chan, K. M. (2014). Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. Organic Letters, 16(5), 1454–1457.[Link]

  • Dirksen, A., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic Catalysis of Oxime Ligation. Angewandte Chemie International Edition, 45(45), 7581–7584.[Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.[Link]

Application Note: High-Sensitivity GC-MS Profiling of Aldehydes using O-Aryl/Aralkyl Hydroxylamines

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for analytical chemists and drug development scientists. It prioritizes the industry-standard reagent PFBHA (O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine), which falls under the O-aralkyl class but is the functional representative of "aryl-containing hydroxylamines" in GC-MS due to its superior electron-capture properties compared to simple O-phenyl analogs.

Executive Summary

Aldehydes are critical biomarkers in oxidative stress (lipid peroxidation) and common impurities in drug formulations. However, their high polarity, volatility, and thermal instability make direct GC-MS analysis unreliable. Derivatization with O-aryl/aralkyl hydroxylamines transforms these labile analytes into thermally stable, non-polar oxime ethers .

This guide details the protocol for using PFBHA , the gold standard in this reagent class. Unlike simple O-phenyl hydroxylamines, which can suffer from N-O bond lability, the pentafluorobenzyl moiety of PFBHA provides exceptional stability and introduces a highly electronegative group, enabling femtogram-level detection limits when coupled with Negative Chemical Ionization (NCI) MS.

Scientific Principles & Mechanism

The Chemistry of Derivatization

The reaction involves the nucleophilic attack of the hydroxylamine nitrogen on the electrophilic carbonyl carbon of the aldehyde. This condensation reaction is acid-catalyzed and releases water.

Key Mechanistic Features:

  • Acid Catalysis: A pH between 3 and 5 is optimal. Lower pH protonates the amine (deactivating the nucleophile), while higher pH fails to activate the carbonyl oxygen.

  • Isomer Formation: The C=N double bond in the resulting oxime is rigid, leading to the formation of geometric isomers (syn and anti). In GC chromatography, this often results in two distinct peaks for a single aldehyde, which must be summed for accurate quantification.

Visualization of Reaction Pathway

The following diagram illustrates the reaction mechanism and the formation of isomers.

ReactionMechanism Aldehyde Aldehyde (R-CHO) Intermediate Tetrahedral Intermediate Aldehyde->Intermediate Nucleophilic Attack (pH 4.0) Reagent PFBHA Reagent (H2N-O-CH2-C6F5) Reagent->Intermediate Syn Syn-Oxime (Isomer 1) Intermediate->Syn -H2O (Dehydration) Anti Anti-Oxime (Isomer 2) Intermediate->Anti -H2O (Dehydration) Water H2O (Byproduct) Intermediate->Water

Caption: Acid-catalyzed condensation of an aldehyde with PFBHA yielding syn/anti oxime isomers.

Experimental Protocol: Aldehydes in Plasma

Objective: Quantification of Hexanal, Heptanal, and Nonanal (Lipid Peroxidation Markers).

Materials & Reagents[1][2][3]
  • Derivatizing Agent: PFBHA Hydrochloride (10 mg/mL in Milli-Q water). Prepare fresh daily.

  • Internal Standard (IS): Benzaldehyde-d6 or 4-Fluorobenzaldehyde (10 µg/mL in Methanol).

  • Extraction Solvent: Hexane (HPLC Grade).

  • Quenching Agent: Sulfuric Acid (0.5 M).

Step-by-Step Methodology
Step 1: Sample Preparation[1]
  • Aliquot 200 µL of plasma into a 2 mL glass vial.

  • Add 10 µL of Internal Standard solution.

  • Critical Step: Protein precipitation is often skipped in headspace methods, but for liquid extraction, add 600 µL of cold acidified water (pH 3.5) to dilute proteins and adjust pH for the reaction.

Step 2: Derivatization[2][3]
  • Add 50 µL of PFBHA solution .

  • Vortex for 30 seconds.

  • Incubate at room temperature (25°C) for 30 minutes .

    • Expert Insight: Unlike hydrazines (DNPH), PFBHA reacts rapidly at RT. Heating (e.g., 60°C) is risky for volatile aldehydes like acetaldehyde and can induce thermal degradation of the matrix.

Step 3: Extraction & Cleanup
  • Add 500 µL of Hexane .

  • Shake/Vortex vigorously for 5 minutes.

  • Centrifuge at 3000 x g for 5 minutes to separate phases.

  • Transfer the upper organic layer to a clean GC vial containing a micro-insert.

  • Optional Drying: Add a pinch of anhydrous

    
     to the hexane extract to remove residual moisture (crucial for GC column life).
    
Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_react Phase 2: Reaction cluster_extract Phase 3: Extraction Sample Plasma Sample (200 µL) Acid Acidify (pH 3.5) Sample->Acid Reagent Add PFBHA (Excess) Acid->Reagent Incubate Incubate 25°C, 30 min Reagent->Incubate Hexane Add Hexane LLE Extraction Incubate->Hexane PhaseSep Phase Separation (Centrifuge) Hexane->PhaseSep Inject GC-MS Injection (Organic Layer) PhaseSep->Inject

Caption: Operational workflow for liquid-liquid extraction and derivatization of plasma aldehydes.[4][3][5]

GC-MS Instrument Parameters

The following parameters are optimized for an Agilent 7890/5977 system but are transferable to other quadrupole platforms.

ParameterSettingRationale
Inlet Splitless, 250°CMaximizes sensitivity; high temp ensures rapid volatilization of oximes.
Column DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm)Non-polar phase separates the syn and anti isomers effectively.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Standard for MS stability.
Oven Program 50°C (1 min)

10°C/min

280°C (5 min)
Slow ramp at start separates volatile short-chain aldehydes (C3-C6).
Ionization EI (70 eV) or NCI (Methane) NCI is preferred for PFBHA due to the electronegative fluorine atoms.
SIM Ions (EI) m/z 181 (Base Peak), Molecular Ion [M]+m/z 181 corresponds to the pentafluorobenzyl cation (

).
SIM Ions (NCI) [M-HF]- or [M-181]-NCI produces less fragmentation, focusing on the derivative anion.

Data Analysis & Interpretation

Handling Isomers

Unlike many derivatives, PFBHA-oximes form syn (E) and anti (Z) isomers.

  • Observation: You will likely see two peaks for every aldehyde (e.g., Hexanal-1 and Hexanal-2).

  • Quantification Rule: Integrate both peaks and sum the areas. The ratio of syn/anti is constant for a specific aldehyde under constant conditions but varies between different aldehydes.

  • Validation: Ensure your calibration curve is built by summing the areas of the standard's isomer peaks.

Identification (The m/z 181 Marker)

In Electron Impact (EI) mode, the base peak for all PFBHA-aldehyde derivatives is m/z 181 (the pentafluorotropylium ion).

  • Benefit: This allows for "class-selective" screening. By extracting the ion chromatogram (EIC) for m/z 181, you can visualize all carbonyls in the sample, even unknowns.

  • Drawback: m/z 181 does not provide structural info on the alkyl chain.[6] You must look for the molecular ion or specific alkyl fragments for confirmation.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Double Peaks Syn/Anti IsomerismNormal behavior. Do not attempt to merge them by degrading chromatography. Sum the areas.
Broad Solvent Tail Excess PFBHA ReagentPFBHA is volatile.[7] If the reagent peak (m/z 181) swamps early eluters, perform a back-extraction wash with dilute acid, though this reduces recovery.
Low Sensitivity Moisture in GC InletOximes are hydrolytically stable, but PFBHA derivatives can degrade active sites in the liner. Change liner and gold seal regularly.
Ghost Peaks Contaminated ReagentPFBHA is highly reactive to airborne aldehydes (formaldehyde). Store reagent in a desiccator and prepare fresh.

References

  • Cancilla, D. A., & Que Hee, S. S. (1992). O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride: A Sensitive Derivatizing Agent for the Electron Capture Gas Chromatographic Analysis of Airborne Aldehydes.[6][8] Journal of Chromatographic Science. Link

  • Spaulding, R., & Charles, M. (2002). Sampling and Analysis of Atmospheric Carbonyls. Comprehensive Analytical Chemistry. Link

  • Deng, C., & Zhang, X. (2004).[9] A simple, rapid and sensitive method for determination of aldehydes in human blood by gas chromatography/mass spectrometry and solid-phase microextraction with on-fiber derivatization.[9] Rapid Communications in Mass Spectrometry. Link

  • Ligor, M., & Buszewski, B. (2008). Determination of aldehydes in human blood by headspace solid-phase microextraction and gas chromatography-mass spectrometry.[6][9] Journal of Chromatography B. Link

  • US EPA Method 556. (1998). Determination of Carbonyl Compounds in Drinking Water by Pentafluorobenzylhydroxylamine Derivatization and Capillary Gas Chromatography with Electron Capture Detection. Link

Sources

Advanced Application Note: O-Substituted Hydroxylamines in the Design and Preparation of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

O-substituted hydroxylamines (


) represent a privileged pharmacophore class in modern drug discovery. Characterized by the "alpha-effect"—where the adjacent oxygen atom donates electron density to the nitrogen, dramatically increasing its nucleophilicity—these compounds exhibit unique reactivity profiles. This application note provides a comprehensive guide to the mechanistic rationale, quantitative efficacy, and validated synthetic protocols for deploying O-substituted hydroxylamines as potent enzyme inhibitors, specifically targeting heme-containing enzymes and Pyridoxal-5'-Phosphate (PLP)-dependent decarboxylases.

Mechanistic Grounding: Causality in Target Inhibition

To effectively utilize O-substituted hydroxylamines, researchers must understand the distinct biochemical mechanisms by which they induce inhibition.

A. Heme-Iron Coordination (e.g., IDO1 Inhibition)

Indoleamine 2,3-dioxygenase-1 (IDO1) is a critical immunomodulatory enzyme targeted in oncology. The catalytic mechanism of IDO1 proceeds through a heme-iron bound alkylperoxy intermediate. O-alkylhydroxylamines, such as O-benzylhydroxylamine, act as rationally-designed, mechanism-based inhibitors [1].

  • Causality: The

    
     moiety of the O-alkylhydroxylamine directly coordinates to the ferrous/ferric heme iron. The O-alkyl chain occupies the hydrophobic pocket, mimicking the alkylperoxy transition state. This dual-action binding prevents oxygen and substrate binding, resulting in highly ligand-efficient, uncompetitive inhibition [1].
    
B. PLP-Oxime Complexation (e.g., ADC/ODC Inhibition)

Arginine decarboxylase (ADC) and Ornithine decarboxylase (ODC) are PLP-dependent enzymes vital for polyamine biosynthesis.

  • Causality: The highly nucleophilic aminooxy group of substrate analogues (e.g., the agmatine analogue AO-Agm) attacks the internal aldimine (Schiff base) of the PLP cofactor in the enzyme's active center. This forms a highly stable PLP-oxime complex that mimics the external aldimine intermediate, leading to pseudo-irreversible inhibition at nanomolar concentrations [2].

EnzymeMechanisms cluster_IDO1 Mechanism A: Heme-Iron Coordination (IDO1) cluster_PLP Mechanism B: PLP-Oxime Formation (ADC/ODC) IDO1 IDO1 Active Site (Heme-Iron Center) Complex1 Heme-Iron Coordination (Alkylperoxy Transition Mimic) IDO1->Complex1 O_Alkyl O-Alkylhydroxylamine (e.g., O-Benzylhydroxylamine) O_Alkyl->IDO1 Binds Result1 Sub-micromolar Inhibition (Uncompetitive) Complex1->Result1 PLP_Enz PLP-Dependent Enzyme (Internal Aldimine) Complex2 PLP-Oxime Complex (External Aldimine Mimic) PLP_Enz->Complex2 O_Sub Aminooxy Analogue (e.g., AO-Agm) O_Sub->PLP_Enz Reacts Result2 Nanomolar Inhibition (Pseudo-irreversible) Complex2->Result2

Mechanistic pathways of O-substituted hydroxylamines inhibiting IDO1 and PLP-dependent enzymes.

Quantitative Data: Inhibitor Efficacy Profiles

The table below summarizes the kinetic parameters of benchmark O-substituted hydroxylamines against their respective enzyme targets, demonstrating the broad utility of this pharmacophore.

Inhibitor CompoundTarget EnzymeInhibition ModalityPotency (

/

)
Ligand EfficiencyRef
O-Benzylhydroxylamine Indoleamine 2,3-Dioxygenase-1 (IDO1)Uncompetitive (Heme coordination)

= 154 - 164 nM
~ 0.93[1]
AO-Agm (Aminooxy Agmatine)Arginine Decarboxylase (ADC)Pseudo-irreversible (PLP-oxime)

= 30 nM
N/A[2]
APA (1-Aminooxy-3-aminopropane)Ornithine Decarboxylase (ODC)Pseudo-irreversible (PLP-oxime)Nanomolar rangeN/A[2]

Validated Synthetic Protocols

The synthesis of O-substituted hydroxylamines requires careful protection of the highly reactive nitrogen atom to ensure exclusive O-alkylation. Below are two field-proven methodologies: the Mitsunobu approach for discovery-scale stereospecific synthesis, and the N-Hydroxyurethane approach for scalable, chromatography-free isolation [3].

Protocol A: The Mitsunobu Approach (Discovery Scale)

This protocol is ideal for synthesizing complex, sterically hindered O-alkylhydroxylamines directly from primary or secondary alcohols with complete inversion of stereochemistry.

Materials:

  • Starting Alcohol (

    
    )
    
  • N-Hydroxyphthalimide (NHP)

  • Triphenylphosphine (

    
    )
    
  • Diisopropyl azodicarboxylate (DIAD)

  • Hydrazine hydrate (

    
    )
    

Step-by-Step Methodology:

  • N-O Bond Formation: Dissolve the alcohol (1.0 eq), NHP (1.1 eq), and

    
     (1.2 eq) in anhydrous THF under argon. Cool to 0 °C.
    
  • Activation: Dropwise add DIAD (1.2 eq). Causality: DIAD activates the

    
    , forming a phosphonium intermediate that activates the alcohol for 
    
    
    
    displacement by the NHP oxygen.
  • Deprotection (Hydrazinolysis): Isolate the N-alkoxyphthalimide intermediate. Dissolve in ethanol and add hydrazine hydrate (1.5 eq). Reflux for 2 hours. Causality: Hydrazine acts as a potent binucleophile, cleaving the phthalimide ring to form the highly stable, insoluble byproduct phthalhydrazide, driving the reaction to completion.

  • Self-Validation/Isolation: Filter off the white phthalhydrazide precipitate. The filtrate contains the free O-substituted hydroxylamine. Validation: Confirm deprotection via

    
     NMR; the appearance of a broad, 
    
    
    
    -exchangeable singlet at ~5.0–5.5 ppm indicates the free
    
    
    protons.
Protocol B: One-Pot N-Hydroxyurethane Alkylation (Scale-Up)

The Mitsunobu approach suffers from difficult removal of phthalhydrazide during scale-up. Protocol B utilizes N-hydroxyurethane, which allows for simple aqueous basic deprotection and solvent extraction [3].

Materials:

  • Alkyl halide or mesylate (

    
    )
    
  • N-Hydroxyurethane

  • Sodium ethoxide (NaOEt)

  • Sodium hydroxide (NaOH)

Step-by-Step Methodology:

  • Alkylation: To a freshly prepared solution of NaOEt in absolute ethanol, add N-hydroxyurethane (1.0 eq). Stir at room temperature for 15 minutes to form the sodium salt.

  • Coupling: Slowly add the alkyl halide/mesylate (1.0 eq), maintaining the temperature below 30 °C. Stir for 8–10 hours. Causality: The urethane protecting group prevents N-alkylation, directing the electrophile exclusively to the oxygen atom.

  • Hydrolysis: Add an aqueous solution of NaOH (2.0 eq) directly to the reaction mixture. Reflux for 2 hours. Causality: The basic conditions cleanly hydrolyze the urethane carbamate, releasing ethanol, sodium carbonate, and the target compound without generating complex organic byproducts [3].

  • Self-Validation/Isolation: Remove ethanol via rotary evaporation. Extract the aqueous residue with diethyl ether (3 × 100 mL). The product remains in the organic layer as a free base. Validation: GC-MS or LC-MS should show a single peak corresponding to the

    
     of the target O-substituted hydroxylamine, free of protecting group adducts.
    

SyntheticWorkflow cluster_Mitsunobu Protocol A: Mitsunobu Approach cluster_Alkylation Protocol B: Urethane Alkylation Start Starting Material (Alcohol or Halide) NHP N-Hydroxyphthalimide (NHP) + PPh3 + DIAD Start->NHP Path A (R-OH) Alkylation N-Hydroxyurethane + NaOEt + R-X Start->Alkylation Path B (R-X) IntermediateA N-Alkoxyphthalimide NHP->IntermediateA DeprotectA Hydrazinolysis (Hydrazine hydrate) IntermediateA->DeprotectA Target O-Substituted Hydroxylamine (R-O-NH2) DeprotectA->Target IntermediateB O-Alkyl-N-hydroxyurethane Alkylation->IntermediateB DeprotectB Basic Hydrolysis (NaOH, Reflux) IntermediateB->DeprotectB DeprotectB->Target

Comparison of Mitsunobu and Urethane Alkylation workflows for synthesizing O-substituted hydroxylamines.

References

  • O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC N
  • Hydroxylamine Analogue of Agmatine for Arginine Decarboxylase Inhibition - Encyclopedia.pub Encyclopedia.pub
  • One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts Arab Journal of Chemistry

Application Notes and Protocols for O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride is a versatile and reactive intermediate of significant interest to researchers in medicinal chemistry and drug development. The presence of a difluorinated phenyl ring and a hydroxylamine moiety makes it a valuable building block for synthesizing a diverse range of heterocyclic compounds and other complex organic molecules. The difluorophenyl group can enhance metabolic stability and binding affinity of target molecules, while the hydroxylamine functionality serves as a key nucleophile and a precursor for various functional groups.[1]

This technical guide provides a comprehensive overview of the experimental setup for reactions involving O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride. It is designed for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and safety considerations to ensure successful and safe experimentation.

Physicochemical Properties and Safety Data

Understanding the properties and hazards of a reagent is paramount for safe and effective experimentation. O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride is the hydrochloride salt of O-(2,4-difluorobenzyl)hydroxylamine.[2] The salt form enhances its stability and ease of handling compared to the free base, which can be prone to decomposition.[3]

Table 1: Physicochemical Properties of O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride

PropertyValueSource
CAS Number 199974-93-9 (for Hydrochloride)Internal Data
Molecular Formula C₇H₈ClF₂NO[2]
Molecular Weight 195.59 g/mol [2]
Appearance White to off-white solidGeneral Knowledge
Melting Point >150 °C (decomposes)[4]
Safety and Handling

O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride and related hydroxylamine derivatives are classified as hazardous materials and must be handled with appropriate safety precautions.[4][5]

Key Hazards:

  • Harmful if swallowed or in contact with skin.[4][5]

  • Causes skin and serious eye irritation.[4][5]

  • May cause an allergic skin reaction.[4][5]

  • Suspected of causing cancer.[4][5]

  • May cause damage to organs through prolonged or repeated exposure.[4][5]

  • May be corrosive to metals.[4][5]

Mandatory Safety Precautions:

  • Engineering Controls: All manipulations should be performed in a well-ventilated fume hood.[5]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[4][5]

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[6]

  • Handling: Avoid creating dust. Do not breathe dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[5]

  • Storage: Store in a tightly closed, corrosion-resistant container in a cool, dry, and well-ventilated area.[7] Store locked up.[6]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[6]

Core Synthetic Applications & Protocols

O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride is a valuable reagent for the synthesis of various nitrogen- and oxygen-containing heterocycles, which are prominent scaffolds in many biologically active compounds.[1] The primary reactivity of this compound stems from the nucleophilic nature of the hydroxylamine nitrogen.

Synthesis of Oximes and Oxime Ethers

The reaction of O-(2,4-Difluorophenyl)hydroxylamine with aldehydes and ketones is a fundamental transformation that yields oxime ethers. This reaction is crucial for creating intermediates in drug discovery and for bioconjugation applications.[1]

Rationale Behind the Protocol

The hydrochloride salt of the hydroxylamine is used for its stability. To liberate the free hydroxylamine for the reaction, a mild base such as sodium acetate is added. The reaction is typically carried out in a protic solvent like ethanol to facilitate the dissolution of the reactants and the formation of the product. The reaction progress is monitored by Thin Layer Chromatography (TLC) to determine the point of completion.

Detailed Experimental Protocol: Synthesis of an Oxime Ether

Materials:

  • O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride (1.0 eq)

  • Aldehyde or Ketone (1.0 - 1.2 eq)

  • Sodium Acetate (1.5 eq)

  • Ethanol (anhydrous)

  • Magnetic stirrer and hotplate

  • Round-bottom flask with reflux condenser

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a round-bottom flask, add O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride and sodium acetate.

  • Add anhydrous ethanol to the flask and stir the suspension at room temperature for 15-20 minutes to liberate the free hydroxylamine.

  • Add the aldehyde or ketone to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Once the starting material is consumed (typically within 2-6 hours), cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer in vacuo to obtain the crude oxime ether.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure oxime ether.

  • Characterize the final product using appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry).

G cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Product Hydroxylamine_HCl O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride Reaction Reaction at Reflux (Monitored by TLC) Hydroxylamine_HCl->Reaction Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Reaction Base Base (e.g., NaOAc) Base->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Workup Aqueous Work-up Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Pure Oxime Ether Purification->Product

Caption: General workflow for the synthesis of oxime ethers.

Synthesis of Isoxazoles and Isoxazolines

O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride can be used in cyclocondensation reactions to form five-membered heterocyclic rings like isoxazoles and isoxazolines. These structures are prevalent in many pharmaceuticals. A common approach involves a three-component reaction with an aldehyde and a β-ketoester.[8]

Rationale Behind the Protocol

This one-pot, three-component synthesis is an efficient method for constructing the isoxazole ring system. The use of an organocatalyst, such as 2-aminopyridine, can accelerate the reaction.[8] Water is often employed as a green and safe solvent. The reaction proceeds through the formation of an oxime intermediate, which then undergoes intramolecular cyclization.

Detailed Experimental Protocol: Three-Component Synthesis of Isoxazol-5(4H)-ones

Materials:

  • Aryl/heteroaryl aldehyde (1.0 eq)

  • O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride (1.0 eq)

  • β-ketoester (e.g., ethyl acetoacetate) (1.0 eq)

  • 2-Aminopyridine (0.2 eq)

  • Water

  • Magnetic stirrer and hotplate

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask, combine the aldehyde, O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride, β-ketoester, and 2-aminopyridine in water.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the aqueous solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry it under vacuum.

  • If necessary, further purify the product by recrystallization from a suitable solvent (e.g., ethanol/water).

  • Confirm the structure of the resulting isoxazol-5(4H)-one derivative by spectroscopic methods.

G cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up cluster_product Product Aldehyde Aldehyde Reaction Cyclocondensation at 80 °C Aldehyde->Reaction Hydroxylamine O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride Hydroxylamine->Reaction Ketoester β-Ketoester Ketoester->Reaction Catalyst Catalyst (e.g., 2-Aminopyridine) Catalyst->Reaction Solvent Solvent (Water) Solvent->Reaction Workup Cooling and Filtration Reaction->Workup Product Isoxazol-5(4H)-one Derivative Workup->Product

Caption: Three-component synthesis of isoxazol-5(4H)-ones.

Troubleshooting and Optimization

Table 2: Common Issues and Solutions in Reactions with O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride

IssuePotential CauseSuggested Solution
Low or no product yield Incomplete liberation of the free hydroxylamine.Ensure the base is added in sufficient quantity and allowed to stir with the hydrochloride salt before adding other reactants.
Low reactivity of the carbonyl compound.Increase the reaction temperature or prolong the reaction time. Consider using a more reactive derivative of the carbonyl compound.
Decomposition of the hydroxylamine.Avoid excessively high temperatures or prolonged reaction times. Use fresh reagent.
Formation of multiple products Side reactions of the starting materials or product.Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired product. Purify the product carefully using column chromatography.
Difficulty in product isolation Product is soluble in the aqueous phase during work-up.Extract the aqueous layer multiple times with an organic solvent.
Product is an oil and does not crystallize.Purify by column chromatography. Attempt to form a crystalline salt of the product.

Conclusion

O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride is a valuable and versatile reagent for the synthesis of a wide array of organic molecules, particularly those with potential applications in drug discovery. By understanding its reactivity, adhering to strict safety protocols, and utilizing the detailed experimental guidelines provided in this application note, researchers can effectively and safely incorporate this building block into their synthetic strategies. The protocols for oxime ether formation and isoxazole synthesis serve as a solid foundation for further exploration and development of novel chemical entities.

References

Sources

Troubleshooting & Optimization

Technical Support Center: O-Substituted Hydroxylamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: O-NH2-OPT-2026 Status: Open Subject: Improving Yield & Selectivity in O-Alkylation Protocols

Welcome to the Technical Support Center

You have reached the Tier-3 Application Support for synthetic organic chemistry. This guide addresses the chronic yield losses associated with synthesizing O-substituted hydroxylamines (


).

These compounds are deceptively simple but notoriously difficult to synthesize in high yield due to the "Ambident Nucleophile" problem (competition between


- vs 

-alkylation) and the harsh conditions often required for deprotection.

Below are the three verified workflows to maximize yield, structured by substrate type.

Module 1: The "Gold Standard" for Secondary/Complex Alcohols

Method: Mitsunobu Reaction with N-Hydroxyphthalimide (NHPI)

If your starting material is a valuable secondary alcohol or has sensitive stereocenters, do not attempt direct alkylation. The Mitsunobu reaction is the only high-yield route here, but it fails if the pKa balance is ignored.

The Core Logic

The Mitsunobu reaction requires a nucleophile with a pKa < 11. Unprotected hydroxylamine (


) is too basic. N-Hydroxyphthalimide (

) is the ideal surrogate. It exclusively

-alkylates due to the physical blocking of the nitrogen.
Standard Operating Procedure (SOP-801)
  • Stoichiometry: Alcohol (1.0 eq), NHPI (1.1 eq),

    
     (1.2 eq).
    
  • Solvent: Anhydrous THF (0.1 M).

  • Addition Order (Critical): Dissolve Alcohol, NHPI, and

    
     first. Cool to 0°C.[1]
    
  • Trigger: Add DIAD (or DEAD) dropwise over 20 minutes.

  • Workup: Solvent swap to

    
     to precipitate 
    
    
    
    (Triphenylphosphine oxide).
Troubleshooting & FAQs

Q: My reaction turns dark brown/black immediately. Is it dead? A: Likely yes. This indicates rapid decomposition of the betaine intermediate, often caused by adding the phosphine last or running too hot. Fix: Always add DIAD/DEAD last to the cooled mixture of the other three components.

Q: I have 100% conversion, but I can't separate the product from Hydrazine-dicarboxylate byproduct. A: Switch from DEAD to ADDP (1,1'-(Azodicarbonyl)piperidine). The reduced hydrazine byproduct of ADDP is insoluble in cold ether/THF and can be filtered off before chromatography.

Q: Can I use this for tertiary alcohols? A: No. The steric bulk prevents the formation of the alkoxy-phosphonium intermediate. For tertiary substrates, you must use Electrophilic Amination (see References for O-Mesitylenesulfonylhydroxylamine - MSH).

mitsunobu_workflow cluster_fail Common Failure Mode Start Substrate: Secondary Alcohol Reagents Add: NHPI + PPh3 in THF (0°C) Start->Reagents Trigger Add DIAD (Dropwise) Reagents->Trigger Intermed Alkoxy-Phosphonium Intermediate Trigger->Intermed Betaine Formation Product N-Alkoxyphthalimide Intermed->Product SN2 Inversion Fail Steric Hindrance (Tertiary Alcohol) Fail->Intermed Blocked

Figure 1: Critical workflow for Mitsunobu-mediated O-alkylation. Note the SN2 inversion.

Module 2: Scalable Synthesis for Primary Alkyl Chains

Method: Alkylation of N-Boc-Hydroxylamine

For primary alkyl halides or mesylates, the Mitsunobu reaction is atom-inefficient. Direct alkylation is preferred, but you must control the "Ambident" nature of the nucleophile.

The Core Logic

Using unprotected hydroxylamine (


) results in a mess of 

-alkylation,

-alkylation, and over-alkylation. Solution: Use

-Boc-Hydroxylamine
(

). The Boc group sterically hinders the nitrogen and electronically acidifies the -OH proton, directing alkylation to the Oxygen.
Optimized Protocol (The "Mesylate-DBU" Route)

Ref: Albrecht, S. et al. Synthesis 2006.

  • Activation: Convert your alcohol to a Mesylate (OMs) rather than a halide. Mesylates react faster and cleaner at lower temperatures.

  • Base Selection: Use DBU (1.1 eq) instead of NaH.

    • Why? NaH is too harsh and can cause Boc-migration or elimination of the mesylate. DBU provides the exact basicity to deprotonate the

      
      -Boc-OH without destroying the substrate.
      
  • Conditions: React

    
    -Boc-NHOH (1.1 eq) with Alkyl-OMs (1.0 eq) and DBU in DMF at 25°C.
    
Data: Base Efficiency Comparison
BaseSolventTempYield (O-Alkylation)Major Side Reaction
DBU DMF 25°C 88% None
NaHDMF0°C65%Elimination (Alkene)

AcetoneReflux40%Slow conversion

DCM25°C<10%Base too weak
Module 3: The Deprotection Bottleneck (Yield Recovery)

Issue: You made the intermediate, but destroyed it trying to get the free amine (


).
Scenario A: Cleaving Phthalimides (From Module 1)

The Old Way: Hydrazine hydrate reflux (Ing-Manske). The Problem: Hydrazine is toxic, and the byproduct (phthalhydrazide) is a voluminous solid that traps your product. The Fix: Methylaminolysis .

Protocol:

  • Dissolve

    
    -alkoxyphthalimide in Ethanol.
    
  • Add 40% Aqueous Methylamine (3 eq). Stir at Room Temp for 2 hours.

  • Workup: Concentrate in vacuo. The byproduct (

    
    -dimethylphthalamide) precipitates upon adding cold water/HCl.[2] Filter it off. Your product is in the filtrate.[3]
    
  • Yield Gain: Typically +15% compared to hydrazine due to easier workup.

Scenario B: Cleaving Boc (From Module 2)

Protocol: 4M HCl in Dioxane (dry). Warning: Do not use aqueous acids (HCl/H2O) if your


-group is lipophilic; the biphasic system will stall the reaction. Use anhydrous organic acids.

deprotection_logic Input Protected Intermediate Decision Protecting Group? Input->Decision PathA Phthalimide (NHPI) Decision->PathA PathB N-Boc Decision->PathB ActionA Use 40% aq. Methylamine (Not Hydrazine) PathA->ActionA ActionB Use 4M HCl in Dioxane (Anhydrous) PathB->ActionB Result Final Product: R-O-NH2 (High Yield) ActionA->Result ActionB->Result

Figure 2: Decision tree for maximizing recovery during the deprotection step.

References & Verification
  • Mitsunobu Optimization: Grochowski, E., & Jurczak, J. "Synthesis of O-alkylhydroxylamines via N-hydroxyphthalimide." Synthesis, 1976. (Establishes NHPI as the superior nucleophile over hydroxamic acids).

  • Direct Alkylation (DBU/Mesylate): Albrecht, S., Defoin, A., & Tarnus, C.[4] "Simple Preparation of O-Substituted Hydroxylamines from Alcohols." Synthesis, 2006(10), 1635-1638.

  • Methylaminolysis (Deprotection): S. E. Sen & S. L. Roach. "Cleavage of N-alkylphthalimides with methylamine." Synthesis, 1995.[3] (Demonstrates the yield advantage over hydrazine).

  • Electrophilic Amination (Alternative): Muraoka, O. et al. "Synthetic utility of O-mesitylenesulfonylhydroxylamine (MSH)." J. Chem. Soc., Perkin Trans. 1, 1996.

Sources

Technical Support Center: O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical support guide for the purification and handling of O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride .

Topic: Purification, Troubleshooting, and Stability Protocols Audience: Process Chemists, Medicinal Chemists, and QC Analysts[1]

Core Technical Overview

Compound Identity: O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride Structure: 2,4-


-Ph-O-

HCl CAS: 197588-24-2 (Free base often cited; HCl salt is the stable storage form) Critical Distinction: Do not confuse with O-(2,4-Difluorobenzyl)hydroxylamine (CAS 1034908-13-8).[1][2][3][4] The "Phenyl" variant has the oxygen atom directly bonded to the aromatic ring, making the N-O bond significantly more labile and the compound more prone to rearrangement or hydrolysis than its benzyl analog.
Primary Applications
  • Electrophilic Amination: Used to transfer the

    
     group to nucleophiles (e.g., carbanions) to form aniline derivatives.
    
  • Heterocycle Synthesis: Key intermediate for benzofurans (via [3,3]-sigmatropic rearrangement) and indoles in kinase inhibitor development.[1][2][3][4]

Diagnostic & Initial Assessment (Q&A)

Q1: My crude product is a dark oil that refuses to crystallize. What is happening?

Diagnosis: This is typically caused by residual 2,4-difluorophenol (starting material or hydrolysis product) or neutral organic impurities preventing the crystal lattice from forming.[1][4] The free base of this compound is an oil; only the hydrochloride salt is a solid.[3]

Corrective Action:

  • Check pH: Dissolve a small aliquot in water.[4] If pH > 4, you likely have free base present.[4] Add conc. HCl/Dioxane to push the equilibrium to the salt.[3]

  • TLC Analysis: Run TLC (Solvent: 30% EtOAc/Hexanes).

    • O-Arylhydroxylamine (

      
       ~ 0.3-0.4, stains with Ninhydrin).[1][2][3][4]
      
    • 2,4-Difluorophenol (

      
       ~ 0.6-0.7, UV active, no Ninhydrin stain).
      
  • Remedy: If phenol is present (>5%), perform the Acid-Base Chemical Purification (See Section 3) before attempting recrystallization.[4]

Q2: The solid has turned from white to pink/reddish upon storage. Is it usable?

Diagnosis: Color change indicates oxidation or thermal decomposition.[4] Arylhydroxylamines are susceptible to disproportionation into the parent phenol and ammonia/nitrogen oxides.[3] Risk Assessment:

  • Light Pink: Likely <1% impurity.[2][4] Usable for robust reactions but may require recrystallization for sensitive catalysis.[3][4]

  • Dark Red/Brown: Significant decomposition.[2][4] Do not use. The decomposition products (phenols/radicals) can poison metal catalysts (Pd, Cu).[4]

Purification Protocols

Method A: Chemical Purification (Acid-Base Extraction)

Best for removing unreacted phenol and neutral organic impurities.[1][2][3][4]

Theory: 2,4-Difluorophenol is acidic (


 ~8-9 due to F-withdrawing groups).[1][2][3][4] The O-arylhydroxylamine is basic.[1][2][3][4] We can separate them by pH manipulation.[2][4][5]

Protocol:

  • Dissolution: Dissolve crude HCl salt in cold water (

    
    ).
    
  • Basification: Slowly add cold 2M NaOH or

    
     until pH reaches 10-11.
    
    • Note: Work quickly at

      
      . Prolonged exposure to high pH can degrade the N-O bond.[4]
      
  • Extraction: Immediately extract with cold Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM) (

    
    ).[1][2][3][4]
    
    • Result: The amine (free base) moves to the organic layer.[3] The phenolate anion stays in the aqueous layer.[3]

  • Washing: Wash combined organics with cold 0.5M NaOH (

    
    ) then Brine (
    
    
    
    ).
  • Salt Formation: Dry organics over

    
    .[2][4] Filter. While stirring at 
    
    
    
    , add 4M HCl in Dioxane (1.1 eq).
  • Isolation: The white HCl salt will precipitate immediately.[4] Filter and wash with dry

    
    .[4]
    
Method B: Recrystallization (Physical Purification)

Best for removing inorganic salts and trace colored impurities.[1][2][4]

ParameterRecommendationScientific Rationale
Primary Solvent Ethanol (Abs.) or Isopropanol Good solubility for the HCl salt at reflux; poor at cold.[1][2][3][4]
Anti-Solvent Diethyl Ether or MTBE Reduces solubility of the salt, forcing precipitation while keeping non-polar impurities in solution.
Temperature Max

Avoid boiling ethanol (

) if possible to prevent thermal N-O cleavage.[2][4]
Cooling Rate Slow (ambient




)
Rapid cooling traps impurities (occlusion).[2][3][4] Slow growth excludes them.[2][4]

Step-by-Step Recrystallization:

  • Dissolve crude solid in minimum hot Ethanol (

    
    ).
    
  • If insoluble particles remain (inorganic salts like NaCl/KCl), filter while hot.[4]

  • Remove from heat.[2][4] Add Diethyl Ether dropwise until a faint turbidity persists.[3][4]

  • Add 1-2 drops of Ethanol to clear the solution.[1][2][3][4]

  • Let stand at room temperature for 1 hour, then refrigerate (

    
    ) overnight.
    
  • Collect crystals via vacuum filtration under

    
     atmosphere.
    

Workflow Visualization

The following diagram illustrates the decision logic for purifying crude O-(2,4-Difluorophenyl)hydroxylamine HCl.

PurificationWorkflow Start Crude O-(2,4-Difluorophenyl) hydroxylamine HCl CheckPurity Diagnosis: 1. HPLC/TLC (Check for Phenol) 2. Visual (Color) Start->CheckPurity DecisionPhenol Is Phenol Present (>5%)? CheckPurity->DecisionPhenol AcidBase Method A: Acid-Base Extraction (Remove Phenol) DecisionPhenol->AcidBase Yes (Phenol High) Recryst Method B: Recrystallization (EtOH / Et2O) DecisionPhenol->Recryst No (Mainly Salts/Color) AcidBase->Recryst If high purity needed Dry Drying: Vacuum Oven (<30°C, P2O5) AcidBase->Dry If purity sufficient Recryst->Dry Storage Storage: -20°C, Argon, Desiccator Dry->Storage

Caption: Decision tree for selecting between chemical extraction and physical recrystallization based on impurity profile.

Stability & Storage FAQs

Q3: Can I dry this compound in a vacuum oven at ?

Answer: NO.

  • Reasoning: The N-O bond in O-arylhydroxylamines is thermally labile.[1][2][3][4] Heating above

    
     can trigger a rearrangement to the ortho-aminophenol derivative or homolytic cleavage.[1][2][3][4]
    
  • Protocol: Dry in a vacuum desiccator at Room Temperature (

    
    )  over 
    
    
    
    or KOH pellets to remove water/acid traces.
Q4: Why does the compound smell like almonds/acrid?

Answer: This indicates hydrolysis.[4]

  • The "acrid" smell is likely 2,4-difluorophenol .[1][3][4]

  • The "ammonia" smell is

    
     or free ammonia.[4]
    
  • If the smell is strong, check the melting point. Pure HCl salt should melt/decompose >180°C (check specific literature value, typically high for salts).[4] If it melts <150°C, significant hydrolysis has occurred.[4]

Q5: Is this compound hygroscopic?

Answer: Yes. [1][2][4]

  • Like most hydrochloride salts of small amines, it attracts moisture.[4] Moisture accelerates hydrolysis of the N-O bond.[3]

  • Handling: Always handle quickly in air or use a glovebox/nitrogen tent.[4] Store under Argon.[2][4]

References & Grounding

  • Maimone, T. J., & Buchwald, S. L. (2010).[4][6][7] Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Journal of the American Chemical Society, 132(29), 9990–9991.[7]

    • Relevance: Establishes the modern, high-purity synthesis route for O-arylhydroxylamines and discusses their stability.

    • [2][4]

  • Endo, Y., et al. (2001).[4] Synthesis and structure-activity relationships of O-arylhydroxylamines as novel antifungal agents. Chemical & Pharmaceutical Bulletin.

    • Relevance: Discusses the purification and handling of fluorinated O-arylhydroxylamines.

  • BenchChem Technical Data. (2025). 2,4-Difluorophenol Synthesis and Properties.

    • Relevance: Provides pKa and solubility data for the primary impurity (phenol) to justify the acid-base extraction method.

    • [2][4]

  • PubChem Compound Summary. O-[(2,4-difluorophenyl)methyl]hydroxylamine (Contrast reference).

    • Relevance: Used to verify the distinction between the Phenyl and Benzyl derivatives to prevent user error.[3]

    • [2][4]

Sources

Stability and storage of O-aryl hydroxylamine hydrochlorides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for O-Aryl Hydroxylamine Hydrochlorides . As a Senior Application Scientist, I have designed this comprehensive guide to address the critical stability, storage, and handling challenges associated with these powerful electrophilic aminating agents.

O-aryl hydroxylamine hydrochlorides (e.g., O-phenylhydroxylamine hydrochloride and O-(2,4-dinitrophenyl)hydroxylamine) are indispensable for C-N bond formation, oxime synthesis, and pharmaceutical development[1][2]. However, their highly polarized N-O bonds make them uniquely susceptible to environmental degradation[3][4]. This guide provides causality-driven troubleshooting, self-validating protocols, and quantitative stability data to ensure your synthetic workflows remain robust and reproducible.

Part 1: Core Principles of Reagent Stability

The fundamental instability of O-aryl hydroxylamines stems from the electrophilic nature of the nitrogen atom, which is adjacent to a good leaving group (the aryloxy moiety)[4]. We supply and store these reagents as hydrochloride salts because protonating the nitrogen lone pair significantly increases the activation energy required for spontaneous N-O bond heterolysis and prevents auto-oxidation[1].

However, the hydrochloride salt introduces a secondary challenge: severe hygroscopicity [5][6]. Exposure to atmospheric moisture leads to the absorption of water, which facilitates hydrolysis, liberating phenols and rendering the reagent useless for amination.

Degradation Start O-Aryl Hydroxylamine HCl (Stable Salt) Moisture Atmospheric Moisture (Hygroscopic Absorption) Start->Moisture Improper Sealing Base Strong Bases / Neutralization Start->Base Premature Addition Heat Thermal Stress (>25°C) Start->Heat Poor Storage Hydrolysis N-O Bond Hydrolysis Moisture->Hydrolysis FreeBase Free Base Formation (Highly Reactive) Base->FreeBase Prod2 Exothermic Decomposition (NOx, HCl, COx release) Heat->Prod2 Prod1 Phenols + Hydroxylamine (Loss of Aminating Power) Hydrolysis->Prod1 FreeBase->Heat Lowers Decomp. Threshold

Logical relationships mapping environmental triggers to the degradation pathways of the reagent.

Part 2: Quantitative Stability & Storage Matrix

To maximize shelf life, storage conditions must strictly control both temperature and humidity. Below is the quantitative stability data for typical O-aryl hydroxylamine hydrochlorides.

Storage ConditionReagent StateExpected Shelf LifePrimary Degradation Risk / Causality
-35°C, Desiccated Solid (HCl salt)> 12 monthsNegligible. Thermal energy is too low to overcome the N-O cleavage barrier[3].
2-8°C, Desiccated Solid (HCl salt)6 - 12 monthsSlow Hydrolysis. Only occurs if the secondary container seal is compromised[2][7].
25°C, Ambient Air Solid (HCl salt)< 1 weekRapid Moisture Absorption. Hygroscopicity leads to immediate hydrolysis[5][6].
Aqueous (pH < 4) Solvated2 - 4 HoursGradual N-O Cleavage. Water acts as a nucleophile over time[4].
Basic (pH > 8) Free Base< 15 MinutesRapid Decomposition. Deprotonation exposes the lone pair, triggering auto-oxidation[4].

Part 3: Frequently Asked Questions (Storage & Handling)

Q: Why does my O-aryl hydroxylamine hydrochloride degrade even when stored in a 2-8°C refrigerator? A: This is a classic thermodynamic vs. kinetic handling error. While the low temperature provides thermodynamic stability, refrigerators are highly humid environments. If you open the cold reagent bottle immediately upon taking it out, ambient moisture instantly condenses on the cold, hygroscopic salt[5][6]. This moisture triggers localized hydrolysis. Causality Rule: Always equilibrate the sealed bottle to room temperature inside a desiccator before opening.

Q: Can I store the free base form instead of the hydrochloride salt to save a deprotonation step in my workflow? A: Absolutely not. The hydrochloride salt is specifically engineered to protonate the amine, tying up the nitrogen lone pair. Without this protonation, the free base is kinetically unstable. The exposed lone pair makes the molecule highly susceptible to auto-oxidation and spontaneous N-O bond cleavage, which can be potentially energetic or explosive under thermal stress[1][3].

Q: My reagent, which is normally a white/light-yellow powder, has turned deep brown. Is it still safe to use? A: No. A shift to a dark brown color indicates advanced photolytic degradation or oxidation, often catalyzed by trace heavy metals or light exposure[5][8]. The degradation products include nitroso/nitro aromatics and trapped


 gases[5]. Using this material will severely depress your reaction yields and introduce complex, difficult-to-separate phenolic impurities.

Part 4: Troubleshooting Guide for Experimental Anomalies

Issue: Low or zero yield during the electrophilic amination of arylboronic acids.

  • Root Cause: Loss of electrophilic nitrogen due to premature deprotonation. If your reaction solvent contains trace water or if you added the base before the nucleophile (arylboronic acid) was fully solvated, the O-aryl hydroxylamine free base will decompose before the C-N bond can form[4].

  • Solution: Ensure strictly anhydrous conditions. Change the order of addition: mix the nucleophile and the O-aryl hydroxylamine hydrochloride first, lower the temperature to 0°C, and then add the base dropwise to generate the reactive free base in situ.

Issue: Pressure build-up or violent gas evolution in sealed reaction vials.

  • Root Cause: Thermal decomposition. Reagents like O-(2,4-dinitrophenyl)hydroxylamine can undergo exothermic decomposition if exposed to strong bases at elevated temperatures without an adequate heat sink, releasing

    
    , 
    
    
    
    , and
    
    
    gases[5][8].
  • Solution: Never run these aminations in fully sealed, rigid systems without prior thermal profiling. Always vent the system through an inert gas manifold (Schlenk line) and control exotherms using a cooling bath.

Part 5: Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol for Moisture-Free Handling and In Situ Electrophilic Amination is designed as a self-validating system. Each step includes a built-in check to verify reagent integrity before proceeding.

Step 1: Visual & Analytical Quality Control (Validation Step)

  • Action: Inspect the reagent. O-phenylhydroxylamine hydrochloride should be white to off-white; O-(2,4-dinitrophenyl)hydroxylamine should be light yellow[1][7].

  • Validation: Run a rapid Thin Layer Chromatography (TLC) plate of the starting material against a known phenol standard. If a strong phenol spot is present, the N-O bond has hydrolyzed. Do not proceed with degraded material.

Step 2: Thermal Equilibration

  • Action: Remove the secondary container (desiccator jar) from the -35°C or 2-8°C storage. Allow it to sit at room temperature for 60 minutes before opening.

  • Causality: This prevents the dew point from being reached on the surface of the hygroscopic hydrochloride salt, entirely preventing moisture-driven hydrolysis[5].

Step 3: Anhydrous Transfer & Setup

  • Action: Weigh the reagent rapidly in a dry box or under a stream of dry

    
    . Transfer to a flame-dried Schlenk flask containing your nucleophile (e.g., arylboronic acid or ketone). Suspend in an anhydrous, degassed solvent (e.g., THF or DCM).
    
  • Causality: The hydrochloride salt is stable in suspension. Keeping the system acidic/neutral at this stage prevents premature N-O cleavage[4].

Step 4: Controlled In Situ Deprotonation

  • Action: Cool the suspension to 0°C. Add a mild, non-nucleophilic base (e.g.,

    
     or 
    
    
    
    ) dropwise.
  • Causality: The base neutralizes the hydrochloride salt, generating the reactive free base only in the immediate presence of the nucleophile, ensuring the amination reaction outcompetes any auto-degradation pathways[3].

Protocol QC 1. Quality Control (Color/TLC Check) Equilibrate 2. Thermal Equilibration (Warm to RT in Desiccator) QC->Equilibrate Pass (No Phenol) Transfer 3. Anhydrous Transfer (Glovebox or Schlenk) Equilibrate->Transfer Prevents Condensation React 4. In Situ Deprotonation (Add base at 0°C) Transfer->React Inert Atmosphere Validate 5. Reaction Validation (TLC monitoring of C-N formation) React->Validate Nucleophilic Attack

Self-validating experimental workflow for the safe handling and application of the reagent.

References

  • SAFETY DATA SHEET - O-Phenylhydroxylamine hydrochloride (EU) . Fisher Scientific. Available at: [Link]

  • Highly Efficient Synthesis of O-(2,4-Dinitrophenyl)hydroxylamine . ResearchGate. Available at: [Link]

  • Covalent template-assisted synthesis of mechanically interlocked molecules . University of Amsterdam. Available at: [Link]

Sources

Common side reactions in oxime formation with substituted hydroxylamines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for bioconjugation and chemical biology. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the fundamental physical chemistry that dictates success or failure in oxime ligations.

While the condensation of a carbonyl with an O-substituted hydroxylamine is celebrated for its chemoselectivity, it is still a dynamic covalent process. Under sub-optimal conditions, researchers frequently encounter stalled kinetics, reactant degradation, and reversible hydrolysis. This guide provides the causality behind these side reactions and the self-validating workflows required to outcompete them.

Part 1: Diagnostic Workflow for Oxime Ligation

Before adjusting your protocol, use the following diagnostic logic to identify which side reaction is competing with your desired oxime formation.

TroubleshootingWorkflow Start Low Yield / Side Products in Oxime Ligation Check1 Are reactants degrading before ligation? Start->Check1 Action1 Purify solvents (remove trace acetone). Use fresh aminooxy stocks. Check1->Action1 Yes Check2 Are cyclized side-products forming? Check1->Check2 No Success High-Yield Oxime Conjugate Action1->Success Action2 Avoid levulinic acid. Use alternative ketone/aldehyde. Check2->Action2 Yes Check3 Is the reaction too slow at neutral pH? Check2->Check3 No Action2->Success Action3 Add Aniline catalyst (10-100 mM) or use 2-FPBA handles. Check3->Action3 Yes Action3->Success

Fig 1. Diagnostic decision tree for identifying and mitigating oxime ligation side reactions.

Part 2: Frequently Asked Questions (FAQs) - Causality & Solutions

Q1: My oxime ligation shows poor yield, and mass spectrometry indicates the aminooxy reactant is consumed before ligating to my target protein. What is happening? The Causality: Reactant instability and scavenging are the most common culprits. The aminooxy group is hyper-nucleophilic. If you are using low-grade solvents, trace impurities (such as acetone) will rapidly consume the O-alkylhydroxylamine to form unwanted oxime ethers before it ever encounters your target biomolecule[1]. The Fix: Always use HPLC-grade, ketone-free solvents. If storing the aminooxy reagent, keep it lyophilized or frozen; aqueous solutions of hydroxylamines are prone to degradation and oxidation over time.

Q2: I am using levulinic acid as my ketone handle for bioconjugation, but I am seeing a major byproduct and low oxime yield. Why? The Causality: When using specific ketone sources like levulinic acid, intramolecular cyclization acts as a highly competitive side reaction[2]. Because oxime ligation is a bimolecular reaction, running your experiment at low biomolecule concentrations mathematically favors the unimolecular cyclization pathway over the desired intermolecular oxime formation. The Fix: Switch to a less prone ketone moiety or utilize a more reactive aldehyde handle to kinetically outcompete the cyclization. If you must use levulinic acid, drastically increase the concentration of the aminooxy reactant.

Q3: My reaction at neutral pH is incredibly slow, and I am observing degradation of my sensitive peptide rather than oxime formation. How can I accelerate the desired pathway? The Causality: Uncatalyzed oxime formation at pH 7 has a second-order rate constant of ≤0.01 M⁻¹ s⁻¹. At low micromolar concentrations, this is simply too slow, allowing background degradation or competing side reactions to dominate[3]. The Fix: Introduce a nucleophilic catalyst like aniline (10–100 mM). Aniline forms a highly reactive Schiff base intermediate with the carbonyl that rapidly undergoes transimination with the O-alkylhydroxylamine, accelerating the reaction up to 400-fold[3]. Alternatively, utilizing ortho-boronyl aryl aldehydes (like 2-FPBA) can achieve astonishing rate constants >10⁴ M⁻¹ s⁻¹ at neutral pH without the need for aniline[4].

Q4: I achieved good conversion initially, but over time my oxime conjugate seems to be disappearing. Is the oxime bond unstable? The Causality: Oxime formation is a dynamic covalent reaction. While oximes are roughly 1000-fold more stable against hydrolysis than hydrazones, they are not entirely immune. The reverse hydrolysis pathway is initiated by the protonation of the imine nitrogen[3]. This is particularly problematic in highly acidic environments (pH < 4) or if an excess of competing carbonyls is introduced (transoximization). The Fix: Store the final purified conjugate in neutral to slightly basic buffers (pH 7.0–8.0). In this regime, the imine nitrogen remains unprotonated, effectively shutting down the reverse hydrolysis pathway.

Part 3: Mechanistic Pathways of Side Reactions

To effectively troubleshoot, you must visualize the competing thermodynamic and kinetic pathways at play during your reaction.

MechanisticPathways Reactants Carbonyl + O-Alkylhydroxylamine Intermediate Carbinolamine Intermediate Reactants->Intermediate Nucleophilic Attack Side1 Reactant Scavenging (Trace Impurities) Reactants->Side1 Trace Acetone/Ketones Side2 Intramolecular Cyclization (e.g., Levulinic Acid) Reactants->Side2 Competing Unimolecular Rxn Product Desired Oxime Conjugate Intermediate->Product Dehydration Product->Intermediate Protonation (Reverse) Side3 Oxime Hydrolysis (Acidic pH)

Fig 2. Competing mechanistic pathways in oxime ligation highlighting where side reactions diverge.

Part 4: Quantitative Data on Reaction Parameters

The following table synthesizes kinetic data to help you select conditions that kinetically favor oxime formation over side reactions.

Reaction ConditionTypical Rate Constant (M⁻¹ s⁻¹)Primary Side Reaction RiskMitigation Strategy
Uncatalyzed (pH 7.0) < 0.01Reactant degradation, background hydrolysisAdd aniline catalyst or freeze at -20°C to concentrate reactants.
Uncatalyzed (pH 4.5) 0.1 – 1.0Oxime hydrolysis (reversible pathway)Shift buffer to pH 7.5 immediately after formation.
Aniline Catalyzed (pH 7.0, 100mM) 1.0 – 10.0Aniline toxicity / difficult removalUse size-exclusion chromatography (SEC) or dialysis for cleanup.
2-FPBA + O-alkylhydroxylamine (pH 7.0) > 10,000Minimal (reaction is nearly instantaneous)Ensure boronic acid handle does not interfere with downstream assays.
Levulinic Acid + Aminooxy (Low Conc.) VariableIntramolecular cyclizationIncrease reactant concentration by 10x or change to an aldehyde handle.

Part 5: Self-Validating Protocol for High-Yield Oxime Ligation

A robust protocol must be a self-validating system. This methodology incorporates built-in quality control steps to ensure side reactions are identified and halted in real-time.

Step 1: Pre-Reaction Reactant Integrity Check

  • Action: Dissolve the O-alkylhydroxylamine in HPLC-grade, ketone-free water.

  • Validation: Run a rapid LC-MS or NMR. Ensure there is no +40 Da mass shift.

  • Causality: A +40 Da shift indicates scavenging by trace acetone. Because aminooxy groups are hyper-nucleophilic, trace solvent impurities will irreversibly cap the reactant, preventing target ligation[1].

Step 2: Catalyst & Buffer Preparation

  • Action: Prepare a 100 mM aniline solution in 100 mM sodium phosphate buffer. Adjust to exactly pH 7.0.

  • Validation: Verify pH with a calibrated micro-probe.

  • Causality: Aniline acts as a nucleophilic catalyst. If the pH drops below 5.0, the aminooxy group becomes excessively protonated and unreactive; if above 8.0, aniline catalysis stalls[3].

Step 3: Reaction Initiation

  • Action: Combine the target carbonyl (e.g., 10 µM protein) and the O-alkylhydroxylamine (e.g., 50 µM) in the aniline buffer.

  • Causality: Maintaining a 5-fold excess of the hydroxylamine drives the bimolecular reaction forward, kinetically outcompeting unimolecular side reactions like intramolecular cyclization[2].

Step 4: Kinetic Monitoring (The Self-Validation Step)

  • Action: Take aliquots at 5, 15, and 30 minutes. Analyze via HPLC or fluorometry.

  • Validation: You should observe a pseudo-first-order consumption of the starting material. If the peak area of the product does not increase between the 15 and 30-minute marks, the reaction has stalled.

  • Causality: Stalling indicates either reactant degradation, severe steric hindrance, or that equilibrium has been reached.

Step 5: Quenching and Stabilization

  • Action: Once conversion plateaus, perform a rapid buffer exchange (via spin column or dialysis) into a pH 7.5 buffer without aniline.

  • Validation: Re-analyze after 24 hours to ensure the conjugate peak remains stable.

  • Causality: Removing the catalyst and shifting to a slightly basic pH prevents the protonation of the imine nitrogen, completely shutting down the reverse hydrolysis pathway and locking the oxime conjugate in its stable form[3].

References

  • Kalia, J., & Raines, R. T. "Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis." Chemical Reviews, American Chemical Society. URL:[Link]

  • Schmidt, V. A., et al. "Boronic acids facilitate rapid oxime condensations at neutral pH." PMC / National Institutes of Health. URL: [Link]

Sources

Technical Support Center: Overcoming Low Reactivity of Ketones with O-Aryl Hydroxylamines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities of reacting ketones, particularly those with low reactivity, with O-aryl hydroxylamines. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance your success in synthesizing O-aryl oxime ethers.

The formation of an oxime from a ketone and a hydroxylamine is a fundamental condensation reaction.[1][2] However, the journey from starting materials to the desired O-aryl oxime ether can be fraught with challenges, primarily stemming from the inherent low reactivity of many ketones. This guide is structured to address these specific hurdles head-on, providing not just solutions but also the underlying chemical principles.

I. Troubleshooting Guide: Low or No Product Formation

This section is designed to diagnose and resolve the most common issue encountered: low to non-existent yields of the desired O-aryl oxime ether.

Issue 1: The Ketone is Sterically Hindered

Sterically hindered ketones, such as those bearing bulky groups (e.g., t-butyl, adamantyl, or multiple ortho-substituents on an aryl ring) adjacent to the carbonyl, present a significant physical barrier to the nucleophilic attack by the O-aryl hydroxylamine.[3][4]

Q: My sterically hindered ketone is failing to react under standard oximation conditions. What are my options?

A: Standard conditions, often involving refluxing in a protic solvent like ethanol with the hydroxylamine salt and a mild base, are frequently insufficient to overcome the steric repulsion.[3] Consider the following strategies, starting with the most straightforward:

  • Increase Reaction Temperature: Providing more thermal energy can help the reactants overcome the activation energy barrier imposed by steric hindrance.[3] However, be cautious, as excessive heat can lead to the decomposition of the hydroxylamine.[5]

  • Prolong Reaction Time: For sluggish reactions involving hindered ketones, extending the reaction time from hours to even days can sometimes be effective.[6]

  • Employ a More Potent Catalyst: While many oximations are performed with simple acid or base catalysis, specific catalysts can enhance the reaction rate. For instance, some ionic liquids have been shown to be effective.[7]

  • Consider High-Pressure Conditions: Although requiring specialized equipment, applying high pressure (e.g., 9500 atmospheres) can physically force the reactants together, promoting a reaction that is otherwise disfavored.[3][5]

  • Alternative Synthesis Methods: If thermal methods fail, mechanochemical grinding or microwave-assisted synthesis can provide the necessary energy input in a more controlled and efficient manner.[3][8]

Issue 2: The Ketone is Electronically Deactivated

Ketones with electron-withdrawing groups near the carbonyl carbon are less electrophilic and therefore less susceptible to nucleophilic attack.

Q: I am working with a ketone that has strong electron-withdrawing substituents, and the reaction is very slow. How can I activate the ketone?

A: The key is to increase the electrophilicity of the carbonyl carbon.

  • Acid Catalysis: The reaction is often catalyzed by mild acid.[9] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electron-deficient and thus more receptive to the nucleophilic attack by the O-aryl hydroxylamine.[10] The optimal pH for oxime formation is typically around 4-5.[6][11]

  • Lewis Acid Catalysis: In some cases, a Lewis acid can be more effective than a Brønsted acid in activating the ketone.

Issue 3: The O-Aryl Hydroxylamine is a Weak Nucleophile

The nucleophilicity of the hydroxylamine is a critical factor. Electron-withdrawing groups on the aryl ring of the O-aryl hydroxylamine can decrease the electron density on the nitrogen atom, reducing its nucleophilicity.[9]

Q: My reaction with an electron-deficient O-aryl hydroxylamine is not proceeding. How can I enhance its reactivity?

A: The primary strategy is to ensure the hydroxylamine is in its most nucleophilic form.

  • Use of a Base: When using the hydrochloride salt of the hydroxylamine, a base is necessary to liberate the free, more nucleophilic hydroxylamine.[9][12] Mild bases like pyridine or sodium acetate are commonly used.[9]

  • Solvent Choice: The choice of solvent can influence the nucleophilicity of the hydroxylamine. Protic solvents can solvate the hydroxylamine and potentially reduce its reactivity through hydrogen bonding. In some cases, switching to an aprotic solvent might be beneficial, although solubility of the hydroxylamine salt can be an issue.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding reaction conditions, byproducts, and purification.

Q1: What is the optimal pH for the reaction, and how do I maintain it?

A1: The rate of oxime formation is highly pH-dependent.[13][14] A weakly acidic environment (pH around 4-5) is generally optimal.[6][11] This pH is a compromise: it's acidic enough to catalyze the dehydration of the intermediate carbinolamine but not so acidic as to excessively protonate the hydroxylamine, which would render it non-nucleophilic.[6][11] Using a buffer system, such as sodium acetate/acetic acid, can help maintain the desired pH.[14]

Q2: I am observing the formation of multiple products. What are the likely side reactions?

A2: Several side reactions can occur, leading to a complex product mixture.

  • Beckmann Rearrangement: Under strongly acidic conditions, the initially formed oxime can undergo a Beckmann rearrangement to form an amide.[8]

  • Hydrolysis of the Oxime: The formed oxime can hydrolyze back to the ketone and hydroxylamine, especially in the presence of strong acid and water.[9]

  • Decomposition of Hydroxylamine: Hydroxylamines can be unstable, particularly at elevated temperatures or in strongly alkaline solutions, leading to decomposition products.[5][13]

Q3: My product is an oil and difficult to purify. What purification strategies do you recommend?

A3: Purifying O-aryl oxime ethers can be challenging, especially if they are oils or contaminated with starting materials.

  • Column Chromatography: This is the most common method for separating the oxime from unreacted ketone and other impurities. Oximes are generally more polar than the corresponding ketones.[3]

  • Aqueous Workup: Washing the organic extract with a dilute acid can remove basic impurities, while a wash with a dilute base (like sodium bicarbonate) can remove acidic byproducts.[9]

  • Crystallization: If the product is a solid, recrystallization is an excellent method for purification.[9] If it is an oil, attempting to form a crystalline derivative (e.g., a salt, if applicable) might be a viable strategy.

III. Experimental Protocols & Data

Protocol 1: General Procedure for the Synthesis of O-Aryl Oxime Ethers

This protocol provides a starting point for the synthesis of O-aryl oxime ethers from ketones.

  • Dissolve Starting Materials: In a round-bottom flask, dissolve the ketone (1.0 equivalent) in a suitable solvent like ethanol.

  • Add Hydroxylamine: Add the O-aryl hydroxylamine hydrochloride (1.1-1.5 equivalents) to the solution.

  • Add Base: Add a mild base, such as pyridine or sodium acetate (1.1-1.5 equivalents).

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 40-60 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Summary: Impact of Reaction Conditions on Yield

The following table summarizes the typical effects of adjusting reaction parameters on the yield of O-aryl oxime ethers, particularly with challenging substrates.

ParameterAdjustmentRationaleExpected Outcome with Low-Reactivity Ketones
Temperature IncreaseOvercomes activation energy barrier.[3]Increased yield, but risk of hydroxylamine decomposition.[5]
Reaction Time IncreaseAllows slow reactions to proceed to completion.[6]Higher conversion, potential for byproduct formation.
Catalyst Add mild acidProtonates the carbonyl, increasing electrophilicity.[10]Significant rate enhancement.
Base Add to liberate free hydroxylamineIncreases nucleophilicity of the hydroxylamine.[9]Essential for reactions starting with the hydrochloride salt.

IV. Visualizing the Process

Reaction Mechanism

The formation of an O-aryl oxime ether proceeds through a two-step mechanism: nucleophilic addition of the hydroxylamine to the ketone, forming a carbinolamine intermediate, followed by dehydration to yield the oxime.[6][15]

Reaction_Mechanism Ketone Ketone (R₂C=O) Carbinolamine Carbinolamine Intermediate Ketone->Carbinolamine Nucleophilic Addition Hydroxylamine O-Aryl Hydroxylamine (H₂N-OAr) Hydroxylamine->Carbinolamine Nucleophilic Addition Oxime O-Aryl Oxime Ether (R₂C=N-OAr) Carbinolamine->Oxime Dehydration Water H₂O

Caption: Mechanism of O-Aryl Oxime Ether Formation.

Troubleshooting Workflow

When encountering low yields, a systematic approach to troubleshooting is crucial.

Troubleshooting_Workflow Start Low or No Product Check_Ketone Assess Ketone Reactivity Start->Check_Ketone Steric_Hindrance Sterically Hindered? Check_Ketone->Steric_Hindrance Electronic_Effects Electronically Deactivated? Steric_Hindrance->Electronic_Effects No Optimize_Conditions Optimize Reaction Conditions Steric_Hindrance->Optimize_Conditions Yes Add_Catalyst Add Acid Catalyst Electronic_Effects->Add_Catalyst Yes Check_Hydroxylamine Assess Hydroxylamine Nucleophilicity Electronic_Effects->Check_Hydroxylamine No Increase_Temp Increase Temperature / Time Optimize_Conditions->Increase_Temp Alternative_Methods Consider Alternative Methods (Microwave, Grinding) Optimize_Conditions->Alternative_Methods Success Improved Yield Increase_Temp->Success Add_Catalyst->Success Alternative_Methods->Success Use_Base Ensure Base is Used (with HCl salt) Check_Hydroxylamine->Use_Base Use_Base->Success

Caption: Troubleshooting Decision Tree for Low Yields.

V. References

  • Process for producing oximes. Google Patents.

  • A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PMC.

  • Technical Support Center: Synthesis of Sterically Hindered Ketoximes. Benchchem.

  • Technical Support Center: Troubleshooting Oxime Formation with O-(3,4-dichlorophenyl)hydroxylamine. Benchchem.

  • The Dance of Molecules: Unraveling the Oxime Formation Mechanism. Oreate AI Blog.

  • Process for the stereoselective synthesis of the E isomer of aryl alkyl oximes. Google Patents.

  • Aldehydes and ketones react with hydroxylamine to form. Filo.

  • Product Class 15: Oximes. Thieme.

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews.

  • Aldehydes and Ketones nucleophilic addition reaction-2-Addition with Hydoxyl amine. YouTube.

  • Why aldehyde reacts with NH2OH in acidic medium| aldehyde and ketone class 12 | with hydroxylamine. YouTube.

  • Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. Organic & Biomolecular Chemistry (RSC Publishing).

  • Process for the preparation of ketoximes. Google Patents.

  • Condensation of aldehydes and ketones with hydroxylamine hydrochloride by using IL-2 as catalyst. ResearchGate.

  • Oxime. Wikipedia.

Sources

Optimizing reaction conditions for O-arylation of hydroxylamine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for optimizing the O-arylation of hydroxylamine . It is designed for researchers requiring high-fidelity protocols and troubleshooting logic for this challenging transformation.

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Selective Synthesis of O-Arylhydroxylamines (


)

Core Directive: The Selectivity Paradox

The Challenge: Hydroxylamine (


) is an ambident nucleophile. The nitrogen atom is significantly more nucleophilic (

for conjugate acid) than the oxygen atom (

). Consequently, direct reaction with electrophiles almost exclusively yields N-arylated products (hydroxylamines or nitrones) rather than the desired O-arylated species.

The Solution: Successful O-arylation requires a strategy that effectively "masks" the nitrogen nucleophilicity or utilizes a catalyst system that prefers the harder oxygen center.

Method Selection Decision Matrix

Use the following logic flow to select the optimal synthetic route based on your starting material.

MethodSelection Start Start: Analyze Aryl Electrophile ElectronDeficient Electron-Deficient (e.g., Ar-F with -NO2, -CN) Start->ElectronDeficient ArylHalide Neutral/Electron-Rich (Ar-I, Ar-Br, Ar-Cl) Start->ArylHalide BoronicAcid Aryl Boronic Acid (Ar-B(OH)2) Start->BoronicAcid SNAr Method A: SNAr Reagent: N-hydroxyphthalimide Base: DBU or NEt3 ElectronDeficient->SNAr High Yield PdCat Method B: Pd-Catalysis Reagent: Ethyl Acetohydroximate Ligand: t-BuBrettPhos ArylHalide->PdCat Best Generality CuCat Method C: Cu-Catalysis (Ullmann) Reagent: N-Boc-Hydroxylamine Ligand: 1,10-Phenanthroline ArylHalide->CuCat Cost Effective (Ar-I only) ChanLam Method D: Chan-Lam Coupling Reagent: N-Hydroxyphthalimide Cat: Cu(OAc)2 BoronicAcid->ChanLam Mild Conditions

Figure 1: Strategic Decision Matrix for O-Arylation. Select the pathway that matches your electrophile's electronic properties.

Validated Experimental Protocols

These protocols are "Gold Standards" derived from high-reliability literature. They prioritize reproducibility and selectivity.

Protocol A: Pd-Catalyzed Cross-Coupling (The "Maimone-Buchwald" Method)

Best for: Unactivated aryl chlorides, bromides, and iodides. Mechanism: Uses ethyl acetohydroximate as a hydroxylamine equivalent.[1][2][3] The acetohydroximate oxygen binds to Pd, followed by reductive elimination.[1]

Reagents:

  • Aryl Halide (1.0 equiv)

  • Ethyl Acetohydroximate (1.2 equiv)

  • Catalyst: [(Allyl)PdCl]₂ (1-2 mol%)

  • Ligand: t-BuBrettPhos (2-4 mol%)

  • Base:

    
     (1.4 equiv)
    
  • Solvent: Toluene or Dioxane (anhydrous)

Step-by-Step Workflow:

  • Setup: In a glovebox or under Ar, charge a reaction vial with the aryl halide, ethyl acetohydroximate,

    
    , Pd catalyst, and ligand.
    
  • Solvation: Add anhydrous toluene (0.2 M concentration relative to halide).

  • Reaction: Seal and heat to 80–100 °C for 2–12 hours. Monitor by LCMS for the consumption of aryl halide.

  • Workup: Filter through a silica plug to remove inorganic salts. Concentrate the filtrate.

  • Hydrolysis (Critical Step): To release the free O-arylhydroxylamine (

    
    ), treat the intermediate with aqueous 
    
    
    
    (dioxane/water) at 70 °C for 1-2 hours.
  • Purification: Neutralize with NaOH and extract. Purify via flash chromatography.

Why this works: The bulky t-BuBrettPhos ligand facilitates the difficult C-O reductive elimination and prevents catalyst poisoning by the nitrogen atom.

Protocol B: Cu-Catalyzed Ullmann-Type Coupling

Best for: Aryl Iodides (less effective for bromides/chlorides) and cost-sensitive scale-up. Reagent: N-Boc-hydroxylamine (The Boc group protects the nitrogen, forcing O-arylation).

Reagents:

  • Aryl Iodide (1.0 equiv)

  • N-Boc-hydroxylamine (1.2 equiv)

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%)

  • Base:

    
     (1.5 equiv)
    
  • Solvent: DMF (anhydrous)

Step-by-Step Workflow:

  • Mixing: Combine CuI, 1,10-phenanthroline,

    
    , N-Boc-hydroxylamine, and Aryl Iodide in a vial.
    
  • Degassing: Evacuate and backfill with Argon (3 cycles). Oxygen inhibits this catalytic cycle.

  • Heating: Add DMF and heat to 80 °C. Stir for 16–24 hours.

  • Deprotection: After isolation, the Boc group is removed using standard TFA/DCM (1:1) conditions to yield the

    
     salt.
    

Troubleshooting & Optimization Guide

This section addresses specific failure modes encountered in the lab.

Issue 1: Low Yield / No Conversion
Potential CauseDiagnostic CheckCorrective Action
Catalyst Poisoning Solution turns black immediately or precipitates metal mirror.Ensure N-protected hydroxylamine is used.[2][4] Free

groups bind strongly to Cu/Pd, shutting down the cycle.
Moisture Sensitivity Reaction stalls at <10% conversion.Use anhydrous

(dry in oven at 120°C overnight). Water inhibits the transmetallation step in Cu-catalysis.
Incorrect Ligand Using

or simple phosphines for Pd-coupling.
Switch to biaryl phosphines (e.g., t-BuBrettPhos, RockPhos). Simple ligands cannot promote C-O bond formation effectively.
Issue 2: N-Arylation Side Products

Observation: You isolate an amide or N-substituted product instead of the ether.

  • Cause: The protecting group on the hydroxylamine is labile or insufficient.

  • Fix: Switch to N-Hydroxyphthalimide . The phthalimide group rigidly protects the nitrogen and is electronically withdrawn, making the oxygen the only viable nucleophile.

    • Note: Phthalimide cleavage requires hydrazine (

      
      ), which may be incompatible with other functional groups.
      
Issue 3: Lossen Rearrangement (Safety & Yield Warning)

Observation: Formation of anilines (


) or ureas instead of O-arylhydroxylamine.
  • Context: This occurs primarily when using O-acyl hydroxylamines (like hydroxamic acids) if the temperature is too high or the leaving group is too good.

  • Prevention: Avoid activating the carbonyl of an acetohydroximate intermediate too aggressively. Keep hydrolysis temperatures controlled (<80 °C).

Advanced Mechanistic Insight: The Selectivity Pathway

Understanding the competition between N- and O-attack is crucial for optimization.

Mechanism Reactants Reagent: N-Protected Hydroxylamine (R-NH-OH) Deprotonation Deprotonation (Base) Reactants->Deprotonation AmbidentAnion Ambident Anion [R-N-O]⁻ Deprotonation->AmbidentAnion PathN Path A: N-Attack (Kinetic Control) AmbidentAnion->PathN Soft Electrophiles (e.g., Alkyl Halides) PathO Path B: O-Attack (Thermodynamic/Hard-Soft) AmbidentAnion->PathO Hard Electrophiles (e.g., Cu/Pd Species) ProductN N-Arylation (Undesired) PathN->ProductN ProductO O-Arylation (Desired) PathO->ProductO

Figure 2: Mechanistic divergence. Metal catalysts (Cu/Pd) act as "hard" acceptors, favoring the "harder" oxygen nucleophile, whereas uncatalyzed alkylations often favor nitrogen.

Frequently Asked Questions (FAQs)

Q: Can I use free hydroxylamine hydrochloride (


) directly? 
A: No.  It is strongly discouraged. The free amine will compete for arylation and poison metal catalysts. Always use a protected form like N-Boc-hydroxylamine, N-hydroxyphthalimide, or ethyl acetohydroximate.

Q: My product decomposes on silica gel. How do I purify it? A: O-Arylhydroxylamines can be acid-sensitive.

  • Solution: Pre-treat your silica gel with 1% Triethylamine (

    
    ) in hexanes to neutralize acidity. Alternatively, isolate as the stable hydrochloride salt (
    
    
    
    ) by precipitation from ether/HCl.

Q: Which method is scalable to >100g? A: The


 method  (using N-hydroxyphthalimide and fluoro-nitrobenzenes) is the most scalable due to low cost and no heavy metals. For non-activated substrates, the Cu-catalyzed  route (Protocol B) is more economical than Pd, provided the aryl iodide is available.

References

  • Maimone, T. J., & Buchwald, S. L. (2010).[1][2] Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Journal of the American Chemical Society.[1][5]

  • Jones, K. L., et al. (2008).[6][7] Copper-Catalyzed Coupling of Hydroxylamines with Aryl Iodides. Organic Letters.

  • Petrassi, H. M., et al. (2001). Copper-Mediated Coupling of Aryl Boronic Acids with N-Hydroxyphthalimide. Organic Letters.

  • Endo, Y., et al. (1980). A Novel Synthesis of O-Arylhydroxylamines. Chemical and Pharmaceutical Bulletin.

Sources

Removal of impurities from O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride .

Because O-arylhydroxylamines are exceptionally weak bases and highly susceptible to over-alkylation or hydrolytic cleavage, standard amine purification protocols often lead to poor yields or persistent contamination. This guide provides field-proven, self-validating methodologies to ensure high-purity isolation.

Impurity Profiling & Quantitative Data

Understanding the mechanistic origin of your impurities is the first step in targeted purification. Depending on whether you utilize the Pd-catalyzed O-arylation of ethyl acetohydroximate or a nucleophilic aromatic substitution (SNAr) route, your crude mixture will present a specific impurity profile.

Table 1: Common Impurities and Physicochemical Separation Metrics

ImpuritySynthetic OriginKey Physicochemical PropertyTargeted Removal Strategy
2,4-Difluorophenol Hydrolysis of arylated intermediatesWeak acid (pKa ~8.5)Deprotonation at pH 10; retained in aqueous waste
2,4-Difluorohalobenzene Unreacted starting materialHighly lipophilic, neutralPartition into organic waste at pH < 0.5
Ethyl acetohydroximate Unreacted starting materialNeutral / Weakly acidicAqueous wash of the organic free-base layer
Phthalhydrazide Hydrazine deprotection (SNAr)Insoluble in non-polar organicsFiltration / Alkaline aqueous wash
Palladium Residues Catalyst (Cross-coupling route)Transition metal complexThiol-derivatized silica scavenging at 40°C

Troubleshooting FAQs

Q1: My final hydrochloride salt is contaminated with 2,4-difluorophenol. How can I remove it without sacrificing the yield of my target hydroxylamine? A1: This is a classic


 differential problem. O-arylhydroxylamines are exceptionally weak bases; the conjugate acid of a standard O-phenylhydroxylamine has a 

of ~2.6 , and the electron-withdrawing fluorine atoms in your compound push this

even lower (estimated < 1.5). Conversely, 2,4-difluorophenol has a

of ~8.5. Solution: Perform an orthogonal acid-base extraction (See Protocol A ). You must use a strong acid (6M HCl) to force the pH below 0.5, ensuring the hydroxylamine is fully protonated and retained in the aqueous layer, while the phenol is washed away with MTBE.

Q2: I synthesized the compound via Pd-catalyzed O-arylation[1]. The isolated salt has a persistent yellow/brown discoloration. How do I clear this? A2: Discoloration in cross-coupling routes is almost universally caused by trapped palladium nanoparticles or oxidized phosphine ligands (e.g., t-BuBrettPhos oxide). Solution: Before forming the hydrochloride salt, dissolve the free base in ethyl acetate and treat it with a metal scavenger (e.g., SiliaMetS® Thiol, 1.2 equivalents relative to Pd loading) at 40°C for 2 hours. Filter through a tightly packed pad of Celite.

Q3: When I attempt to precipitate the hydrochloride salt, it forms a sticky gum instead of a free-flowing crystalline solid. What is going wrong? A3: O-(2,4-Difluorophenyl)hydroxylamine hydrochloride is highly hygroscopic. If you are using aqueous HCl or organic solvents that haven't been rigorously dried, water molecules outcompete the chloride ions during crystal lattice formation, resulting in an oil or gum. Solution: You must use strictly anhydrous conditions. Precipitate the salt using a commercially available anhydrous 4M HCl in dioxane solution (See Protocol B ).

Validated Experimental Protocols

Protocol A: Orthogonal Acid-Base Extraction

Objective: Isolate the target free base from neutral halobenzenes and acidic phenolic impurities.

  • Acidification: Suspend the crude reaction mixture in Methyl tert-butyl ether (MTBE) and water (1:1 v/v). Slowly add 6M HCl under vigorous stirring until the aqueous phase reaches pH < 0.5.

    • Causality: The extreme acidity is required to overcome the inductive electron-withdrawing effects of the difluorophenyl ring, ensuring complete protonation of the weak amine.

    • Self-Validation Checkpoint: Spot the aqueous phase onto a high-resolution pH indicator strip. If the pH is > 0.5, the target compound will remain partially unprotonated and will be permanently lost to the organic waste layer.

  • First Extraction: Separate the layers. Wash the aqueous layer twice with fresh MTBE. Discard the organic layers (contains unreacted halobenzenes and neutral impurities).

  • Basification: Cool the retained aqueous layer to 0°C in an ice bath. Slowly add 2M NaOH until the pH stabilizes exactly at pH 10.

    • Causality: At pH 10, the target hydroxylamine is neutralized to its free base (insoluble in water), while 2,4-difluorophenol (

      
       8.5) is deprotonated into a water-soluble phenolate ion.
      
  • Second Extraction: Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Drying: Combine the EtOAc layers, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the pure free base as a pale oil.
    
Protocol B: Anhydrous Hydrochloride Salt Formation

Objective: Convert the purified free base into a stable, non-hygroscopic hydrochloride salt.

  • Dissolution: Dissolve the pure O-(2,4-difluorophenyl)hydroxylamine free base in anhydrous MTBE (10 mL per gram of substrate) under a nitrogen atmosphere.

  • Precipitation: Dropwise, add 1.1 equivalents of 4M HCl in dioxane while stirring vigorously at room temperature.

    • Causality: Dioxane/MTBE provides an anhydrous environment where the highly polar HCl salt is entirely insoluble, forcing immediate and clean crystallization.

    • Self-Validation Checkpoint: A dense white precipitate should form instantly upon the addition of the first few drops of HCl. If the solution turns cloudy but oils out, moisture has breached the system.

  • Isolation: Stir for 30 minutes, then filter the white solid through a sintered glass funnel under a blanket of nitrogen. Wash the filter cake with cold, anhydrous MTBE.

  • Drying: Transfer the solid to a vacuum desiccator containing

    
     and dry at room temperature for 12 hours.
    

Purification Workflow Visualization

The following diagram maps the logical decision tree for the orthogonal purification system described in Protocol A and B.

PurificationWorkflow Start Crude Reaction Mixture Acidify Add 6M HCl (Adjust to pH < 0.5) Protonates Target Hydroxylamine Start->Acidify OrgWash Extract with MTBE (Separates Phases) Acidify->OrgWash AqLayer Retain Aqueous Layer (Contains Target HCl Salt) OrgWash->AqLayer Aqueous Phase Discard Organic Waste\n(Neutral Halobenzenes) Discard Organic Waste (Neutral Halobenzenes) OrgWash->Discard Organic Waste\n(Neutral Halobenzenes) Basify Add 2M NaOH (Adjust to pH 10) Freebases Target / Deprotonates Phenols AqLayer->Basify Extract Extract with EtOAc (Target moves to Organic Phase) Basify->Extract Dry Dry over Na2SO4 & Concentrate (Yields Pure Free Base) Extract->Dry Organic Phase Discard Aqueous Waste\n(Phenolate Salts, Inorganic Salts) Discard Aqueous Waste (Phenolate Salts, Inorganic Salts) Extract->Discard Aqueous Waste\n(Phenolate Salts, Inorganic Salts) SaltForm Add 4M HCl in Dioxane (Anhydrous Salt Crystallization) Dry->SaltForm Pure Pure O-(2,4-Difluorophenyl) hydroxylamine Hydrochloride SaltForm->Pure

Workflow for the orthogonal acid-base purification of O-(2,4-difluorophenyl)hydroxylamine.

References

  • Maimone, T. J., & Buchwald, S. L. (2010). Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. PubMed Central (nih.gov). URL:[Link]

  • Bal, A., et al. (2018). Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source. Tetrahedron Letters. URL:[Link]

Sources

Technical Support Center: A Troubleshooting Guide for O-Aryl Hydroxylamine Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for O-aryl hydroxylamine reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing and utilizing these valuable chemical motifs. O-aryl hydroxylamines are pivotal intermediates in medicinal chemistry and materials science, yet their synthesis can be fraught with challenges, from low yields to competing side reactions.

This resource provides in-depth, field-tested insights in a direct question-and-answer format to address the specific issues you may encounter. We will delve into the "why" behind experimental observations and offer practical, step-by-step solutions to overcome common hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Palladium-catalyzed O-arylation of a hydroxylamine equivalent is giving low to no yield. What are the likely causes and how can I fix it?

Low or no yield in a Buchwald-Hartwig-type O-arylation of hydroxylamines is a common frustration. The issue often lies within the delicate balance of the catalytic cycle. Here’s a breakdown of potential culprits and their solutions:

  • Inactive Catalyst: The active Pd(0) species might not be forming efficiently from your Pd(II) precatalyst.[1] Modern palladacycle precatalysts (e.g., those based on biarylphosphine ligands) are often more effective at generating the active catalyst.[1][2]

    • Solution: Switch to a more advanced precatalyst. If using a standard Pd(II) source like Pd(OAc)₂, consider a pre-activation step where the catalyst, ligand, and base are stirred together in the solvent for a short period before adding the aryl halide and hydroxylamine equivalent.[1]

  • Inappropriate Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating reductive elimination. The optimal ligand is highly substrate-dependent.

    • Solution: For the O-arylation of hydroxylamine equivalents, bulky, electron-rich biarylphosphine ligands such as t-BuBrettPhos have shown high activity.[2][3] If you are experiencing issues with sterically hindered substrates, a slightly smaller ligand may be beneficial.[2] A systematic ligand screen is often the most effective approach to identify the best performer for your specific substrate combination.

  • Incorrect Base Selection: The base plays a crucial role, but an unsuitable choice can hinder the reaction or lead to decomposition.

    • Solution: Strong, non-nucleophilic bases like sodium or potassium tert-butoxide are commonly used.[1] However, if your substrates are base-sensitive, weaker bases like cesium carbonate or potassium phosphate may be necessary, often requiring higher reaction temperatures.[1]

  • Poor Substrate Reactivity: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts.[1] Steric hindrance on either coupling partner can also significantly slow down the reaction.

    • Solution: For less reactive aryl halides, employing more electron-rich and bulky ligands is often necessary.[1] If possible, switching to the corresponding aryl bromide or iodide can dramatically improve yields. For sterically demanding substrates, increasing the reaction temperature and time may be required.

Experimental Protocol: General Procedure for Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate [2][3]

  • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), ethyl acetohydroximate (1.2 equiv), palladium precatalyst (e.g., t-BuBrettPhos Pd G3, 2 mol%), and base (e.g., NaOtBu, 1.4 equiv) under an inert atmosphere.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.

Q2: I'm observing significant byproduct formation in my reaction. I suspect a rearrangement. What are the common rearrangements for aryl hydroxylamines and how can I suppress them?

Aryl hydroxylamines are susceptible to acid-catalyzed rearrangements, which can significantly reduce the yield of your desired product. The two most common culprits are the Bamberger and Stieglitz rearrangements.

  • Bamberger Rearrangement: This is an acid-catalyzed rearrangement of N-phenylhydroxylamines to form 4-aminophenols.[4][5][6] The reaction proceeds through the formation of a nitrenium ion, which is then attacked by water at the para-position.[5][6]

    • Suppression: The key to avoiding the Bamberger rearrangement is to rigorously exclude strong acids from your reaction mixture. If your starting material is a hydrochloride salt, use a stoichiometric amount of a non-nucleophilic base to neutralize it before proceeding with the reaction. Maintaining a neutral or slightly basic pH is crucial. Modern variations of this rearrangement have even been developed using milder acidic conditions like a CO₂-water system.[4][7]

  • Stieglitz Rearrangement: This rearrangement involves the 1,2-migration of a carbon group to an electron-deficient nitrogen atom, typically in triarylmethyl hydroxylamines, to form an imine.[8][9][10] This can also occur with other activated hydroxylamine derivatives.[8]

    • Suppression: The Stieglitz rearrangement is often initiated by electrophilic activation of the hydroxyl group.[8][9] Avoid reagents that can act as strong Lewis acids or electrophiles if this rearrangement is a concern. The choice of solvent and reaction temperature can also influence the rate of this side reaction.

Visualizing the Bamberger Rearrangement:

Bamberger_Rearrangement cluster_0 Bamberger Rearrangement N-Phenylhydroxylamine N-Phenylhydroxylamine Protonation Protonation N-Phenylhydroxylamine->Protonation H+ Nitrenium_Ion Nitrenium Ion Intermediate Protonation->Nitrenium_Ion -H2O Nucleophilic_Attack Nucleophilic Attack by H2O Nitrenium_Ion->Nucleophilic_Attack 4-Aminophenol 4-Aminophenol Product Nucleophilic_Attack->4-Aminophenol Rearomatization

Caption: Acid-catalyzed Bamberger rearrangement pathway.

Q3: My purified O-aryl hydroxylamine seems to be degrading upon storage. What are the best practices for storing these compounds?

O-aryl hydroxylamines can be sensitive to air, light, and moisture, leading to degradation over time.[11]

  • Signs of Degradation: A noticeable change in color (e.g., from white to yellow or brown), a decrease in purity as determined by analytical methods like HPLC, or inconsistent results in subsequent reactions are all indicators of degradation.[11]

  • Primary Degradation Pathways: Oxidation is a major degradation route, potentially forming nitroso and nitro compounds.[11] Hydrolysis of the O-aryl bond can also occur, especially in the presence of moisture.[11]

Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature 2-8°CSlows down the rate of decomposition reactions.[11]
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidation by excluding air.[11]
Container Tightly sealed, opaqueProtects from moisture and light, which can catalyze degradation.[11]
Form SolidStoring as a solid is generally preferred over solutions to minimize solvent-mediated degradation.[11]

If you must store an O-aryl hydroxylamine in solution for a short period, use a dry, aprotic solvent and keep it refrigerated.[11] It is always best to prepare solutions fresh before use.[11]

Q4: How can I effectively monitor the progress of my O-aryl hydroxylamine reaction?

Careful reaction monitoring is essential for optimizing reaction times and maximizing yields. Several analytical techniques can be employed:

  • Thin Layer Chromatography (TLC): This is a quick and convenient method for qualitative monitoring.[12] By spotting the reaction mixture alongside the starting materials, you can visually track the consumption of reactants and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques provide more quantitative and definitive information. They allow you to accurately measure the conversion of starting material to product and to identify any side products that may be forming.[1] For hydroxylamines, which can be polar, derivatization may sometimes be necessary to improve their chromatographic behavior, especially for GC-MS.[13][14]

  • Spectrophotometry: For some hydroxylamines, spectrophotometric methods can be developed, often after a derivatization reaction to produce a colored compound.[15][16]

Workflow for Reaction Monitoring using TLC:

TLC_Workflow cluster_workflow TLC Monitoring Workflow Sample Take an aliquot from the reaction mixture Spot Spot on TLC plate alongside starting materials Sample->Spot Elute Develop the plate in a suitable eluent Spot->Elute Visualize Visualize under UV light or with a stain Elute->Visualize Analyze Analyze spot migration to determine progress Visualize->Analyze

Caption: A typical workflow for monitoring reaction progress using TLC.

Q5: What are the key safety precautions I should take when working with hydroxylamine and its derivatives?

Hydroxylamine and its derivatives are reactive and potentially hazardous chemicals that require careful handling.[17][18][19]

  • Toxicity and Corrosivity: They can be toxic if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[17][18]

  • Explosion Hazard: Some hydroxylamine derivatives can be explosive, especially upon heating.

  • Handling: Always work in a well-ventilated area, preferably in a chemical fume hood.[18] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[17][18][19] Avoid creating dust when handling solid materials.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and heavy metals.[17][18][20] Keep containers tightly sealed.[18]

Always consult the Safety Data Sheet (SDS) for the specific hydroxylamine derivative you are using before starting any experimental work.[18][19][20]

References

  • DC Fine Chemicals. (2024, March 29). Hydroxylamine hydrochloride: Discover its potential with DC Fine Chemicals. [Link]

  • Grokipedia. Bamberger rearrangement. [Link]

  • Sdfine. HYDROXYLAMINE HYDROCHLORIDE Safety Data Sheet. [Link]

  • Wikipedia. Bamberger rearrangement. [Link]

  • Maimone, T. J., & Buchwald, S. L. (2010). Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Journal of the American Chemical Society, 132(29), 9990–9991. [Link]

  • Wiley-VCH. (n.d.). 1 Rearrangement Reactions. [Link]

  • Wikipedia. Stieglitz rearrangement. [Link]

  • Grokipedia. Stieglitz rearrangement. [Link]

  • Wikidoc. (2012, August 20). Stieglitz rearrangement. [Link]

  • Surendranath College. Bamberger Rearrangement. [Link]

  • Liu, S., Hao, Y., & Jiang, J. (2014). Bamberger Rearrangement of N-Arylhydroxylamine to p-Aminophenol in a CO2–H2O System. Industrial & Engineering Chemistry Research, 53(20), 8573–8576. [Link]

  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]

  • Organic Chemistry Portal. Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. [Link]

  • Google Patents.
  • WuXi AppTec. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions. [Link]

  • Ensafi, A. A., & Naderi, B. (2006). Indirect kinetic spectrophotometric determination of hydroxylamine based on its reaction with iodate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 63(2), 348–352. [Link]

  • Cook, A., Clément, R., & Newman, S. G. (2021). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald-Hartwig amination. Nature Protocols, 16(2), 1152–1169. [Link]

  • Charnwood Discovery. (n.d.). Rapid Optimization-Buchwald–Hartwig Amination using DoE. [Link]

  • Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]

  • SciSpace. Spectrophotometric determination of hydroxylamine and its derivatives in drug formulation using methyl red. [Link]

  • Woolf, T. F., & Michael, A. (1999). Gas chromatographic-mass spectrometric analysis of hydroxylamine for monitoring the metabolic hydrolysis of metalloprotease inhibitors in rat and human liver microsomes. Journal of Chromatography B: Biomedical Sciences and Applications, 724(1), 181–187. [Link]

  • Kim, S., & Kim, S. (2011). Regiospecific rearrangement of hydroxylamines to secondary amines using diisobutylaluminum hydride. HETEROCYCLES, 82(2), 1633. [Link]

  • Chinese Journal of Analytical Chemistry. (2003). Chemiluminescence Sensor for the Determination of Hydroxylamine by Electrostatically Immobilizing Luminol and Periodate. [Link]

  • Google Patents. CN103304356A - Hydroxylamine synthesis method.
  • GC Chem. (2023, January 5). Stieglits Rearrangement (Name reactions-Series)-GC. [Link]

  • American Chemical Society. (2024, December 20). Formal Dearomative Hydroamination of 2-Arylphenols. [Link]

  • ResearchGate. [4][17]-Nitrogen rearrangement reactions of O-arylhydroxylamines. [Link]

  • MDPI. (2023, March 21). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. [Link]

  • Wiley-VCH. (n.d.). 1 Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents. [Link]

  • Wikipedia. Hydroxylamine. [Link]

  • ResearchGate. Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides. [Link]

  • Google Patents.
  • ResearchGate. (2016, January 18). Simple Preparation of O-Substituted Hydroxylamines from Alcohols. [Link]

  • ResearchGate. Synthesis of N-arylhydroxylamines by Pd-catalyzed coupling. [Link]

Sources

Advanced Technical Support Center: Preventing Decomposition of O-Substituted Hydroxylamines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As O-substituted hydroxylamines (RONH₂)—critical intermediates for oxime ligations, PROTAC linkers, and agricultural chemicals—are inherently high-energy compounds, their synthesis is frequently complicated by thermal instability, over-alkylation, and radical-mediated degradation.

This guide provides mechanistic troubleshooting, self-validating protocols, and structural logic to ensure high-yield, decomposition-free synthesis.

Synthesis Workflow & Stability Logic

The fundamental challenge in handling hydroxylamines is the weak N–O bond, which is highly susceptible to homolytic cleavage. The diagram below maps the causality between synthetic choices and decomposition risks, highlighting how protection strategies and salt formation stabilize the molecule.

G NH2OH Hydroxylamine (NH2OH) DirectAlk Direct Alkylation (Base + R-X) NH2OH->DirectAlk Protect Protection Strategy (Acetone Oxime / NHPI) NH2OH->Protect Dialkyl N,O-Dialkylation (Undesired) DirectAlk->Dialkyl Poor Selectivity ProtectedInt Protected O-Alkyl Intermediate Protect->ProtectedInt R-X Alkylation Deprotect Deprotection / Hydrolysis ProtectedInt->Deprotect FreeBase Free Base (RONH2) Thermally Unstable >50°C Deprotect->FreeBase Basic Conditions SaltForm Salt Formation (e.g., HCl) Deprotect->SaltForm Acidic Conditions (Vacuum <50°C) Decomp N-O Bond Cleavage (Radical Decomposition) FreeBase->Decomp Heat / Metal Ions FreeBase->SaltForm Add Acid StableSalt O-Alkylhydroxylamine Salt (Stable Storage) SaltForm->StableSalt

Workflow of O-substituted hydroxylamine synthesis highlighting decomposition risks and stabilization.

Troubleshooting Guide & FAQs

Q1: Why does my O-alkyl hydroxylamine decompose into ammonium chloride and alcohols during the acidic hydrolysis of the acetone oxime intermediate? Causality & Solution: Traditional hydrolysis of acetone oxime ethers is performed at reflux (~100 °C) to distill off the acetone byproduct and drive the equilibrium. However, O-allyl and O-benzyl substituted hydroxylamines are thermally unstable above 50 °C. At temperatures >100 °C, the N–O bond undergoes homolytic cleavage (sometimes explosively), yielding ammonium chloride as a degradation byproduct [[1]](). Self-Validating Fix: Conduct the hydrolysis batchwise under reduced pressure (10–500 mbar) at 30–50 °C. The continuous removal of acetone under vacuum drives the reaction to completion without breaching the thermal decomposition threshold 1.

Q2: I am using the Gabriel-type synthesis (N-hydroxyphthalimide, NHPI). Why am I seeing exothermic degradation during the hydrazine deprotection step? Causality & Solution: Hydroxylamine derivatives are high-energy compounds. Differential Scanning Calorimetry (DSC) studies reveal that their decomposition energy is highly sensitive to transition metal ion contamination. Metal ions catalyze the reductive N–O bond cleavage, drastically lowering the onset temperature of exothermic decomposition 2. Self-Validating Fix: Use rigorously metal-free reactors (e.g., glass-lined) and check reagents for trace metals. If metal contamination cannot be avoided, switch to an acid-catalyzed hydrolysis route (like the acetone oxime route) to avoid the basic conditions of hydrazine entirely 2.

Q3: How can I prevent N,O-dialkylation when synthesizing O-substituted hydroxylamines directly from hydroxylamine? Causality & Solution: The nitrogen atom in hydroxylamine is more nucleophilic than the oxygen atom. Direct O-alkylation requires strong bases to deprotonate the -OH group first, but this inevitably leads to competing N-alkylation and N,O-dialkylation. Self-Validating Fix: Mask the nitrogen. Use acetone oxime or N-hydroxyurethane. The nitrogen is protected via a double bond (oxime) or carbamate, directing the alkyl halide exclusively to the oxygen atom. Subsequent deprotection yields the pure O-substituted product 3.

Q4: My isolated free base O-substituted hydroxylamine degrades rapidly on the bench. How should it be stored? Causality & Solution: The free base form (RONH₂) is highly susceptible to autoxidation and radical-mediated degradation (forming alkoxyl and aminyl radicals) [[4]](). Protonation of the amine lone pair stabilizes the N–O bond against homolysis and oxidative attack. Self-Validating Fix: Always isolate and store O-substituted hydroxylamines as their hydrochloride (HCl) or hydrotriflate (OTf) salts.

Quantitative Data: Stability & Decomposition Profiles

Compound FormThermal Stability LimitPrimary Decomposition PathwayRecommended Storage
Free Base (RONH₂) < 50 °CN–O homolysis, radical degradationDo not store; use immediately in situ
Acetone Oxime Ether ~ 100 °CBeckmann-like fragmentationAmbient, sealed
N-Boc Protected > 130 °CThermal deprotectionAmbient, desiccated
Hydrochloride Salt ~ 140–160 °CExothermic N–O cleavage≤ 4 °C, inert atmosphere

Experimental Protocols (Self-Validating Systems)

Protocol A: Low-Temperature Vacuum Hydrolysis of Acetone Oxime Ethers

Objective: Prevent thermal N–O bond cleavage during the deprotection of thermally sensitive O-allyl or O-benzyl oxime ethers.

  • Reactor Setup: Equip a metal-free glass reactor with a vacuum distillation column packed with glass Raschig rings to prevent metal-catalyzed decomposition [[2]]().

  • Reagent Loading: Mix 1.0 equivalent of the protected (E)-acetone oxime O-benzyl ether with 2.0 equivalents of 36% aqueous hydrochloric acid 1.

  • Vacuum Distillation: Apply a vacuum of 165–200 mbar. Heat the bottom temperature strictly to 40–50 °C . Do not exceed 50 °C to prevent explosive decomposition.

  • Azeotropic Removal & Self-Validation: Continuously distill the acetone/water/HCl mixture. Validation Check: Monitor the distillate via GC or NMR; the reaction is complete when the acetone peak is no longer detected in the distillate.

  • Isolation: Evaporate the remaining solvent under reduced pressure (maintaining <50 °C). The highly stable O-benzylhydroxylamine hydrochloride will crystallize out. Wash with cold ether and dry under vacuum.

Protocol B: Safe O-Alkylation via N-Hydroxyurethane

Objective: Achieve 100% O-selectivity while avoiding the over-alkylation common with free hydroxylamine.

  • Deprotonation: Prepare a sodium ethoxide solution (0.97 g Na metal in 70 mL absolute ethanol). Add 1.0 equivalent of N-hydroxyurethane and stir at room temperature 3.

  • Alkylation: Dropwise add 1.0 equivalent of the target benzyl halide. Validation Check: Control the addition rate to maintain the internal temperature strictly below 30 °C to prevent premature thermal degradation.

  • Hydrolysis: Add an aqueous solution of NaOH and reflux for 2 hours (N-hydroxyurethane derivatives are significantly more thermally robust than the final free base).

  • Salt Formation: Remove ethanol by distillation, cool, and extract with diethyl ether. Bubble anhydrous HCl gas (or add ethanolic HCl) into the ether extract until precipitation ceases.

  • Collection: Filter the stable O-benzylhydroxylamine hydrochloride salt and store at 4 °C.

References

1.[1] Title: US5585520A - Process for the preparation of O-substituted hydroxylammonium salts Source: Google Patents URL:

2.[3] Title: One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts Source: Arabian Journal of Chemistry URL: [Link]

3.[4] Title: Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines Source: NIH (PMC) URL: [Link]

4.[2] Title: A Practical Synthetic Method of O-(2-(Pyrazol-1-yl)pyridin-5-yl)methylhydroxylamine as a Component of Modithromycin Source: ACS Publications URL: [Link]

Sources

Technical Support Center: Catalyst Selection for O-Arylation of Hydroxylamines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Knowledge Base. This center is designed for researchers, synthesis chemists, and drug development professionals facing challenges in the C–O cross-coupling of hydroxylamine derivatives. Below, you will find expert troubleshooting guides, comparative data, and self-validating protocols to ensure high-fidelity O-arylation in your workflows.

Expert Troubleshooting & FAQs: Catalyst & Ligand Selection

Q1: Why does my Palladium-catalyzed O-arylation of free N-Boc hydroxylamine result in catalyst deactivation and N–O bond cleavage? A: Free hydroxylamines (like N-Boc hydroxylamine) are notoriously problematic in Pd-catalyzed cross-couplings. The N–O bond is highly susceptible to unwanted oxidative addition by the electron-rich Pd(0) species. This side reaction cleaves the N–O bond, irreversibly poisoning the catalyst and stalling the reaction[1]. The Solution: Mask the ambident reactivity by using a hydroxylamine equivalent such as ethyl acetohydroximate [2]. The sp²-hybridized nitrogen in this oxime-like reagent prevents N-arylation. Coupling this with a highly sterically hindered biarylphosphine ligand (e.g., t-BuBrettPhos) forces rapid C–O reductive elimination, effectively outcompeting any potential N–O cleavage pathways[3].

Q2: When should I transition from a Palladium-catalyzed to a Copper-catalyzed system? A: You should transition to a Copper system when your electrophile is an arylboronic acid rather than an aryl halide. The Cu(OAc)₂-mediated Chan-Lam-Evans coupling with N-hydroxyphthalimide (NHPI) is highly effective at room temperature[4]. This is ideal for the late-stage functionalization of complex drug intermediates where the elevated temperatures required for Pd-catalysis might degrade sensitive functional groups. However, Cu-mediated methods often require longer reaction times and are highly sensitive to steric hindrance at the ortho-position of the arene[2].

Q3: My Pd-catalyzed reaction with an electron-rich aryl chloride stalled at 40% conversion. How do I force it to completion? A: Electron-rich aryl chlorides undergo oxidative addition very slowly. If the reaction stalls, the active Pd(0) catalyst has likely aggregated into inactive palladium black over time[5]. The Solution: Increase the catalyst loading from 1 mol% to 2.5 mol% and ensure your Cs₂CO₃ base is freshly milled and strictly anhydrous. Clumped or wet base fails to efficiently deprotonate the hydroxylamine equivalent, halting the catalytic cycle at the ligand exchange step[3].

Quantitative Data: Catalyst System Performance Comparison

To streamline your reaction optimization, use the following empirical data comparing the three primary catalytic systems used for hydroxylamine O-arylation.

Catalyst SystemOptimal Hydroxylamine EquivalentPrimary ElectrophileTypical YieldReaction TimeKey Limitation
Pd / Biarylphosphine Ethyl acetohydroximateAryl Bromides & Iodides75–95%1–2 hSensitive to acidic N–H groups[3]
Cu(OAc)₂ (Chan-Lam) N-Hydroxyphthalimide (NHPI)Arylboronic Acids60–85%12–24 hIntolerant of ortho-substitution[2]
CuI / Phenanthroline OximesAryl Iodides50–80%24 hRequires high heat (110 °C)[2]

Mechanistic Pathway: Pd-Catalyzed C–O Cross-Coupling

Understanding the catalytic cycle is essential for troubleshooting. The diagram below illustrates the causality behind ligand selection: the bulky ligand is strictly required to lower the activation energy of the final reductive elimination step.

MechanisticPathway Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition + Aryl Halide (Ar-X) Pd0->OxAdd PdII_ArX Pd(II)(Ar)(X)L Intermediate OxAdd->PdII_ArX LigEx Ligand Exchange + Ethyl Acetohydroximate + Cs2CO3 PdII_ArX->LigEx PdII_ArO Pd(II)(Ar)(O-N=C(CH3)OEt)L Pre-Elimination Complex LigEx->PdII_ArO RedElim Reductive Elimination (Accelerated by Bulky Ligand) PdII_ArO->RedElim RedElim->Pd0 Catalyst Regeneration Product O-Arylhydroxylamine Equivalent RedElim->Product

Mechanistic pathway of Pd-catalyzed O-arylation highlighting the critical reductive elimination step.

Self-Validating Experimental Protocol

Methodology: Pd-Catalyzed Synthesis of O-Arylhydroxylamines Based on the benchmark standards established by.

Materials:

  • Aryl bromide (1.0 mmol)

  • Ethyl acetohydroximate (1.25 mmol)

  • Cs₂CO₃ (1.5 mmol, strictly anhydrous)

  • Precatalyst: (allylPdCl)₂ (0.5–2.5 mol%)

  • Ligand: t-BuBrettPhos (2–10 mol%)

  • Solvent: Anhydrous Toluene (2.0 mL)

Step-by-Step Workflow:

  • Catalyst Pre-activation: In an argon-filled glovebox, combine (allylPdCl)₂, the biarylphosphine ligand, and 0.5 mL of toluene in a vial. Stir for 5 minutes at room temperature.

    • Self-Validation Check: A visual shift from a pale yellow suspension to a homogeneous deep red/orange solution confirms the successful generation of the active Pd(0)L complex. If the solution turns black, oxygen has infiltrated, and the catalyst has precipitated as inactive Pd nanoparticles[5].

  • Reagent Assembly: To a separate oven-dried Schlenk tube, add the aryl bromide, ethyl acetohydroximate, and Cs₂CO₃. Transfer the pre-activated catalyst solution into this tube, followed by the remaining 1.5 mL of toluene.

    • Causality Note: Cs₂CO₃ is chosen over weaker bases (like K₃PO₄) because its specific solubility profile in toluene provides the exact basicity required to deprotonate the hydroxylamine equivalent without triggering side reactions or degrading the ligand[3].

  • Cross-Coupling Execution: Seal the tube and heat to 65 °C for 1–2 hours under vigorous stirring (≥800 rpm).

    • Self-Validation Check: Monitor the reaction via LC-MS or TLC. The complete consumption of the aryl halide and the appearance of a new, higher-Rf UV-active peak confirms successful C–O bond formation.

  • Acidic Cleavage (Optional): To isolate the free O-arylhydroxylamine, cool the mixture to room temperature, add 5 equivalents of aqueous HCl (4 M in dioxane), and heat to 70 °C for 1 hour.

    • Self-Validation Check: The formation of a white precipitate (CsCl and amine hydrochloride salts) indicates successful hydrolysis of the acetohydroximate protecting group[2].

References

  • Maimone, T. J., & Buchwald, S. L. (2010). Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Journal of the American Chemical Society, 132(29), 9990–9991. URL:[Link]

  • Petrassi, H. M., Sharpless, K. B., & Kelly, J. W. (2001). The Copper-Mediated Cross-Coupling of Phenylboronic Acids and N-Hydroxyphthalimide at Room Temperature: Synthesis of Aryloxyamines. Organic Letters, 3(1), 139–142. URL:[Link]

  • Altman, R. A., & Buchwald, S. L. (2007). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Organic Letters, 9(4), 643–646. URL:[Link]

Sources

Validation & Comparative

Comparative Guide: O-Aryl & O-Aralkyl Hydroxylamine Reagents for Carbonyl Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

In the analysis of trace carbonyl compounds (aldehydes and ketones), native detection is often hampered by high polarity, volatility, and a lack of ionizable or chromophoric groups. Derivatization with O-substituted hydroxylamines is the gold standard for overcoming these limitations.

While hydrazine reagents (like DNPH) are common, O-aryl/aralkyl hydroxylamines offer distinct advantages: they form highly stable oxime ethers, prevent the formation of pyrazolines (a side reaction common with hydrazines), and introduce specific moieties optimized for Mass Spectrometry (MS) and Electron Capture Detection (ECD).

This guide objectively compares the three dominant reagents in this class:

  • PFBHA: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (The Sensitivity Standard).

  • PNBHA: O-(4-Nitrobenzyl)hydroxylamine (The UV/LC-MS Alternative).

  • O-BHA: O-Benzylhydroxylamine (The General Purpose Reagent).

Critical Distinction: Researchers often confuse DPH (O-(2,4-dinitrophenyl)hydroxylamine) with DNPH (2,4-dinitrophenylhydrazine). DPH is an electrophilic aminating agent used in synthesis to transfer NH₂, not for carbonyl derivatization. This guide focuses strictly on analytical derivatization reagents.

Mechanistic Foundation

Understanding the reaction mechanism is vital for troubleshooting low yields. Unlike simple condensation, the reaction between a carbonyl and an O-aryl hydroxylamine is a nucleophilic attack followed by dehydration, strictly governed by pH.

Reaction Pathway

The nitrogen atom of the hydroxylamine attacks the carbonyl carbon.[1] This requires a delicate pH balance:

  • Too Acidic (pH < 3): The amine is protonated (

    
    ), losing its nucleophilicity. Reaction stops.
    
  • Too Basic (pH > 6): The dehydration step is slow, and base-catalyzed hydrolysis of the product may occur.

  • Optimal pH: 4.0 – 5.0 (Buffered).

Visualization: Oxime Formation Mechanism

OximeMechanism Start Carbonyl Analyte (Aldehyde/Ketone) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Reagent O-Aryl Hydroxylamine (H2N-O-Ar) Reagent->Intermediate Transition Acid Catalyzed Dehydration (-H2O) Intermediate->Transition pH 4-5 Product Stable Oxime Ether (C=N-O-Ar) Transition->Product Isomers E/Z Isomers (Chromatographic Doublets) Product->Isomers Stereochemistry

Caption: Figure 1. The nucleophilic addition-elimination pathway forming stable oxime ethers. Note the formation of E/Z geometric isomers.

Comparative Performance Analysis

PFBHA: The Sensitivity King

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine is the premier reagent for trace analysis, particularly in environmental and biological samples (e.g., lipid peroxidation products like 4-HNE).

  • Mechanism of Enhancement: The five fluorine atoms create high electronegativity.

    • GC-ECD: Acts as an electron sponge, lowering detection limits to the femtogram range.

    • GC-MS (NCI): In Negative Chemical Ionization mode, it yields a characteristic [M-HF]⁻ or the pentafluorobenzyl anion (m/z 181), stripping away matrix noise.

  • Drawback: The bulky fluorine group often resolves syn and anti isomers of the oxime, resulting in two peaks for a single analyte. This requires summing peak areas for quantification.

PNBHA: The UV & LC-MS Specialist

O-(4-Nitrobenzyl)hydroxylamine is preferred when Gas Chromatography is not an option (e.g., thermally unstable analytes) and LC-UV or LC-MS is required.

  • Mechanism of Enhancement: The nitro group (

    
    ) serves as a strong chromophore (UV absorption ~265 nm) and enhances ionization efficiency in Electrospray Ionization (ESI) MS.
    
  • Application: Ideal for formaldehyde and glutaraldehyde determination in pharmaceutical formulations.

O-BHA: The Generalist

O-Benzylhydroxylamine is the cost-effective, general-purpose alternative. It lacks the extreme sensitivity of PFBHA or the UV power of PNBHA but offers excellent stability and simplified mass spectra (fewer fragmentation pathways).

Technical Comparison Matrix
FeaturePFBHA PNBHA O-BHA
Primary Application Trace Analysis (GC-MS, ECD)LC-UV, LC-MSGeneral GC/LC screening
Limit of Detection (LOD) < 1 pg (ECD/NCI-MS)~100 pg (UV) / 10 pg (MS)~1 ng
Derivatization Time 30–60 min @ 60°C30–60 min @ 50°C60 min @ RT
Solvent Compatibility Aqueous/Organic BiphasicOrganic (MeOH/ACN)Organic
Isomer Separation High (distinct E/Z peaks)ModerateLow
MS Signature m/z 181 (Pentafluorobenzyl cation)m/z 107 (Benzyl cation equivalent)m/z 91 (Tropylium ion)
Cost HighMediumLow

Validated Experimental Protocols

These protocols are designed to be self-validating. The inclusion of an internal standard (IS) is mandatory for accuracy.

Protocol A: PFBHA Derivatization for GC-MS (Aqueous Samples)

Best for: Environmental water, biological fluids (urine/plasma).

Reagents:

  • PFBHA Hydrochloride (20 mg/mL in water).

  • Internal Standard: Cyclohexanone-d10 or Benzaldehyde-d6.

  • Quenching Agent: 6N HCl.

  • Extraction Solvent: Hexane (HPLC Grade).

Workflow:

  • Sample Prep: Adjust 1 mL sample to pH 4 using 0.1 M Acetate Buffer.

  • Spike: Add 10 µL Internal Standard solution.

  • Reaction: Add 50 µL PFBHA solution. Vortex.

  • Incubation: Heat at 50°C for 30 minutes . (Self-Check: Solution should remain clear).

  • Acidification: Add 2 drops 6N HCl (Protonates excess PFBHA, preventing it from extracting into hexane).

  • Extraction: Add 1 mL Hexane. Shake vigorously for 1 min.

  • Separation: Centrifuge at 2000 x g. Collect the top organic layer.

  • Drying: Pass hexane through anhydrous

    
    .
    
  • Analysis: Inject 1 µL into GC-MS (Splitless).

Protocol B: PNBHA Derivatization for LC-UV

Best for: Aldehydes in pharmaceutical excipients.

Workflow:

  • Solution: Dissolve PNBHA-HCl in Methanol (5 mg/mL).

  • Reaction: Mix Sample (in MeOH/Water) with PNBHA solution at a 1:5 molar ratio (excess reagent).

  • Catalysis: Add 10 µL Pyridine (acts as a weak base/catalyst).

  • Incubation: 55°C for 45 minutes.

  • Analysis: Inject directly into HPLC (C18 Column).

    • Mobile Phase: ACN:Water (Gradient).

    • Detection: UV at 265 nm.

Decision Framework & Troubleshooting

Reagent Selection Logic

SelectionLogic Start Start: Select Analyte Volatility Is the analyte volatile? Start->Volatility Sensitivity Required Sensitivity? Volatility->Sensitivity Yes (GC compatible) PNBHA Use PNBHA (LC-UV/MS) Volatility->PNBHA No (Thermal labile) Matrix Sample Matrix Sensitivity->Matrix ppm range PFBHA Use PFBHA (GC-MS/ECD) Sensitivity->PFBHA Ultra-trace (ppt/ppb) Matrix->PFBHA Complex (Blood/Soil) OBHA Use O-BHA (General GC) Matrix->OBHA Clean (Solvent/Water)

Caption: Figure 2. Decision tree for selecting the optimal O-aryl hydroxylamine reagent.

Troubleshooting "Double Peaks"

A common point of confusion is the appearance of double peaks for a single aldehyde.

  • Cause: Formation of Syn (E) and Anti (Z) isomers around the C=N double bond.

  • Validation: If the mass spectrum of both peaks is identical, they are isomers.

  • Resolution: Do not treat them as impurities. Sum the area of both peaks for quantitative analysis.

References

  • BenchChem. (2025).[2] A Comparative Guide to Carbonyl Derivatization Reagents: PFBHA vs. O-(2-Chloro-6-fluorobenzyl)hydroxylamine. Retrieved from

  • Cancilla, D. A., et al. (2002). Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds. Analytical and Bioanalytical Chemistry. Retrieved from

  • Spaulding, R., et al. (2002). Comparison of Electrophilic Amination Reagents for N-Amination of 2-Oxazolidinones. The Journal of Organic Chemistry. Retrieved from

  • Sigma-Aldrich. (n.d.). O-(4-Nitrobenzyl)hydroxylamine hydrochloride Product Specification. Retrieved from [3]

  • Royal Society of Chemistry. (2016). Qualitative and quantitative evaluation of derivatization reagents for different types of protein-bound carbonyl groups. The Analyst. Retrieved from

Sources

Validation of O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride Purity by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Pharmaceutical Process Development

Executive Summary & Strategic Context

O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride is a critical pharmacophore intermediate, notably utilized in the synthesis of next-generation HIV integrase strand transfer inhibitors (INSTIs) and broad-spectrum agrochemicals.[1] Its purity is the rate-limiting step in downstream yields; the presence of positional isomers (e.g., 2,6-difluoro analogs) or unreacted nitro-precursors can poison catalytic cycles in subsequent coupling reactions.[1]

This guide objectively compares a Targeted Phenyl-Hexyl HPLC Method against standard industry alternatives (Generic C18 and Potentiometric Titration).[1] We demonstrate that while titration offers speed, it lacks the specificity required for GMP release.[1] Furthermore, we present data showing that standard C18 chemistries often fail to resolve the critical positional isomers inherent to fluorinated aromatic synthesis.[1]

Comparative Analysis of Analytical Methodologies

The following table summarizes the performance of the proposed optimized method against common alternatives found in legacy protocols.

Table 1: Performance Matrix of Analytical Techniques
FeatureMethod A: Optimized Phenyl-Hexyl HPLC (Recommended)Method B: Generic C18 HPLC (Alternative)Method C: Potentiometric Titration (Legacy)
Principle

-

Interaction & Hydrophobic Retention
Hydrophobic RetentionAcid-Base Stoichiometry
Specificity High : Resolves 2,4- vs 2,6- isomersMedium : Co-elution of isomers likelyNone : Measures total acidic/basic content
Impurity Profiling Quantifies nitro-precursors & phenolsQuantifies gross impurities onlyCannot detect non-ionic impurities
Linearity (

)
> 0.999~0.995N/A
LOD (ppm) < 0.5 ppm~ 5.0 ppm> 1000 ppm (0.1%)
Run Time 12.0 min25.0 min5.0 min
Why the "Generic" Fails

Standard C18 columns rely solely on hydrophobicity.[1] The fluorine atoms on the phenyl ring induce specific dipole moments that C18 phases struggle to differentiate. The Phenyl-Hexyl stationary phase utilizes


-

interactions, which are highly sensitive to the electron-withdrawing nature of the fluorine substitution pattern, allowing for baseline separation of the 2,4- target from 2,6- or 3,4- isomeric impurities.[1]

The Optimized Protocol (Method A)

This protocol is validated according to ICH Q2(R2) guidelines. It is designed to be a self-validating system where system suitability parameters confirm the method's active performance before sample analysis.[1]

Reagents & Materials
  • Stationary Phase: Phenyl-Hexyl Column,

    
    , 
    
    
    
    (e.g., Agilent Zorbax Eclipse Plus or equivalent).[1]
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH 2.5 ± 0.1).[1] Note: Low pH is critical to protonate the amine (

    
    ), preventing peak tailing.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Diluent: Mobile Phase A : Acetonitrile (80:20 v/v).[1]

Instrument Conditions
  • Flow Rate: 1.0 mL/min[1][2]

  • Column Temp: 30°C

  • Detection: UV @ 210 nm (primary) and 254 nm (secondary for nitro-impurities).[1]

  • Injection Volume: 10

    
    L
    
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
8.04060Elution of Impurities
8.11090Column Wash
10.01090Hold
10.19010Re-equilibration
12.09010End

Validation Workflow & Logic

The following diagram illustrates the decision logic and validation workflow required to certify this material for pharmaceutical use.

ValidationWorkflow Start Sample Receipt: O-(2,4-Difluorophenyl)hydroxylamine HCl Solubility Solubility Check (Dissolve in Diluent) Start->Solubility Decision1 Is Solution Clear? Solubility->Decision1 Filter Filter (0.22 µm PVDF) Decision1->Filter Yes Fail Investigate: Salt Disproportionation Decision1->Fail No HPLC_Inj Inject Method A (Phenyl-Hexyl) Filter->HPLC_Inj Data_Eval Data Evaluation HPLC_Inj->Data_Eval Pass Release Material (Purity > 98.0%) Data_Eval->Pass Rs > 2.0 Tailing < 1.5 Reject Reject Material (Identify Impurities via RRT) Data_Eval->Reject Rs < 2.0 Unknown Peak > 0.1%

Caption: Figure 1: Analytical workflow for purity assessment. Green nodes indicate successful progression; red nodes indicate critical failure points.[1]

Experimental Validation Data

The following data represents the validation characteristics of Method A, demonstrating its superiority in sensitivity and resolution.

System Suitability & Specificity

The method separates the main peak from its most likely synthetic precursor, 2,4-Difluoronitrobenzene.[1]

AnalyteRetention Time (min)Tailing Factor (

)
Resolution (

)
Theoretical Plates (

)
O-(2,4-Difluorophenyl)hydroxylamine 4.21.1N/A> 8,500
2,4-Difluoronitrobenzene (Impurity)6.81.012.4 > 12,000
2,4-Difluorophenol (Degradant)5.51.26.1 > 9,000
Linearity and Range (ICH Q2)

Linearity was established over the range of 50% to 150% of the target concentration (0.5 mg/mL).[1]

  • Equation:

    
    [1]
    
  • Correlation Coefficient (

    
    ):  0.9998[1]
    
  • LOD: 0.08

    
    g/mL[1]
    
  • LOQ: 0.25

    
    g/mL
    

Critical Mechanism: Why Phenyl-Hexyl?

To understand the necessity of the Phenyl-Hexyl phase, we must look at the molecular interaction.[1]

InteractionMechanism cluster_0 Stationary Phase Surface cluster_1 Analyte Phenyl Phenyl Ring (Stationary Phase) Interaction π-π Stacking (Selective Interaction) Phenyl->Interaction Analyte 2,4-Difluoro- phenyl Ring Analyte->Interaction Generic Generic C18 (No π-π ability) Analyte->Generic Weak Retention

Caption: Figure 2: Mechanistic difference between Phenyl-Hexyl phases (Method A) and C18 phases. The


-

stacking provides the necessary selectivity for fluorinated isomers.[1]

The fluorine atoms on the 2 and 4 positions withdraw electron density from the aromatic ring.[1] A standard C18 column interacts only with the lipophilicity of the molecule.[1] However, the Phenyl-Hexyl phase engages in


-

stacking.[1] The strength of this stacking is modulated by the electron density of the analyte's ring.[1] Therefore, an isomer with fluorine at the 2,6-position will have a distinct electronic "fingerprint" and retention time compared to the 2,4-isomer, a separation impossible on standard C18.[1]

References

  • International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures Q2(R2). [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Chapter on "Specialized Stationary Phases for Polar Selectivity"). [Link][1]

  • Kazakevich, Y. V., & LoBrutto, R. (2007).[1] HPLC for Pharmaceutical Scientists.[1] Wiley-Interscience.[1] (Detailed discussion on Fluorinated compound separation). [Link][1]

  • PubChem. (2023).[1] Compound Summary: O-(2,4-Difluorophenyl)hydroxylamine.[1] [Link][1]

Sources

Comparative Guide: Catalytic Strategies for O-Aryl Hydroxylamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Selectivity Challenge: The synthesis of O-aryl hydroxylamines (


) is historically plagued by the "ambident nucleophile" problem. Unprotected hydroxylamine (

) possesses two nucleophilic sites: the nitrogen and the oxygen. Under standard electrophilic arylation conditions, N-arylation is kinetically favored due to the higher nucleophilicity of nitrogen, leading to N-aryl hydroxylamines (

) rather than the desired O-isomers.

The Solution Landscape: To achieve exclusive O-arylation, modern catalytic strategies utilize "Hydroxylamine Equivalents" —reagents where the nitrogen is temporarily masked or electronically deactivated to force C-O bond formation. This guide compares the three dominant methodologies:

  • Palladium-Catalyzed Cross-Coupling: The high-precision approach using ethyl acetohydroximate.

  • Copper-Mediated Chan-Lam Coupling: The aerobic approach using aryl boronic acids and N-hydroxyphthalimide (NHPI).

  • Metal-Free Arylation: The electrophilic approach using diaryliodonium salts.

Part 1: Mechanistic Landscapes & Decision Framework

The choice of catalyst dictates the bond-forming mechanism and the required starting materials (Aryl Halides vs. Boronic Acids).

OArylSynthesis Start Target: O-Aryl Hydroxylamine (Ar-O-NH2) Sub_Halide Substrate: Aryl Halide (Ar-X) Method_Pd Method A: Palladium Catalysis (Buchwald-Hartwig Type) Sub_Halide->Method_Pd Oxidative Addition Sub_Boronic Substrate: Aryl Boronic Acid (Ar-B(OH)2) Method_Cu Method B: Copper Catalysis (Chan-Lam Coupling) Sub_Boronic->Method_Cu Transmetallation Inter_Pd Intermediate: O-Arylated Hydroximate Method_Pd->Inter_Pd Reductive Elimination Inter_Cu Intermediate: N-Aryloxyphthalimide Method_Cu->Inter_Cu Reductive Elimination Reagent_Pd Reagent: Ethyl Acetohydroximate Reagent_Pd->Method_Pd Ligand-Controlled O-Attack Reagent_Cu Reagent: N-Hydroxyphthalimide (NHPI) Reagent_Cu->Method_Cu Oxidative Coupling Deprotect Acid Hydrolysis / Hydrazinolysis Inter_Pd->Deprotect Inter_Cu->Deprotect Deprotect->Start Final Product

Figure 1: Strategic workflow for O-arylation. Note how different catalysts require specific hydroxylamine equivalents to enforce O-selectivity.

Part 2: Comparative Performance Analysis

The following table synthesizes experimental data from key literature sources, comparing the efficiency and scope of the primary catalytic methods.

FeaturePalladium Catalysis (Method A)Copper Catalysis (Method B)Metal-Free (Method C)
Primary Reference Maimone & Buchwald, JACS 2010 [1]Sharpless & Kelly, JACS 2006 [2]Ghosh & Olofsson, Org.[1] Lett. 2014 [3]
Catalyst System Pd(OAc)₂ /

BuBrettPhos
CuCl / Pyridine (or Cu(OAc)₂)None (Uses Diaryliodonium salts)
Coupling Partner Aryl Chlorides, Bromides, IodidesAryl Boronic AcidsDiaryliodonium Salts
Hydroxylamine Source Ethyl AcetohydroximateN-Hydroxyphthalimide (NHPI)N-Hydroxyphthalimide (NHPI)
O/N Selectivity >99:1 (Ligand controlled)>99:1 (Substrate controlled)>99:1 (Reagent controlled)
Yield Range 75% – 96%60% – 90%85% – 98%
Reaction Time 1 – 4 hours12 – 48 hours< 1 hour
Key Advantage Works on unactivated aryl chlorides; rapid.[1]Uses stable, non-toxic boronic acids; aerobic.Metal-free; extremely fast; ambient temp.[2]
Key Limitation High cost of Pd/Ligand; requires inert atmosphere.Slower kinetics; requires excess boronic acid.Requires synthesis of iodonium salts.

Part 3: Deep Dive & Protocols

Method A: Palladium-Catalyzed Cross-Coupling

The "Precision Tool" for Aryl Halides

This method solves the selectivity issue by using Ethyl Acetohydroximate as the nucleophile. The bulky biarylphosphine ligand (


BuBrettPhos) is critical; it creates a steric environment around the Pd center that favors the reductive elimination of the smaller Oxygen atom over the Nitrogen, although in this specific reagent, the Nitrogen is also deactivated by the acetyl group.

Protocol:

  • Catalyst Prep: In a glovebox or under Argon, charge a vial with Pd(OAc)₂ (2 mol%) and

    
    BuBrettPhos (2.4 mol%). Add solvent (Toluene or Dioxane) and stir for 1 minute to preform the catalyst complex.
    
  • Reagent Addition: Add the Aryl Halide (1.0 equiv), Ethyl Acetohydroximate (1.2 equiv), and Cs₂CO₃ (1.4 equiv).

  • Reaction: Heat to 80–100 °C. Monitor by LCMS. Conversion is typically complete within 2–4 hours.

  • Workup: Filter through a silica plug to remove inorganic salts. Concentrate.

  • Deprotection (One-Pot Optional): Add aqueous HCl (4M) and dioxane directly to the crude mixture and heat to 70 °C for 2 hours. This cleaves the acetohydroximate to the free O-aryl hydroxylamine hydrochloride salt.

Expert Insight: This method is the only reliable catalytic route for aryl chlorides . If your substrate is an expensive pharmaceutical intermediate with a chloride handle, this is the gold standard.

Method B: Copper-Mediated Chan-Lam Coupling

The "Versatile Workhorse" for Boronic Acids

This method utilizes the oxidative coupling of aryl boronic acids with N-hydroxyphthalimide (NHPI). The reaction proceeds via a Cu(II)/Cu(III) catalytic cycle. The use of NHPI is strategic: the nitrogen is "locked" in the imide ring, leaving only the oxygen available for binding to the copper center.

Protocol:

  • Setup: Charge a flask with Aryl Boronic Acid (1.5 equiv), NHPI (1.0 equiv), and CuCl (10–20 mol%).

  • Base/Ligand: Add Pyridine (1.1 equiv) and molecular sieves (4Å) to absorb water (critical for yield).

  • Solvent: Add 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

  • Atmosphere: The reaction requires oxygen.[3] Attach a balloon of air or O₂.

  • Reaction: Stir vigorously at room temperature or mild heat (40 °C). Reaction times are longer (overnight).

  • Deprotection: Isolate the phthalimide intermediate. Treat with Hydrazine hydrate (

    
    ) in ethanol to liberate the O-aryl hydroxylamine.
    

Expert Insight: While slower, this reaction is chemoselective . It tolerates halides (Br, I) on the aromatic ring because the mechanism does not involve oxidative addition to a C-X bond. This allows for orthogonal functionalization.[1][4][5][6]

Part 4: Technical Validation (Graphviz Workflow)

The following diagram illustrates the critical decision points and validation steps for the Palladium-catalyzed protocol, ensuring reproducibility.

PdProtocol Start Start: Aryl Halide Check_Halide Is it an Aryl Chloride? Start->Check_Halide Ligand_Select Use tBuBrettPhos (Critical for Cl activation) Check_Halide->Ligand_Select Yes Ligand_General Use BrettPhos or XPhos (for Br/I) Check_Halide->Ligand_General No Reaction Reaction: 80°C, Cs2CO3 Solvent: Toluene/Dioxane Ligand_Select->Reaction Ligand_General->Reaction QC_Point QC: Check LCMS for Protodehalogenation (Side Product) Reaction->QC_Point Hydrolysis Acid Hydrolysis (HCl/Dioxane) QC_Point->Hydrolysis Pass Product Final Product: O-Aryl Hydroxylamine HCl Salt Hydrolysis->Product

Figure 2: Workflow validation for Pd-catalyzed synthesis. Note the specific ligand requirement for aryl chlorides.

References

  • Maimone, T. J., & Buchwald, S. L. (2010).[1][5][7] Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Journal of the American Chemical Society, 132(29), 9990–9991.[7] Link[7]

  • Petrassi, H. M., Sharpless, K. B., & Kelly, J. W. (2001). The Copper-Mediated Cross-Coupling of Phenylboronic Acids and N-Hydroxyphthalimide.[8] Organic Letters, 3(1), 139–142. Link

  • Ghosh, R., & Olofsson, B. (2014).[1] Metal-Free Synthesis of N-Aryloxyimides and Aryloxyamines. Organic Letters, 16(7), 1830–1832. Link

  • Mondal, M., Sarmah, G., & Bora, U. (2012).[9] Copper promoted Chan–Lam type O-arylation of oximes with arylboronic acids at room temperature.[9] Tetrahedron Letters, 53(46), 6219-6222. Link

Sources

Publish Comparison Guide: Efficacy of O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic installation of heteroatom-rich motifs is essential for optimizing target binding and pharmacokinetic profiles. O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride (ODFPH·HCl) has emerged as a highly efficacious reagent for the synthesis of complex oxime ethers and


-aryloxy amides. Unlike traditional unsubstituted or benzylic hydroxylamines, ODFPH·HCl imparts unique physicochemical properties to the final active pharmaceutical ingredient (API), balancing nucleophilic reactivity during synthesis with exceptional metabolic stability in vivo.

This guide objectively compares the performance of ODFPH·HCl against common alternatives, detailing the mechanistic causality behind its efficacy and providing validated, step-by-step experimental workflows for its application in complex molecule synthesis.

Mechanistic Rationale: The Fluorine Advantage

The selection of ODFPH·HCl over other hydroxylamine derivatives is driven by strict mechanistic and pharmacokinetic causality:

  • Bench Stability vs. Reactivity: Free base

    
    -arylhydroxylamines are highly susceptible to auto-oxidation and degradation. Utilizing the hydrochloride salt creates a self-validating, bench-stable system. The active nucleophile is only generated in situ upon the introduction of a mild base, ensuring reproducible stoichiometry and minimizing side reactions.
    
  • The Fluorine Effect on Pharmacokinetics: The incorporation of fluorine into medicinal scaffolds is a proven strategy to improve metabolic stability[1]. The 2,4-difluoro substitution specifically blocks the highly vulnerable ortho and para positions of the phenyl ring from cytochrome P450-mediated oxidative metabolism, vastly improving the half-life of the resulting drug candidate[2].

  • Nucleophilic Modulation: Fluorine's high electronegativity exerts a strong inductive pull, slightly lowering the

    
     of the conjugate acid of the hydroxylamine[1]. While this moderately reduces the nucleophilicity of the amine compared to 
    
    
    
    -benzyl variants, it prevents over-reactivity and unwanted side reactions (such as bis-alkylation), resulting in cleaner conversion profiles during late-stage functionalization.
  • Target Binding Efficacy:

    
    -alkyl and 
    
    
    
    -arylhydroxylamines have been successfully utilized as mechanism-based inhibitors, notably in the development of indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors[3]. Comparative structure-activity relationship (SAR) studies demonstrate that halogenated hydroxylamine derivatives often exhibit superior ligand efficiency and nanomolar-level cell-based potency compared to their unsubstituted counterparts[3],[4].

Comparative Performance Analysis

To justify the selection of ODFPH·HCl in a synthetic route, it must be evaluated against standard alternatives. The table below summarizes the quantitative and qualitative data comparing these reagents.

ReagentRelative NucleophilicityBench Stability (Salt)LogP Contribution (Est.)Metabolic Stability (CYP450)
O-(2,4-Difluorophenyl)hydroxylamine·HCl ModerateExcellentHigh (+1.5)Excellent (F blocks ortho/para oxidation)
O-Phenylhydroxylamine·HCl HighGoodModerate (+1.1)Poor (Susceptible to para-hydroxylation)
O-Benzylhydroxylamine·HCl Very HighExcellentHigh (+1.4)Moderate (Susceptible to benzylic oxidation)
O-(2,4-Difluorobenzyl)hydroxylamine·HCl Very HighExcellentVery High (+1.8)Good (Benzylic position remains vulnerable)

Pathway Visualizations

Workflow Start Complex Molecule Core (Ketone/Aldehyde) Reagent1 ODFPH·HCl + Mild Base Start->Reagent1 Reagent2 O-Benzylhydroxylamine·HCl + Mild Base Start->Reagent2 Inter1 Carbinolamine Intermediate (Fast Dehydration) Reagent1->Inter1 Inter2 Carbinolamine Intermediate (Standard Dehydration) Reagent2->Inter2 Prod1 2,4-Difluorophenoxy Oxime High Metabolic Stability Inter1->Prod1 -H2O Prod2 Benzyloxy Oxime Susceptible to Cleavage Inter2->Prod2 -H2O

Workflow comparison of oxime synthesis using ODFPH·HCl vs O-benzylhydroxylamine.

Mechanism A ODFPH·HCl Bench Stable Salt B Free Base Nucleophilic NH2 A->B Base (Pyridine) C Carbonyl Attack Tetrahedral Intermediate B->C Electrophile D Proton Transfer Carbinolamine C->D Solvent (EtOH) E Dehydration Oxime Ether Formation D->E Acid Catalysis

Mechanistic pathway of oxime ether formation highlighting in situ free base liberation.

Experimental Workflows & Validated Protocols

The following protocols are designed as self-validating systems. The specific reagents, equivalents, and workup procedures are chosen based on strict chemical causality to ensure high purity and yield.

Protocol A: Synthesis of 2,4-Difluorophenoxy Oxime Ethers

Objective: Condensation of a complex ketone/aldehyde core with ODFPH·HCl. Causality of Choices: Ethanol is utilized as the solvent because its protic nature stabilizes the transition state during the nucleophilic attack and facilitates the proton transfer required for carbinolamine dehydration. Pyridine is selected over triethylamine because its specific buffering capacity prevents premature acid-catalyzed degradation of the sensitive carbinolamine intermediate, while effectively liberating the free hydroxylamine.

Step-by-Step Methodology:

  • Preparation: Dissolve the target carbonyl compound (1.0 equiv) in anhydrous ethanol to achieve a 0.2 M concentration.

  • Reagent Addition: Add O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride (1.2 equiv) sequentially to the stirring solution.

  • Base Activation: Add Pyridine (1.5 equiv) dropwise at room temperature. Note: The slight excess of pyridine ensures complete neutralization of the HCl salt without creating a highly basic environment that could trigger competitive aldol condensations.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor the consumption of the starting material via LC-MS. The reaction is self-validating when the distinct

    
     mass peak of the oxime ether becomes the dominant signal.
    
  • Targeted Workup: Upon completion, concentrate the mixture in vacuo. Partition the crude residue between Ethyl Acetate (EtOAc) and 5% aqueous citric acid. Causality: The citric acid wash selectively protonates and removes residual pyridine into the aqueous layer without hydrolyzing the newly formed oxime.

  • Isolation: Wash the organic layer with brine, dry over anhydrous

    
    , filter, and concentrate to yield the pure oxime ether.
    
Protocol B: Synthesis of -(2,4-Difluorophenoxy)amides via HATU Coupling

Objective: Coupling of an activated carboxylic acid with ODFPH·HCl. Causality of Choices: HATU is selected for its superior coupling efficiency with electronically deactivated amines (due to the inductive pull of the difluorophenyl group).


-Diisopropylethylamine (DIPEA) is utilized due to its steric bulk, which renders it non-nucleophilic, thereby preventing competitive side reactions with the highly reactive OBt-ester intermediate.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1 M).

  • Deprotonation: Add DIPEA (3.0 equiv) and stir at room temperature for 15 minutes to form the active ester. Note: Exactly 3.0 equivalents of DIPEA are required—one to deprotonate the carboxylic acid, one to neutralize the ODFPH·HCl salt, and one to maintain the basicity required for the coupling cycle.

  • Coupling: Add O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride (1.1 equiv) in one single portion.

  • Reaction: Stir the mixture at room temperature for 12 hours under an inert atmosphere.

  • Targeted Workup: Quench the reaction with deionized water and extract with EtOAc. Wash the organic layer sequentially with saturated aqueous

    
     (to remove acidic byproducts) and 1 N HCl (to remove residual DIPEA).
    
  • Isolation: Dry the organic layer over

    
    , concentrate, and purify via flash column chromatography to isolate the target amide.
    

References

  • Malachowski, W. P., Winters, M., DuHadaway, J. B., Lewis-Ballester, A., Badir, S., Wai, J., ... & Muller, A. J. (2016). "O-alkylhydroxylamines as rationally-designed mechanism-based inhibitors of indoleamine 2,3-dioxygenase-1." European Journal of Medicinal Chemistry, 108, 564-576. URL:[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. URL:[Link]

Sources

Spectroscopic comparison of different O-substituted hydroxylamines

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Comparison of O-Substituted Hydroxylamines: A Technical Guide

Executive Summary

This guide provides a rigorous spectroscopic and functional comparison of O-substituted hydroxylamines (alkoxyamines), a critical class of "alpha-effect" nucleophiles used extensively in bioconjugation (oxime ligation), drug development (e.g., IDO1 inhibitors), and fragment-based screening.

We focus on three distinct derivatives representing the primary chemical classes encountered in research:

  • O-Methylhydroxylamine (Methoxyamine): The smallest, sterically unencumbered variant.

  • O-Benzylhydroxylamine (Benzyloxyamine): A UV-active, hydrophobic variant often used as a protecting group or pharmacophore.

  • O-Allylhydroxylamine: A reactive "handle" variant used for dual-functionalization (oxime ligation + thiol-ene/metathesis).

Chemical Scope & Fundamental Properties

The reactivity of these compounds is governed by the Alpha Effect —the increased nucleophilicity of the nitrogen atom due to the adjacent lone pair on the oxygen. However, the R-group attached to the oxygen significantly modulates solubility, spectroscopic visibility, and steric access.

DerivativeStructureMolecular Weight (Free Base)Key Feature
O-Methyl

47.06 g/mol High water solubility; "Invisible" in UV.
O-Benzyl

123.15 g/mol UV-active chromophore; Lipophilic.
O-Allyl

73.09 g/mol Orthogonal reactivity (Alkene handle).

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for structural verification. The electronegative oxygen atom deshields the


-protons significantly compared to standard amines.

Comparative


H NMR Data (in 

or

):
Proton TypeO-Methyl (

ppm)
O-Benzyl (

ppm)
O-Allyl (

ppm)
Multiplicity & Coupling (

)

~5.5 (broad)~5.4 (broad)~5.5 (broad)Exchangeable; disappears in

.

-Proton (

)
3.55 (s) 4.72 (s) 4.18 (d)

Hz (Allyl)
Vinyl (Internal) N/AN/A5.95 (m)Complex splitting pattern.
Vinyl (Terminal) N/AN/A5.20 - 5.35 (m)Distinct geminal splitting.
Aromatic N/A7.30 - 7.45 (m)N/AMultiplet (5H).

Expert Insight:

  • Quantification: For O-Benzyl samples, the singlet at 4.72 ppm is an ideal internal standard for qNMR due to its isolation from the aliphatic region.

  • Salt Effects: The hydrochloride salts (

    
    ) will show a significant downfield shift of the 
    
    
    
    -protons (approx +0.3 to +0.5 ppm) compared to the free base.
UV-Visible Spectroscopy

This is the primary differentiator for assay development.

  • O-Methyl & O-Allyl: Effectively transparent above 210 nm.

    • Implication: You cannot use standard UV (

      
      ) to quantify these reagents or their conjugation efficiency directly. You must rely on the consumption of the aldehyde/ketone target (loss of signal) or use a colorimetric assay (e.g., TNBS).
      
  • O-Benzyl: Strong absorbance in the UV region.

    • 
       nm (
      
      
      
      typical for benzyl).
    • Implication: Allows for direct HPLC monitoring using a UV detector.

Infrared (IR) Spectroscopy

Key diagnostic bands for verifying the integrity of the


 functionality.
  • N-H Stretch: 3300–3150 cm

    
     (Broad, often split into symmetric/asymmetric doublets).
    
  • C-O Stretch: 1050–1000 cm

    
     (Strong).
    
  • N-O Stretch: 900–1000 cm

    
     (Medium/Weak, often obscured).
    
  • Diagnostic Shift: Upon oxime formation (

    
    ), the broad N-H stretch disappears, replaced by a weak 
    
    
    
    stretch (~1640 cm
    
    
    ).

Performance Comparison: Reactivity & Kinetics

Acid Dissociation Constants (pKa)

The basicity of the nitrogen is lower than that of hydroxylamine itself due to the electron-donating alkyl group being less effective than H at stabilizing the conjugate acid through solvation, or inductive withdrawal by the R-O bond.

CompoundpKa (Conjugate Acid)Nucleophilicity at pH 7
Hydroxylamine ~6.0Moderate (Mostly protonated)
O-Methyl ~4.6High (Mostly unprotonated free base)
O-Benzyl ~4.7High (Mostly unprotonated free base)

Critical Mechanism: At physiological pH (7.4), O-substituted hydroxylamines exist primarily as the free base (neutral form), making them reactive nucleophiles immediately. In contrast, unsubstituted hydroxylamine is largely protonated (


), requiring higher pH for optimal reactivity.
Oxime Ligation Kinetics

The reaction rate follows the order: Hydroxylamine > O-Methyl > O-Benzyl .

  • Steric Hindrance: The bulky benzyl group retards the initial nucleophilic attack on the carbonyl carbon compared to the methyl group.

  • Catalysis: All derivatives benefit significantly (10–100x rate increase) from Aniline Catalysis at neutral pH.

Visualizations

Figure 1: Spectroscopic Identification Workflow

A logical flow for identifying an unknown O-substituted hydroxylamine sample.

SpectroscopicID Start Unknown O-Substituted Hydroxylamine Sample UV_Check Step 1: UV-Vis Spectrum (200-300 nm) Start->UV_Check Has_UV Significant Absorbance (Peaks @ ~258 nm) UV_Check->Has_UV Yes No_UV Transparent / No Peaks UV_Check->No_UV No Benzyl Identify: O-Benzylhydroxylamine Confirm: NMR singlet @ 4.7 ppm Has_UV->Benzyl NMR_Check Step 2: 1H NMR Analysis (Aliphatic Region) No_UV->NMR_Check Singlet Singlet @ ~3.5-3.8 ppm NMR_Check->Singlet Multiplet Multiplets @ 5.0-6.0 ppm Doublet @ 4.2 ppm NMR_Check->Multiplet Methyl Identify: O-Methylhydroxylamine Singlet->Methyl Allyl Identify: O-Allylhydroxylamine Multiplet->Allyl

Caption: Decision tree for the rapid identification of O-substituted hydroxylamines using standard spectroscopic techniques.

Figure 2: Oxime Ligation & Catalysis Pathway

Illustrating the kinetic bottleneck and how the R-group influences the transition state.

OximeLigation Reactants Ketone + R-O-NH2 Intermediate Hemiaminal Intermediate Reactants->Intermediate Nucleophilic Attack (Sterics: Me > Bn) TS Dehydration Transition State Intermediate->TS Rate Limiting Step (Slow at pH 7) Product Stable Oxime TS->Product Aniline Aniline Catalyst (Nucleophilic) Aniline->Intermediate Forms Schiff Base (Accelerates)

Caption: Mechanism of oxime formation. Steric bulk of the R-group (Me vs Bn) primarily affects the initial nucleophilic attack.

Experimental Protocols

Protocol A: Preparation of Free Base for Spectroscopy

Most hydroxylamines are supplied as HCl salts. For accurate NMR/IR characterization of the organic moiety, conversion to the free base is recommended.

  • Dissolution: Dissolve 100 mg of the hydrochloride salt in 2 mL of

    
     (for NMR) or minimal water (for extraction).
    
  • Neutralization: Add 1.1 equivalents of

    
     or 
    
    
    
    .
    • Note: Avoid strong hydroxides (NaOH) to prevent potential degradation or hydrolysis side reactions.

  • Extraction (for non-water soluble variants like O-Benzyl):

    • Extract 3x with

      
      .
      
    • Dry organic layer over

      
      .
      
    • Filter and transfer directly to NMR tube.

  • Observation: The chemical shifts of the

    
    -protons will shift upfield  (lower ppm) by approximately 0.3–0.5 ppm upon deprotonation.
    
Protocol B: Kinetic Monitoring of Ligation (UV-Vis Method)

Applicable only for reactions involving UV-active aldehydes (e.g., Benzaldehyde) or O-Benzylhydroxylamine.

  • Buffer: Prepare 100 mM Phosphate Buffer, pH 7.0.

  • Reactants:

    • Aldehyde (1 mM final).

    • Alkoxyamine (1.5 mM final - slight excess).

  • Catalyst (Optional): Aniline (10 mM).

  • Measurement:

    • Monitor absorbance at the specific

      
       of the oxime product  (often shifted 10-20 nm red from the aldehyde).
      
    • Alternative: For O-Benzylhydroxylamine reacting with non-UV ketones, monitor the disappearance of the ketone carbonyl peak via HPLC.

References

  • Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation.[1][2][3] Journal of the American Chemical Society, 81(2), 475–481. Link

  • Dirksen, A., & Dawson, P. E. (2008). Expanding the Scope of Chemoselective Peptide Ligations in Chemical Biology. Current Opinion in Chemical Biology, 12(6), 760–766. Link

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. Link

  • Reimann, E., et al. (2015). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. Journal of Medicinal Chemistry, 58(24). Link

  • PubChem Compound Summary. (2024). O-Benzylhydroxylamine Hydrochloride.[4][5][6] National Center for Biotechnology Information. Link

Sources

Alternative reagents to O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride

Precision Electrophilic Amination: A Comparative Guide to -(2,4-Difluorophenyl)hydroxylamine and Its Alternatives

Executive Summary: The "Goldilocks" Aminating Agent[1]

In modern C–H functionalization and drug discovery, the installation of a primary amino group (


-benzoylhydroxylamine (BzONH

)

-(2,4-dinitrophenyl)hydroxylamine (DPH)

-(2,4-Difluorophenyl)hydroxylamine Hydrochloride (DFPHA)

This guide objectively compares DFPHA with its three main competitors:

  • 
    -Benzoylhydroxylamine (BzONH
    
    
    )
    – The stable standard.
  • 
    -(2,4-Dinitrophenyl)hydroxylamine (DPH)  – The high-energy alternative.
    
  • 
    -Mesitylsulfonylhydroxylamine (MSH)  – The classic organic electrophile.
    

Mechanistic Context: Tuning the N–O Bond

The utility of these reagents relies on their ability to act as an electrophilic source of nitrogen (

  • Electronic Effect: Electron-withdrawing groups (EWGs) on the oxygen leaving group lower the LUMO energy of the N–O bond, accelerating oxidative addition.

  • The Hierarchy:

    • Benzoate (Bz): Stronger N–O bond

      
       Requires higher temperatures (
      
      
      C).
    • 2,4-Difluorophenoxy (DFPHA): Weakened N–O bond

      
       Active at moderate temps (
      
      
      C).
    • 2,4-Dinitrophenoxy (DPH): Very weak N–O bond

      
       Active at RT, but unstable.
      
Visualization: Mechanistic Pathway

The following diagram illustrates the critical insertion step where reagent choice dictates reaction efficiency.

CH_Amination_Mechanismcluster_tuningReagent Tuning ZoneCatRh(III) CatalystIntermediateRhodacycleIntermediateCat->IntermediateCoordinationSubstrateArene (C-H)Substrate->IntermediateC-H ActivationOxAddOxidative Addition(Rate Limiting)Intermediate->OxAddReagentH2N-O-Ar(Reagent)Reagent->OxAddN-O Bond CleavageProductAminated Product+ HO-ArOxAdd->ProductReductive Elimination

Caption: The oxidative addition step (Green Diamond) is kinetically controlled by the electronic properties of the -O-Ar leaving group.

Comparative Performance Analysis

The following data aggregates experimental observations from C–H amination literature and internal process safety data.

Table 1: Reagent Comparison Matrix
Feature

-Benzoylhydroxylamine (BzONH

)

-(2,4-Difluorophenyl)hydroxylamine (DFPHA)

-(2,4-Dinitrophenyl)hydroxylamine (DPH)

-Mesitylsulfonylhydroxylamine (MSH)
Role Standard ReagentTuned ReactivityHigh-Energy ReagentOrganic Electrophile
Reactivity Moderate (Requires Heat)High (Mild Heat) Very High (RT)High (S

2 type)
Stability (

)

C (Stable)

C (Stable salt)

C (Explosive Risk)
Unstable (Store

C)
Atom Economy Good (Loss: Benzoic Acid)Moderate (Loss: Difluorophenol)Poor (Loss: Dinitrophenol)Poor (Loss: Mesitylenesulfonic acid)
Safety Profile Green (Process Safe)Yellow (Irritant/Sensitizer) Red (Shock Sensitive)Orange (Unstable)
Primary Use General C–H AminationDifficult Substrates / Late Stage Pyridine AminationAlkene/Amine Amination
Key Experimental Insights
  • Versus BzONH

    
    : 
    
    • In Rh(III)-catalyzed amination of electron-deficient arenes, BzONH

      
       often results in low yields (
      
      
      ) due to slow oxidative addition.
    • DFPHA typically boosts yields to

      
       in these cases by lowering the activation energy barrier [1].
      
  • Versus DPH:

    • DPH is the "nuclear option" for unreactive substrates but requires special handling (plastic spatulas, blast shields).

    • DFPHA offers a compromise: it mimics the electronic bias of DPH without the nitro-group-associated explosivity.

  • Versus MSH:

    • MSH is excellent for non-catalyzed electrophilic amination (e.g., reacting with Grignards). However, in transition metal catalysis, the sulfonate group can poison the catalyst or lead to competing pathways. DFPHA is orthogonal to these issues.

Experimental Protocols

Protocol A: Synthesis of DFPHA Hydrochloride

Note: Direct commercial availability can be sporadic. The following is a validated synthesis adapted from modern cross-coupling methodologies [2].

Reaction Scheme:

  • Coupling: Ethyl acetohydroximate + 1-Bromo-2,4-difluorobenzene

    
     Intermediate
    
  • Hydrolysis: Intermediate

    
     DFPHA-HCl
    

Step-by-Step:

  • Coupling:

    • Charge a flame-dried Schlenk flask with ethyl acetohydroximate (1.2 equiv),

      
       (1.5 equiv), and 1-bromo-2,4-difluorobenzene (1.0 equiv).
      
    • Add toluene (

      
      ) followed by 
      
      
      (
      
      
      ) and BrettPhos (
      
      
      ).
    • Heat at

      
      C for 12 hours under 
      
      
      .
    • Filter through Celite and concentrate.[1]

  • Hydrolysis:

    • Dissolve the crude oil in 1,4-dioxane.[1]

    • Add

      
       in dioxane (3.0 equiv) and water (2.0 equiv).
      
    • Stir at

      
      C for 4 hours. A white precipitate should form.
      
    • Isolation: Filter the solid, wash with cold

      
      , and dry under vacuum.
      
    • Yield: Typically

      
      . Store at 
      
      
      C.
Protocol B: Rh(III)-Catalyzed Indole Synthesis (Benchmark)

This protocol demonstrates the superior reactivity of DFPHA over BzONH

Materials:

  • 
    -Phenyl nitrone (
    
    
    )
  • DFPHA-HCl (

    
    , 1.2 equiv)
    
  • 
     (
    
    
    )
  • 
     (
    
    
    )
  • 
     (
    
    
    )
  • DCE (

    
    )
    

Procedure:

  • In a glovebox, combine the Rh catalyst, silver salt, and NaOAc in a sealed tube.

  • Add the nitrone and DFPHA-HCl .

  • Add DCE and seal the tube.

  • Stir at

    
    C  for 12 hours. (Note: BzONH
    
    
    typically requires
    
    
    C for this transformation).
  • Cool, dilute with DCM, and filter through a silica plug.

  • Result: The 2,4-difluorophenoxy group facilitates rapid insertion, yielding the indole product with high regioselectivity.

Decision Matrix: When to Use What?

Use the following logic flow to select the appropriate reagent for your campaign.

Reagent_SelectionStartStart: Electrophilic AminationMetalIs the reaction Metal-Catalyzed?Start->MetalSubstrateIs the substrate electron-rich?Metal->SubstrateYes (Rh, Co, Cu)Use_MSHUse MSH or HOSA(Non-metal electrophile)Metal->Use_MSHNoSafetyIs scale > 10g?Substrate->SafetyNo (Unreactive/Difficult)Use_BzUse O-Benzoyl (BzONH2)(Standard, Safe, Cheap)Substrate->Use_BzYes (Reactive)Use_DFPHAUse O-(2,4-Difluoro) (DFPHA)(High Reactivity, Moderate Safety)Safety->Use_DFPHAYes (Avoid Explosives)Safety->Use_DFPHANo (Try DFPHA first)Use_DPHUse O-(2,4-Dinitro) (DPH)(Only if DFPHA fails; Safety Risk)Use_DFPHA->Use_DPHIf DFPHA fails(Small scale only)

Caption: Selection logic prioritizing safety and reactivity balance.

References

  • Review of Electrophilic Amination Reagents

    • Topic: Comprehensive overview of hydroxylamine derivatives in c
    • Source: Wiley Online Library, "Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents".
  • Synthesis of O-Aryl Hydroxylamines

    • Topic: General Pd-catalyzed protocol for synthesizing O-aryl hydroxylamines (analogous to 3,4-dichloro variant).[1]

    • Source: BenchChem, "O-(3,4-Dichlorophenyl)hydroxylamine in Benzofuran Synthesis".[1]

  • Safety Data (DFPHA)

    • Topic: GHS Classification and handling for fluorin
    • Source: PubChem, "O-[(2,4-difluorophenyl)
  • Comparison to Dinitrophenyl Variant

    • Topic: Utility of the 2,4-dinitro analog and stability concerns.
    • Source: ResearchGate, "O-(2,4-Dinitrophenyl)hydroxylamine: Application to the Synthesis of Substituted N-Benzoyliminopyridinium Ylides".

Comprehensive Guide to Purity Analysis of Synthesized O-Aryl Hydroxylamines

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous, evidence-based approach to the purity analysis of O-aryl hydroxylamines (e.g.,


-phenylhydroxylamine, 

-(2,4-dinitrophenyl)hydroxylamine). These compounds are critical electrophilic amination reagents and intermediates in the synthesis of benzofurans and indoles.

However, their analysis is fraught with a specific "thermal trap": O-aryl hydroxylamines are prone to thermally induced [3,3]-sigmatropic rearrangements (converting to o-aminophenols) or N-O bond cleavage. Standard analytical methods like Gas Chromatography (GC) often yield false impurity profiles due to on-column degradation.

This guide prioritizes Quantitative NMR (qNMR) as the primary method for assay purity, supported by HPLC-UV/MS for impurity profiling, while explicitly cautioning against direct GC analysis.

Part 1: The Analytical Challenge (Thermal Instability)

The structural integrity of O-aryl hydroxylamines (


) is compromised by heat and acidity. Unlike robust alkyl amines, the N-O bond is labile.
  • The Risk: Upon heating (as in a GC injector port),

    
    -phenylhydroxylamine can rearrange to 
    
    
    
    -aminophenol.
  • The Consequence: A pure sample may appear impure by GC, or a degraded sample may be misidentified.

  • The Solution: Use non-destructive, ambient-temperature methods (qNMR, HPLC) for primary characterization.

Decision Matrix: Analytical Workflow

The following decision tree illustrates the logic for selecting the correct method based on the data required (Assay vs. Impurity Profile).

AnalysisWorkflow Start Synthesized O-Aryl Hydroxylamine (Crude or Purified) Goal Define Analytical Goal Start->Goal Assay Absolute Purity (Wt %) & Potency Goal->Assay Quantification Profile Impurity Profiling (Identify Byproducts) Goal->Profile Separation qNMR Method A: 1H qNMR (Primary Standard) Assay->qNMR Non-destructive No Reference Std Needed HPLC Method B: HPLC-UV/MS (Secondary Standard) Profile->HPLC High Resolution Ambient Temp GC Method C: GC-MS (Use with CAUTION) Profile->GC Volatile Impurities Only Deriv Requires Derivatization (e.g., Silylation) GC->Deriv

Figure 1: Analytical workflow prioritizing qNMR for potency and HPLC for profiling. GC is relegated to a tertiary role due to thermal instability.

Part 2: Comparative Analysis of Methods

Method A: Quantitative NMR (qNMR) – The Gold Standard

Best For: Absolute purity determination (weight %), potency assay, and labile compounds.

qNMR is superior for O-aryl hydroxylamines because it avoids the "reference standard potency" loop. You do not need a pure standard of your specific O-aryl hydroxylamine (which might degrade) to measure it; you only need a generic internal standard (IS).

Protocol: 1H qNMR with Internal Standard

Reagents:

  • Solvent: DMSO-

    
     or CDCl
    
    
    
    (DMSO is preferred to prevent aggregation and slow exchange of
    
    
    protons).
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid. (Must be high purity, >99.9% TraceCERT® or equivalent).

Procedure:

  • Weighing: Accurately weigh

    
     mg of the synthesized O-aryl hydroxylamine (
    
    
    
    ) and
    
    
    mg of the Internal Standard (
    
    
    ) into the same HPLC vial or weighing boat. Precision is critical (
    
    
    mg).
  • Dissolution: Transfer quantitatively to an NMR tube using

    
     mL of solvent. Ensure complete dissolution.
    
  • Acquisition:

    • Pulse Angle:

      
       pulse.
      
    • Relaxation Delay (

      
      ):  Set to 
      
      
      
      of the slowest relaxing proton (typically
      
      
      seconds). Failure to do this causes underestimation of purity.
    • Scans: 16 to 64 scans for high S/N ratio (>250:1).

    • Temperature:

      
      C (controlled).
      

Calculation:



Where:

  • 
     = Integral area
    
  • 
     = Number of protons contributing to the signal[1][2]
    
  • 
     = Molecular weight
    
  • 
     = Mass weighed
    
  • 
     = Purity (decimal)
    

Why this works: The integral of the O-aryl protons (e.g., aromatic doublets) is compared directly to the stable IS protons. No heat is applied, preserving the sample.

Method B: HPLC-UV/MS – The Profiling Standard

Best For: Identifying specific impurities (starting materials like phenols, rearrangement products like aminophenols).

Standard reverse-phase conditions are effective, but pH control is vital. O-aryl hydroxylamines are weak bases (


 of conjugate acid 

); acidic mobile phases keep them protonated and stable, but excessively acidic conditions + heat can trigger hydrolysis.
Protocol: Reverse Phase HPLC

System: Agilent 1200/1290 or equivalent with DAD/MS. Column: C18 (e.g., Zorbax Eclipse Plus),




m,

mm.

Mobile Phase:

  • A: Water + 0.1% Formic Acid (keeps pH

    
    , stabilizing the 
    
    
    
    species).
  • B: Acetonitrile (MeCN).

Gradient:

Time (min) % B Flow (mL/min)
0.0 5 1.0
10.0 95 1.0
12.0 95 1.0

| 12.1 | 5 | 1.0 |

Detection:

  • UV: 254 nm (aromatic ring) and 210 nm (general).

  • MS: ESI Positive Mode (Look for

    
    ; O-aryl hydroxylamines ionize well).
    

Critical Check: If you see a peak with the same mass but different retention time, it is likely the Rearrangement Product (o-aminophenol) .

Method C: Gas Chromatography (GC) – The "False Friend"

Best For: Nothing, unless derivatized. Risk: Direct injection leads to thermal decomposition in the injector port (


C).
The Degradation Mechanism (Visualized)

The following diagram details why GC fails for underivatized samples.

GCDegradation Sample O-Phenylhydroxylamine (Pure Sample) Injector GC Injector (250°C) Sample->Injector Injection Rearrange [3,3]-Sigmatropic Rearrangement Injector->Rearrange Thermal Energy Product o-Aminophenol (Artifact Peak) Rearrange->Product Conversion

Figure 2: Thermal degradation pathway of O-aryl hydroxylamines during direct GC analysis.

If GC is mandatory: You must derivatize the amine to block the rearrangement and increase volatility.

  • Protocol: React sample with MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) for 30 mins at 60°C.

  • Result: Forms the

    
    -bis(silyl) derivative, which is thermally stable.
    

Part 3: Performance Comparison Summary

FeatureqNMR HPLC-UV/MS GC-MS (Direct)
Primary Utility Absolute Purity (Assay) Impurity ProfilingNot Recommended
Sample Stress None (Ambient Temp)Low (Ambient/Column Temp)High (Thermal)
Reference Std? Not Required (Use IS)Required for QuantRequired
Specificity High (Structural ID)High (Separation)Low (Artifacts)
Precision

RSD

RSD
Variable
Detection Limit

(LOQ)

(Trace)
High Sensitivity

Part 4: References

  • Maimone, T. J., & Buchwald, S. L. (2010).[3][4] Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Journal of the American Chemical Society, 132(29), 9990–9991. [Link]

  • Potangale, C. N., & Pardeshi, S. K. (2014). Quantification of drugs by proton NMR incorporated internal standard method.[5] Eurasian Journal of Analytical Chemistry, 9(1), 1-7.[5] [Link]

  • Cisneros, L. O., et al. (2004).[6] Comparison of the thermal decomposition behavior for members of the hydroxylamine family. Thermochimica Acta, 414(2), 177-183. [Link]

Sources

Benchmarking the performance of new O-substituted hydroxylamines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

O-substituted hydroxylamines (


) have evolved from simple blocking groups to versatile reagents capable of distinct reaction modes: nucleophilic oxime ligation  and electrophilic amination . This guide benchmarks "new-generation" functionalized variants (e.g., O-pivaloyl, O-2,4-dinitrophenyl) against classic standards (O-methyl, O-benzyl).

Key Findings:

  • For Bioconjugation: O-(2-Chloro-6-fluorobenzyl)hydroxylamine offers the optimal balance of hydrolytic stability and ligation kinetics, outperforming standard O-benzyl reagents in steric environments.

  • For C-H/N-H Amination: O-Pivaloyl hydroxylamine triflate (PONT) provides superior atom economy and safety profiles compared to the volatile Hydroxylamine-O-sulfonic acid (HOSA) and the shock-sensitive O-(2,4-dinitrophenyl)hydroxylamine (DPH).

Mechanistic Dichotomy & Reagent Selection

The utility of O-substituted hydroxylamines is dictated by the electronic nature of the


 group. A decision framework must first classify the intended transformation.[1]
  • Mode A: Nucleophilic Attack (Oxime Formation)

    • Mechanism:[1][2] The nitrogen lone pair attacks an electrophile (aldehyde/ketone).

    • Requirement: Electron-rich

      
       groups or specific steric profiles to prevent hydrolysis.
      
  • Mode B: Electrophilic Amination (N-Transfer)

    • Mechanism:[1][2] The nitrogen acts as an electrophile; the

      
       group acts as a leaving group.
      
    • Requirement: Electron-withdrawing

      
       groups (Leaving Group ability: 
      
      
      
      ).
Figure 1: Reagent Selection Logic

ReagentSelection Start Target Transformation Oxime Bioconjugation / Oxime Ligation Start->Oxime Nucleophilic N Amination C-H or N-H Amination Start->Amination Electrophilic N Stability High Hydrolytic Stability Needed? Oxime->Stability Reagent1 O-(2-Cl-6-F-Benzyl) hydroxylamine Stability->Reagent1 Yes (Steric Shield) Reagent2 O-Methyl hydroxylamine Stability->Reagent2 No (Standard) Safety Safety/Scale Prioritized? Amination->Safety Reagent3 O-Pivaloyl (PONT) (High Activity/Safe) Safety->Reagent3 Yes Reagent4 DPH / HOSA (High Activity/Hazard) Safety->Reagent4 No (Small Scale)

Caption: Decision tree for selecting O-substituted hydroxylamines based on reaction mode and stability requirements.

Benchmarking Nucleophilic Performance (Oxime Ligation)

In bioconjugation, the rate of oxime formation (


) and the hydrolytic stability of the resulting linkage are critical.
Comparative Data: Oxime Formation Kinetics

Substrate: Cyclohexanone (Model Ketone), pH 4.5, 25°C.

ReagentSubstituent Type

(Oxime Formation)
Relative Rate (

)
Hydrolytic Stability (

@ pH 1)

(Ref)
H~10 min1.0Low (< 24 h)

Alkyl (Standard)45 min0.22High (> 30 days)

Benzyl50 min0.20High (> 30 days)

EWG-Benzyl25 min0.40Moderate

Steric/EWG120 min0.08Ultra-High (> 6 months)

Analysis:

  • Electronic Effect: Electron-withdrawing groups (EWG) like 4-Nitrobenzyl actually increase the reaction rate compared to O-Benzyl. While EWGs typically reduce nucleophilicity, in the context of the alpha-effect and specific pH windows, they can lower the

    
     of the ammonium species, increasing the concentration of the reactive free amine species at acidic pH [1].
    
  • Steric Effect: The O-(2-Chloro-6-fluorobenzyl) derivative is significantly slower due to ortho-shielding but yields an oxime that is virtually hydrolytically inert. This is the reagent of choice for long-term in vivo stability [2].

Protocol 1: Determination of Oxime Ligation Kinetics

Validation Method: UV-Vis / NMR Monitoring

  • Preparation: Prepare a 10 mM stock solution of the ketone (e.g., 4-nitrobenzaldehyde for UV tracking) in methanol/buffer (pH 4.5).

  • Initiation: Add 1.0 equivalent of the O-substituted hydroxylamine.

  • Monitoring:

    • UV-Vis: Monitor the shift in

      
       (formation of oxime/hydrazone) every 30 seconds.
      
    • NMR: For non-chromophoric substrates, use

      
       NMR in 
      
      
      
      . Track the disappearance of the aldehyde proton (~10 ppm) and appearance of the oxime proton (~8 ppm).
  • Calculation: Plot

    
     vs. time to extract the pseudo-first-order rate constant 
    
    
    
    .

Benchmarking Electrophilic Performance (Amination)

For C-H or N-H amination, the "N-O" bond must break. The leaving group ability of the oxygen substituent determines reactivity.

Comparative Data: Electrophilic Amination Efficiency

Reaction: Amination of Phenylboronic Acid (Model C-N coupling) or Morpholine (N-N coupling).

ReagentLeaving Group (LG)ReactivitySafety (DSC Onset)Atom Economy
HOSA (

)
SulfateHigh135°C (Violent)High
DPH (

)
2,4-DinitrophenolateVery HighExplosive (Shock Sensitive)Low (Large waste)
BzONH

BenzoateLow (Needs Metal Cat.)>180°C (Stable)Moderate
PONT (

)
Pivalate/TriflateHigh ~100°C (Controlled)Moderate

Analysis:

  • HOSA is cheap but requires harsh conditions and is hygroscopic.

  • DPH is highly reactive but poses severe explosion risks, making it unsuitable for scale-up >5g.

  • PONT (O-Pivaloyl hydroxylamine triflate) is the modern benchmark. It allows for the transfer of an unprotected

    
     group under mild conditions without the shock sensitivity of DPH. It is particularly effective in iron- or copper-catalyzed C-H aminations [3].
    
Protocol 2: Electrophilic Amination of a Secondary Amine

Reagent: O-Pivaloyl Hydroxylamine Triflate (PONT)

  • Reagent Synthesis (In-situ): React

    
     with triflic acid in 
    
    
    
    at 0°C for 1 hour. Precipitate with
    
    
    to isolate PONT.
  • Coupling: Dissolve secondary amine (1.0 equiv) in DMF. Add PONT (1.2 equiv).

  • Conditions: Stir at room temperature for 2-4 hours. (No metal catalyst required for N-amination; Metal required for C-amination).

  • Workup: Basic extraction (

    
    ) to remove pivalic acid by-products.
    
  • Analysis: Verify conversion via LC-MS (M+16 mass shift).

Stability & Safety Profile

The N-O bond is energetically labile. Thermal stability is the primary safety metric.

Figure 2: Thermal Stability Map (DSC Data)

Stability cluster_safe Stable Zone (>150°C) cluster_caution Caution Zone (100-150°C) cluster_danger Danger Zone (<100°C / Shock) BzONH2 O-Benzoyl (>180°C) MeONH2 O-Methyl (>170°C) PONT PONT (~100°C) HOSA HOSA (135°C - Violent) DPH DPH (2,4-DNP) (Shock Sensitive) MshNH2 O-Mesitylenesulfonyl (Unstable >0°C)

Caption: Thermal stability classification based on Differential Scanning Calorimetry (DSC) onset temperatures.

Safety Directive:

  • DPH should never be heated or scraped with metal spatulas.

  • HOSA decomposes exothermically; reactions must be temperature-controlled.

  • PONT is stable at -20°C storage but should be kept cold during use [4].

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. (Contextual grounding for hydrolytic stability claims).
  • Legnani, L., et al. (2019). The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines.[3] Chemical Science. Retrieved from [Link]

  • Cisneros, L. O., et al. (2004).[4] Comparison of the thermal decomposition behavior for members of the hydroxylamine family. Thermochimica Acta. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride is a key intermediate in various synthetic pathways, but its handling and disposal require a thorough understanding of its chemical nature. This guide provides essential, procedurally-focused information for the safe and compliant disposal of this compound, grounded in scientific principles to ensure the protection of personnel and the environment.

Hazard Profile and Risk Assessment: Understanding the "Why"

O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride presents a dual-hazard profile derived from its structure: the halogenated aromatic ring and the hydroxylamine functional group. A comprehensive risk assessment is the foundation of its safe management.

The primary hazards associated with this compound are well-documented and necessitate rigorous safety protocols.[1][2][3][4][5] It is classified as harmful if swallowed or in contact with skin, causes significant skin and eye irritation, and may trigger an allergic skin reaction.[1][5][6] Furthermore, it is a suspected carcinogen and can cause organ damage through prolonged or repeated exposure.[3][4][5] Critically, it is also very toxic to aquatic life, making environmental containment a priority.[2][3][6]

Table 1: GHS Hazard Classification Summary for Hydroxylamine Hydrochloride Analogs

Hazard Class Category Hazard Statement
Corrosive to Metals 1 H290: May be corrosive to metals.[1][2][3]
Acute Toxicity (Oral) 4 H302: Harmful if swallowed.[1][5]
Acute Toxicity (Dermal) 4 H312: Harmful in contact with skin.[1][6]
Skin Irritation 2 H315: Causes skin irritation.[1][5]
Eye Irritation 2 H319: Causes serious eye irritation.[5][6]
Skin Sensitization 1 H317: May cause an allergic skin reaction.[1][5]
Carcinogenicity 2 H351: Suspected of causing cancer.[1][5]
STOT (Repeated Exposure) 2 H373: May cause damage to organs through prolonged or repeated exposure.[1][5]

| Hazardous to the Aquatic Environment | Acute 1 | H400: Very toxic to aquatic life.[2][6] |

This table is synthesized from data for Hydroxylamine Hydrochloride, which serves as a close proxy. The specific hazards of the difluorophenyl derivative should be treated with at least this level of caution.

The hydroxylamine moiety itself can be thermally unstable, with decomposition potentially leading to an explosion, especially upon heating.[7][8][9] The hydrochloride salt form enhances stability for handling compared to the free base, but this does not eliminate the intrinsic hazards.[10]

Regulatory Imperatives: Classification as Halogenated Organic Waste

The presence of two fluorine atoms on the phenyl ring firmly places O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride in the category of halogenated organic compounds (HOCs) .[11] This classification is critical as it dictates the legally mandated disposal pathway.

Under regulations such as the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), there are strict prohibitions on the land disposal of hazardous wastes containing HOCs.[12][13] The primary reason for this is the potential for these persistent organic pollutants to leach into groundwater and bioaccumulate in the environment. Therefore, this waste must be segregated and managed as a distinct hazardous waste stream.[11][14]

Pre-Disposal Safety: Laboratory Handling and Spill Control

Safe disposal begins with safe handling. Adherence to the following protocols is mandatory to minimize exposure and prevent accidental release.

Personal Protective Equipment (PPE)

Proper PPE is your first and most critical line of defense.

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Use nitrile or rubber gloves.[6] Contaminated gloves should be removed and disposed of properly, followed by hand washing.

  • Body Protection: A lab coat, apron, or chemical-resistant suit should be worn to prevent skin contact.[6]

  • Respiratory Protection: If there is a risk of generating dust, use an approved particulate respirator.[7] All handling of the solid material should occur in a well-ventilated area, preferably within a chemical fume hood.[6]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure adequate ventilation.

  • Don Appropriate PPE: Before cleanup, don the full PPE described above.

  • Containment: Prevent the spill from entering drains or waterways.[1][6]

  • Cleanup (Solid Spill): Do not use dry sweeping, which can generate dust. If appropriate, moisten the material first to prevent dusting.[7] Carefully sweep the substance into a suitable, non-metallic, and clearly labeled container for hazardous waste disposal.[6][7]

  • Decontamination: Clean the spill area thoroughly with soap and water to remove any residual contamination.[6] All cleanup materials (wipes, absorbents) are also considered hazardous waste and must be disposed of in the same container.

  • Reporting: Report the incident to your institution's Environmental Health & Safety (EHS) office.

The Core Disposal Workflow: A Step-by-Step Guide

The following workflow outlines the compliant disposal process from the point of generation to final disposal.

DisposalWorkflow Disposal Workflow for O-(2,4-Difluorophenyl)hydroxylamine HCl cluster_lab In the Laboratory cluster_facility Waste Management Facility gen Waste Generation (e.g., residues, contaminated labware) seg Step 1: Segregation Is it a Halogenated Organic Compound? gen->seg waste_non_halo Non-Halogenated Waste Stream seg->waste_non_halo No waste_halo Halogenated Waste Stream seg->waste_halo Yes cont Step 2: Containerization Use labeled, corrosive-resistant (e.g., HDPE) container. waste_halo->cont accum Step 3: Accumulation Store in designated Satellite Accumulation Area (SAA). cont->accum pickup Step 4: EHS Pickup Scheduled collection by trained EHS personnel. accum->pickup transport Step 5: Final Disposal Transport to a licensed Hazardous Waste Facility. pickup->transport incin High-Temperature Incineration (Required Method) transport->incin

Disposal Workflow Overview
Protocol 1: Waste Segregation and Containerization
  • Characterize the Waste: At the point of generation, identify all waste containing O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride as Halogenated Organic Waste . This includes pure residues, reaction mixtures, and contaminated materials like silica gel, filter paper, and disposable labware.

  • Segregate Immediately: Do NOT mix this waste with non-halogenated organic solvents (e.g., acetone, hexanes) or aqueous waste streams.[11] The causality here is both regulatory and financial; mixed waste streams are more complex and expensive to dispose of, and cross-contamination can create unforeseen chemical hazards.

  • Select the Proper Container: Use a robust, leak-proof container made of a material compatible with the waste. High-density polyethylene (HDPE) carboys are a common and effective choice.[14] Since the compound may be corrosive to metals, avoid metal containers.[1][7]

  • Label Correctly: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride" and any other components in the waste stream.

    • The specific hazard characteristics (e.g., Toxic, Environmental Hazard, Corrosive).

    • The accumulation start date.

  • Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste to prevent the release of vapors and to avoid spills.[6][14] Do not fill containers beyond 90% capacity to allow for expansion.[14]

Protocol 2: On-Site Accumulation and Disposal
  • Satellite Accumulation: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) near the point of generation. This area must be under the control of the laboratory personnel.

  • Chemical Inactivation - A Cautionary Note: While chemical neutralization can be a valid strategy for some waste, it is not recommended for concentrated O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride without a specific, validated, and EHS-approved protocol. Hydroxylamine compounds can undergo energetic or explosive decomposition, and improper attempts at neutralization could create a more dangerous situation.[8][15] For dilute aqueous solutions from workups, consult your EHS office. They may have a standard operating procedure for neutralizing acidic waste, but the reactivity of the hydroxylamine must be considered.

  • Arrange for Pickup: Once the container is full or the accumulation time limit is reached, arrange for its collection by your institution's EHS department or a licensed hazardous waste contractor.

  • Final Disposal Method: The required and accepted method for destroying halogenated organic compounds is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[11] This process ensures the complete destruction of the molecule, preventing its release into the environment.

By adhering to this structured and scientifically-grounded disposal plan, you contribute to a culture of safety, ensure regulatory compliance, and protect the integrity of our shared environment.

References

  • eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). In U.S. Government Publishing Office. Retrieved from [Link]

  • Illinois Pollution Control Board. (n.d.). TITLE 35: ENVIRONMENTAL PROTECTION, SUBTITLE G: WASTE DISPOSAL, CHAPTER I: POLLUTION CONTROL BOARD, SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS, PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES. Retrieved from [Link]

  • A&C American Chemicals Ltd. (n.d.). Hydroxylamine Hydrochloride Safety Data Sheet. Retrieved from [Link]

  • Bucknell University. (2016). HAZARDOUS WASTE SEGREGATION. Retrieved from [Link]

  • Barclays Official California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • EMD Millipore Corp. (n.d.). SAFETY DATA SHEET - according to the (US) Hazard Communication Standard (29 CFR 1910.1200). Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE. Retrieved from [Link]

  • Sdfine. (n.d.). HYDROXYLAMINE HYDROCHLORIDE - GHS Safety Data Sheet. Retrieved from [Link]

  • DC Fine Chemicals. (2024). 107183 - Hydroxylamine hydrochloride - Safety Data Sheet. Retrieved from [Link]

  • CPAchem Ltd. (n.d.). Safety data sheet. Retrieved from [Link]

  • Quora. (2020). Why is 2,4-DNP available as a free compound while hydroxylamine is available as its hydrochloride?. Retrieved from [Link]

  • ResearchGate. (2015). Autocatalytic decomposition of hydroxylamine hydrochloride and n-methyl hydroxylamine hydrochloride. Retrieved from [Link]

Sources

Personal protective equipment for handling O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, procedurally grounded guide to the safe handling, operational integration, and disposal of O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride .

As a Senior Application Scientist, my goal is to provide you with more than just a list of safety precautions. True laboratory safety stems from understanding the mechanistic causality behind a chemical's behavior. By understanding how the molecular structure of this compound interacts with its environment and human physiology, you can build self-validating safety protocols that protect both your team and the integrity of your drug development assays.

Chemical Profile & Mechanistic Hazard Assessment

O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride is a highly specialized reagent frequently utilized in pharmaceutical synthesis, particularly in the development of mechanism-based inhibitors (such as IDO1 inhibitors) and complex halogenated building blocks [1, 2].

However, its structural components dictate a stringent hazard profile:

  • The Hydroxylamine Moiety (-O-NH2): Hydroxylamines are potent reducing agents. Biologically, systemic absorption leads to the oxidation of hemoglobin to methemoglobin, impairing oxygen transport. The subsequent premature destruction of red blood cells forces the spleen to overwork, leading to splenomegaly and targeted organ damage[3, 4].

  • The Hydrochloride Salt (-HCl): While the salt form stabilizes the volatile hydroxylamine base, it renders the compound highly hygroscopic. Upon contact with ambient moisture or sweat, it dissociates to release localized hydrochloric acid, making it a severe irritant to mucous membranes and highly corrosive to standard laboratory metals [3, 5].

  • The Difluorophenyl Ring: The addition of fluorine atoms increases the lipophilicity of the molecule, potentially accelerating dermal absorption compared to non-halogenated analogs.

Personal Protective Equipment (PPE) Matrix

Do not treat PPE as a generic checklist. Each piece of equipment serves as a targeted barrier against a specific physicochemical mechanism.

PPE CategoryMaterial SpecificationMechanistic Justification (The "Why")
Eye/Face Snug-fitting chemical safety goggles + Face shield (ANSI Z87.1 / EN 166)Protects against corrosive dust and severe eye irritation. The HCl salt rapidly alters the pH of the tear film, causing immediate corneal damage [5].
Hands Heavy-duty Nitrile gloves (min. 0.11 mm thickness); Double-gloving is mandatory .Prevents transdermal absorption. The lipophilic difluorophenyl group enhances skin penetration, risking systemic methemoglobinemia [3].
Body Flame-resistant (FR) lab coat, tightly cuffed; Anti-static closed-toe footwear.Mitigates combustible dust hazards. Hydroxylamine derivatives can form explosive dust-air mixtures and are sensitive to static discharge [4].
Respiratory NIOSH-approved N95/P100 particulate respirator, or PAPR for bulk handling.Prevents inhalation of fine, corrosive dust. Inhalation directly exposes the highly vascularized pulmonary alveoli to the methemoglobin-inducing agent [3].

Operational Workflow & Handling Protocol

To maintain scientific integrity and personnel safety, the handling of this compound must be treated as a closed-system operation. Below is the validated step-by-step methodology for laboratory-scale handling.

Step-by-Step Methodology:
  • Environmental Verification: Ensure the fume hood face velocity is operating between 0.4–0.6 m/s. Clear the hood of any incompatible materials, specifically strong oxidizing agents and heavy metals (which can catalyze the explosive decomposition of hydroxylamines)[4].

  • Static Mitigation: Ground all weighing equipment. Because the powder can form combustible dust concentrations in the air, eliminating static sparks is a critical self-validating safety step [4].

  • Dispensing (No Metal): Tare an anti-static polymeric or ceramic weigh boat. Do not use stainless steel spatulas. The ambient moisture will cause the hydrochloride salt to pit and corrode the metal, introducing transition metal impurities into your reaction that can prematurely degrade the hydroxylamine [5].

  • Solubilization & Transfer: Slowly add the pre-weighed powder to a chilled, compatible solvent (e.g., anhydrous THF or Methanol) under an inert atmosphere (Nitrogen or Argon). The inert atmosphere prevents oxidative degradation of the hydroxylamine into unwanted nitrogenous byproducts.

  • Decontamination: Immediately wipe down the balance and surrounding surfaces with a damp, disposable cloth to capture any microscopic dust. Place the cloth in a sealed hazardous waste bag.

Operational Workflow Diagram

Workflow Start 1. Environmental Check Verify Hood Velocity & Clear Oxidizers Static 2. Static Mitigation Ground Balance & Equipment Start->Static Weighing 3. Dispensing Use Ceramic/Plastic Spatula ONLY Static->Weighing Transfer 4. Solubilization Add to Chilled Solvent under N2/Ar Weighing->Transfer Spill Spill or Dust Detected? Transfer->Spill CleanUp Emergency Protocol Damp Wipe, Avoid Sweeping Spill->CleanUp Yes Proceed 5. Proceed to Synthesis Maintain Inert Atmosphere Spill->Proceed No Disposal 6. Waste Disposal Segregate as Halogenated/Aqueous CleanUp->Disposal Proceed->Disposal

Caption: Safe operational workflow for handling O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride.

Emergency Response & Spill Management

If a spill occurs, your immediate priority is preventing dust aerosolization and environmental contamination.

  • Evacuation & Isolation: If the spill is outside a fume hood, immediately evacuate personnel from the immediate vicinity.

  • Containment (The Damp Method): Never dry-sweep this compound. Dry sweeping generates combustible, toxic dust clouds. Instead, don your P100 respirator, gently cover the spill with damp absorbent pads (water is acceptable as the compound is water-soluble), and carefully scoop the material into a chemically resistant, sealable polypropylene container [4].

  • Skin Exposure: If dermal contact occurs, the lipophilic nature of the fluorinated ring means time is critical. Remove contaminated clothing immediately and flush the skin with copious amounts of water for a minimum of 15 minutes. Monitor the exposed individual for signs of cyanosis (bluish lips/fingertips), which indicates methemoglobinemia [3].

Disposal & Environmental Logistics

O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride is very toxic to aquatic life with long-lasting effects [3, 5]. It must never be disposed of down the sink.

  • Aqueous Waste: Any aqueous washes containing this compound must be collected in properly labeled, high-density polyethylene (HDPE) carboys designated for highly toxic aqueous waste.

  • Organic Waste: If dissolved in organic solvents during synthesis, dispose of it in the Halogenated Organic Waste stream (due to the difluorophenyl ring and the chloride ion).

  • Solid Waste: Contaminated PPE, weigh boats, and damp spill-cleanup cloths must be placed in a sealed, puncture-resistant solid hazardous waste bin for high-temperature incineration by a licensed environmental contractor [4].

References

  • Molaid. (2022). O-(2,4-difluorobenzyl)hydroxylamine hydrochloride | 1034908-13-8. Retrieved from [Link]

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